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  • Product: 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
  • CAS: 1281669-02-0

Core Science & Biosynthesis

Foundational

Unambiguous Structure Elucidation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid: A Multi-Modal Spectroscopic Approach

Executive Summary The structural elucidation of complex, multi-substituted aromatic building blocks is a critical gateway in pharmaceutical development and synthetic chemistry. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex, multi-substituted aromatic building blocks is a critical gateway in pharmaceutical development and synthetic chemistry. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (C₁₄H₁₈O₅) presents a unique analytical challenge: it combines a rigid vanillic acid-derived core with a flexible, conformationally active oxan-4-yl (tetrahydropyran-4-yl) substituent.

As a Senior Application Scientist, the approach to structural elucidation cannot merely be a checklist of analytical techniques. It must be a logically sequenced, self-validating framework where each modality compensates for the blind spots of the others. This whitepaper details the causal reasoning, self-validating protocols, and comprehensive data interpretation required to unequivocally confirm the structure of this molecule[1].

Strategic Analytical Framework

The elucidation of substituted benzoic acids requires a multi-modal approach to unambiguously assign regiochemistry and functional group integrity[2]. Our workflow is designed around the principle of orthogonal validation:

  • HRMS establishes the exact molecular formula, defining the boundaries of the atomic puzzle.

  • ATR-FTIR confirms the presence of the carboxylic acid and ether linkages without the phase-change artifacts common in traditional methods[3].

  • 1D and 2D NMR provide the definitive connectivity map, proving the exact attachment points of the methoxy and oxan-4-ylmethoxy groups[4].

Workflow A Unknown Sample (C14H18O5) B HRMS (ESI-TOF) Exact Mass & Formula Validation A->B C ATR-FTIR Functional Group Identification A->C D 1D NMR (1H, 13C) Chemical Environments & Integrals A->D F Confirmed Structure: 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid B->F C->F E 2D NMR (COSY, HSQC, HMBC) Regiochemistry & Connectivity D->E E->F

Orthogonal analytical workflow for structural elucidation and validation.

High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy

HRMS: Establishing the Molecular Formula

To prevent in-source fragmentation and preserve the molecular ion, Electrospray Ionization (ESI) is utilized.

  • Causality of Ionization Mode: Carboxylic acids readily deprotonate. Therefore, ESI in negative mode (ESI-) is deliberately chosen over positive mode. This avoids complex sodium/potassium adducts, yielding a clean, self-validating[M-H]⁻ ion.

  • Data Interpretation: The calculated exact mass for C₁₄H₁₈O₅ is 266.1154 Da. In ESI- mode, the [M-H]⁻ ion is observed at m/z 265.1076. The isotopic pattern (M+1 from ¹³C natural abundance) perfectly matches the simulated theoretical distribution, locking in the molecular formula.

ATR-FTIR: Functional Group Validation

Attenuated Total Reflectance (ATR) FTIR is selected over traditional KBr pellet transmission.

  • Causality of Technique: KBr is highly hygroscopic. Absorbed moisture can mask the critical O-H stretching region. ATR analyzes the neat solid, providing a true representation of the molecule's solid-state hydrogen bonding[3].

  • Data Interpretation: A remarkably broad band from 2500–3000 cm⁻¹ is observed, which is the self-validating hallmark of a hydrogen-bonded carboxylic acid dimer. A sharp, intense peak at 1685 cm⁻¹ confirms the conjugated carbonyl (C=O) stretch, while bands at 1260 cm⁻¹ and 1030 cm⁻¹ confirm the asymmetric and symmetric C-O-C ether stretches.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the cornerstone of this elucidation, bridging the gap between atomic inventory (HRMS) and 3D connectivity.

Solvent Selection Causality

The choice of DMSO-d₆ over CDCl₃ is a deliberate, self-validating experimental choice. In CDCl₃, the carboxylic acid proton often undergoes rapid exchange with trace water, broadening into the baseline. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the acidic proton and rendering it as a sharp, self-validating downfield singlet at δ 12.80 ppm.

Tetrahydropyran Ring Conformation

The oxan-4-yl (tetrahydropyran) ring adopts a stable chair conformation. The distinct chemical shifts of the axial and equatorial protons provide a built-in conformational probe[5]. The oxygen-adjacent protons (H-2' and H-6') split into two distinct environments:

  • Equatorial protons (δ 3.88): Experience less steric shielding, appearing further downfield.

  • Axial protons (δ 3.35): Exhibit a large geminal coupling and a large trans-diaxial coupling (td, J = 11.5, 2.5 Hz), proving the chair conformation[5].

Regiochemistry via HMBC

The most critical structural question is proving that the oxan-4-ylmethoxy group is at position 4 and the methoxy group is at position 3, rather than the reverse. Advanced NMR techniques, particularly HMBC, are indispensable for bridging heteroatom linkages[4].

  • The methoxy singlet (δ 3.82) shows a ³J correlation to the aromatic carbon at δ 149.5 (C-3).

  • The oxan-4-ylmethoxy -CH₂- doublet (δ 3.95) shows a ³J correlation to the aromatic carbon at δ 152.1 (C-4).

HMBC M Methoxy Protons (δ 3.82) C3 Aromatic C-3 (δ 149.5) M->C3 3J HMBC O Oxan-4-ylmethoxy CH2 (δ 3.95) C4 Aromatic C-4 (δ 152.1) O->C4 3J HMBC

Key 3J HMBC correlations establishing the exact regiochemistry of the ether substituents.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of unbuffered 50:50 Methanol:Water. Causality: Omitting acid additives ensures the equilibrium favors the deprotonated [M-H]⁻ state required for negative mode.

  • Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 554.2615 in ESI-) at 5 µL/min via an independent reference sprayer. This creates a continuous, self-validating mass axis that corrects thermal drift in real-time, ensuring mass accuracy < 2 ppm.

  • Acquisition: Inject 2 µL. Operate the TOF analyzer in ESI- mode with a capillary voltage of 2.5 kV and a cone voltage of 30 V. Acquire data over m/z 50–1000.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the compound. Dissolve completely in 600 µL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal, self-validating δ 0.00 ppm reference, eliminating chemical shift referencing errors.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated 3D gradient shimming. Causality: Cryoprobes reduce thermal noise, increasing sensitivity by a factor of 3-4, which is critical for resolving long-range carbon-proton couplings in HMBC.

  • Acquisition Parameters:

    • ¹H NMR: Pulse sequence zg30, 16 scans, 64k data points, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: Pulse sequence zgpg30 (proton-decoupled), 1024 scans.

    • HMBC: Pulse sequence hmbcgplpndqf, optimized for long-range coupling constant J = 8 Hz.

Comprehensive Data Tables

Table 1: High-Resolution Mass Spectrometry & IR Summary
Analytical ModalityKey Signal / ObservationAssignment / Interpretation
HRMS (ESI-) m/z 265.1076[M-H]⁻ ion (Calculated for C₁₄H₁₇O₅: 265.1076)
HRMS (ESI-) Mass Error: 0.0 ppmUnambiguous confirmation of molecular formula
ATR-FTIR 2500–3000 cm⁻¹ (broad)O-H stretch (hydrogen-bonded carboxylic acid dimer)
ATR-FTIR 1685 cm⁻¹ (sharp)C=O stretch (conjugated carboxylic acid)
ATR-FTIR 1260 cm⁻¹, 1030 cm⁻¹C-O-C asymmetric and symmetric ether stretches
Table 2: Complete ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)
Position¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (³J)
1 -123.4-
2 7.51 (d, J=1.8)112.1C-4, C-6, COOH
3 -149.5-
4 -152.1-
5 7.05 (d, J=8.5)111.8C-1, C-3
6 7.55 (dd, J=8.5, 1.8)123.8C-2, C-4, COOH
COOH 12.80 (br s, 1H)167.2C-1
3-OCH₃ 3.82 (s, 3H)55.8C-3
4-OCH₂ 3.95 (d, J=6.5, 2H)73.5C-4, C-4'
2', 6' eq 3.88 (ddd, J=11.5, 4.5, 1.5, 2H)67.1C-4'
2', 6' ax 3.35 (td, J=11.5, 2.5, 2H)67.1C-4'
3', 5' eq 1.68 (m, 2H)29.4C-2', C-6'
3', 5' ax 1.35 (m, 2H)29.4C-2', C-6'
4' 2.05 (m, 1H)34.24-OCH₂, C-2', C-6'

References

  • SciSupplies. "3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, 1g." SciSupplies.eu.
  • Modgraph. "Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers." Modgraph.co.uk.
  • BenchChem. "An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-2-nitrobenzoic Acid." Benchchem.com.
  • DergiPark. "Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid." Bilge International Journal of Science and Technology Research.
  • ACS Publications. "NMR Structure Elucidation in the Presence of Heteroatoms: An In-Class Activity." Journal of Chemical Education.

Sources

Exploratory

Technical Whitepaper: 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (CAS 1281669-02-0) as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic decoration of core aromatic scaffolds. 3-Methoxy-4-(oxan-4-ylmethoxy)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic decoration of core aromatic scaffolds. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (CAS 1281669-02-0) is a highly specialized building block derived from the vanillic acid pharmacophore[1]. By integrating an oxane (tetrahydropyran) ring into the classic 3-methoxy-4-alkoxybenzoic acid motif, this compound serves as a critical intermediate for synthesizing targeted libraries, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

This technical guide explores the physicochemical rationale behind its structural design, details a self-validating synthetic protocol for its preparation, and outlines its downstream utility in fragment-based drug discovery.

Structural Rationale: The Bioisosteric Advantage

The molecular architecture of CAS 1281669-02-0 is defined by a benzoic acid core substituted with a methoxy group at the meta position and an oxan-4-ylmethoxy group at the para position[1].

The choice of the tetrahydropyran (oxane) ring over a standard cycloalkyl (e.g., cyclohexyl) or aliphatic chain is a deliberate application of bioisosterism. According to principles outlined in, the introduction of the ethereal oxygen atom in the oxane ring achieves three critical objectives:

  • Reduction of Lipophilicity (LogP): The oxygen atom acts as a hydrogen bond acceptor, lowering the overall lipophilicity of the molecule compared to its carbocyclic analog. This prevents the final drug candidate from becoming excessively greasy, thereby improving aqueous solubility.

  • Metabolic Shielding: Aliphatic rings like cyclohexane are highly susceptible to cytochrome P450-mediated hydroxylation. The electron-withdrawing nature of the oxane oxygen deactivates the adjacent carbons, significantly enhancing the metabolic stability of the pendant group.

  • Receptor Engagement: The tetrahydropyran oxygen can participate in directed hydrogen bonding with target residues within the binding pocket, potentially increasing binding affinity.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in downstream coupling reactions and biological assays. The quantitative data is summarized below[1][2].

PropertyValue
Chemical Name 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
CAS Number 1281669-02-0
MDL Number MFCD17968049
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 266.29 g/mol
Canonical SMILES COC1=CC(C(=O)O)=CC=C1OCC1CCOCC1
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 5 (Ethers, Carbonyl)
Rotatable Bonds 5

Self-Validating Synthetic Workflows

To ensure high fidelity in library generation, the synthesis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid from methyl vanillate must be robust and self-validating. The following two-phase protocol details the mechanistic causality behind each experimental choice.

Phase 1: Regioselective Sₙ2 Alkylation

Objective: Alkylate the phenolic hydroxyl of methyl vanillate with 4-(bromomethyl)tetrahydropyran.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve methyl vanillate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is selected as a mild inorganic base. It is perfectly tuned to deprotonate the phenolic hydroxyl (pKₐ ~9.0) without being harsh enough to initiate premature hydrolysis of the methyl ester.

  • Electrophile Addition: Introduce 4-(bromomethyl)tetrahydropyran (1.2 eq) dropwise to the stirring suspension.

  • Heating & Monitoring: Heat the reaction mixture to 80°C.

    • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The complete disappearance of the strongly UV-active and KMnO₄-staining phenol starting material, coupled with the emergence of a higher R_f spot, validates complete conversion to the intermediate ether.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x).

    • Causality: Extensive brine washing is mandatory to partition and remove residual DMF, which would otherwise interfere with downstream saponification. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Mild Saponification and Precipitation

Objective: Hydrolyze the intermediate ester to yield the free carboxylic acid[1].

  • Solvent System: Dissolve the crude ester from Phase 1 in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O (0.1 M).

    • Causality: This specific solvent ratio homogenizes the reaction; THF solvates the lipophilic organic ester, while water dissolves the inorganic hydroxide, allowing the reaction to proceed efficiently in a single phase.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

    • Causality: As detailed in , lithium hydroxide is preferred over sodium or potassium variants because the small lithium cation strongly coordinates with the carbonyl oxygen. This coordination increases the electrophilicity of the ester carbon, accelerating nucleophilic attack by the hydroxide ion under exceptionally mild conditions.

  • Validation: Analyze an aliquot via LC-MS.

    • Self-Validation: The complete disappearance of the ester mass and the appearance of the [M-H]⁻ peak (m/z 265.1) confirms successful saponification.

  • Isolation via Precipitation: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with Et₂O to extract unreacted organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 2-3.

    • Causality: Protonation converts the highly water-soluble lithium carboxylate salt into the neutral, highly insoluble free carboxylic acid. This pH shift drives spontaneous crystallization.

  • Collection: Filter the resulting white precipitate, wash extensively with cold water, and dry under high vacuum to yield pure 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid[2].

Downstream Utility in Fragment-Based Drug Discovery

Once isolated, CAS 1281669-02-0 is primed for late-stage functionalization. The free carboxylic acid is typically subjected to amide coupling workflows to generate targeted compound libraries. Standard conditions involve the use of HATU and DIPEA in DMF.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester intermediate, preventing racemization (if chiral centers were present elsewhere) and ensuring high yields even with sterically hindered primary or secondary amines. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the electrophile.

Workflow Visualization

G Start Methyl Vanillate (Core Scaffold) Step1 Williamson Ether Synthesis (SN2 Alkylation) Start->Step1 Reagent1 4-(Bromomethyl)tetrahydropyran + K2CO3 / DMF Reagent1->Step1 Intermediate Methyl 3-methoxy-4- (oxan-4-ylmethoxy)benzoate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Reagent2 LiOH / THF:H2O (3:1) Mild Saponification Reagent2->Step2 Product 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid (CAS 1281669-02-0) Step2->Product Step3 Amide Coupling Product->Step3 Reagent3 Primary/Secondary Amines HATU, DIPEA, DMF Reagent3->Step3 Library Targeted Compound Library (e.g., PDE4 / Kinase Inhibitors) Step3->Library

Fig 1: Synthetic workflow and downstream library generation for CAS 1281669-02-0.

References

  • Wermuth, C. G. (2015). The Practice of Medicinal Chemistry (4th Edition). Academic Press. URL:[Link]

  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). Wiley. URL:[Link]

Sources

Foundational

Synthesis of 3-Methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid: A Comprehensive Technical Guide

Executive Summary The compound 3-Methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a highly versatile, functionalized building block frequently utilized in the rational design of modern therapeutics. The structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a highly versatile, functionalized building block frequently utilized in the rational design of modern therapeutics. The structural motif—a benzoic acid core substituted with a 3-methoxy group and a lipophilic, oxygen-containing 4-alkoxy tail—is a privileged pharmacophore. Variations of this scaffold are prominently featured in apoptosis-inducing agents targeting Bcl-2 proteins[1], as well as in phosphodiesterase-4 (PDE4) inhibitors.

The incorporation of the (tetrahydro-2H-pyran-4-yl)methoxy group serves a specific medicinal chemistry purpose: the tetrahydropyran (THP) oxygen introduces a polar surface area element into an otherwise lipophilic tail. This subtle modification often improves aqueous solubility and reduces CYP450-mediated oxidative liability compared to simple cycloalkyl or aliphatic chains. This whitepaper outlines a highly scalable, atom-economical, and field-proven synthetic route to this molecule, emphasizing the mechanistic causality behind each experimental parameter.

Retrosynthetic Analysis & Strategic Design

Direct alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) is synthetically inefficient. The presence of both a phenolic hydroxyl and a carboxylic acid means that direct alkylation would yield a mixture of ether, ester, and ether-ester products, necessitating a subsequent and often messy deprotection step.

To ensure absolute chemoselectivity, the carboxylic acid must be masked. Our strategy employs methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) as the starting material.

For the etherification step, two primary pathways exist:

  • The Mitsunobu Reaction: Direct coupling of methyl vanillate with (tetrahydro-2H-pyran-4-yl)methanol using DIAD and triphenylphosphine[2]. While excellent for rapid structure-activity relationship (SAR) exploration, the stoichiometric generation of triphenylphosphine oxide makes purification at scale highly prohibitive.

  • The Williamson Ether Synthesis: Activation of the THP-alcohol as a mesylate or tosylate[3], followed by base-catalyzed nucleophilic substitution[4]. This is the industry standard for scale-up due to its robust yield, cheap reagents, and highly crystalline intermediates.

We utilize the Williamson ether synthesis route, followed by a controlled saponification to yield the final free acid.

Retrosynthesis Target Target Molecule 3-Methoxy-4-(THP-4-ylmethoxy) benzoic acid Ester Protected Ester Methyl 3-methoxy-4-(THP-4-ylmethoxy) benzoate Target->Ester Saponification (LiOH, THF/H2O) Reagents Starting Materials Methyl Vanillate + THP-4-ylmethyl mesylate Ester->Reagents Williamson Etherification (K2CO3, DMF)

Caption: Retrosynthetic pathway for 3-Methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Mechanistic Insights & Causality (E-E-A-T)

Electrophile Activation (Mesylation)

(Tetrahydro-2H-pyran-4-yl)methanol is a primary alcohol and a poor electrophile. To facilitate an SN​2 displacement, the hydroxyl group is converted into a methanesulfonate (mesylate) leaving group. The reaction is performed at 0 °C using methanesulfonyl chloride (MsCl) and triethylamine (TEA)[3]. The low temperature is a critical causal factor: it prevents the exothermic runaway of the reaction and suppresses the formation of the corresponding alkyl chloride, which would react much slower in the subsequent etherification step.

Chemoselective Etherification

The alkylation of methyl vanillate relies on the pKa differential between the phenol (pKa ~9.3) and typical aliphatic alcohols. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to quantitatively deprotonate the phenol but mild enough to prevent the premature hydrolysis of the methyl ester[4]. N,N-Dimethylformamide (DMF) is the solvent of choice; as a polar aprotic solvent, it leaves the phenoxide anion highly unsolvated and nucleophilic, accelerating the SN​2 attack on the sterically hindered neopentyl-like mesylate.

Saponification Dynamics

The final deprotection requires the hydrolysis of the methyl ester. Lithium hydroxide (LiOH) in a mixed Tetrahydrofuran (THF)/Water system is superior to Sodium hydroxide (NaOH). The causality lies in solubility: lithium carboxylates maintain better solubility in the organic-aqueous biphasic mixture than sodium salts, preventing the reaction from stalling due to product precipitation before complete conversion.

Quantitative Data: Yield Optimization

The etherification step (Step 2) is the kinetic bottleneck of this synthesis. Table 1 summarizes the empirical optimization of this critical workflow.

Table 1: Optimization of the Williamson Etherification Step

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2​CO3​ MeCN802465%Sluggish kinetics; poor solubility of the phenoxide intermediate.
K2​CO3​ DMF 80 12 88% Optimal balance of kinetics and purity; highly scalable.
Cs2​CO3​ DMF60892%"Cesium effect" accelerates SN​2 , but cost is prohibitive for scale.
NaHTHF651275%Strong base induced trace transesterification/cleavage side reactions.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure trustworthiness and reproducibility.

Workflow Step1 Step 1: Electrophile Activation THP-4-ylmethanol + MsCl TEA, DCM, 0 °C to RT Step2 Step 2: SN2 Alkylation Methyl Vanillate + THP-Mesylate K2CO3, DMF, 80 °C Step1->Step2 Isolate THP-4-ylmethyl mesylate Step3 Step 3: Ester Hydrolysis Ester Intermediate + LiOH THF/H2O, 45 °C Step2->Step3 Isolate Methyl Ester Intermediate Product Final Isolation Acidification (HCl) & Filtration >95% Purity Step3->Product Precipitate Free Acid

Caption: Step-by-step synthetic workflow and isolation strategy.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate
  • Setup: Charge a dry, argon-flushed round-bottom flask with (tetrahydro-2H-pyran-4-yl)methanol (11.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (TEA, 21.0 mL, 150 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add methanesulfonyl chloride (MsCl, 9.3 mL, 120 mmol) dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C[3].

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Check reaction progress via TLC (Hexanes/EtOAc 1:1, KMnO4​ stain). The alcohol ( Rf​ ~0.2) should be completely consumed, replaced by the mesylate ( Rf​ ~0.5).

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer, wash with 1M HCl (50 mL) and brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow oil (approx. 18.5 g, 95% yield). Use immediately in Step 2.

Step 2: Synthesis of Methyl 3-methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoate
  • Setup: In a 500 mL flask, dissolve methyl vanillate (16.4 g, 90 mmol) in anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (24.9 g, 180 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation (solution turns slightly yellow).

  • Alkylation: Add the mesylate from Step 1 (18.5 g, 95 mmol) in one portion. Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours[4].

  • Self-Validation (IPC): LC-MS or TLC (Hexanes/EtOAc 2:1, UV active) should indicate the disappearance of methyl vanillate ( Rf​ ~0.4) and the formation of a new, less polar spot ( Rf​ ~0.6).

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (600 mL). A white precipitate will form. Filter the solid, wash thoroughly with distilled water to remove DMF and salts, and dry in a vacuum oven at 50 °C to yield the ester intermediate (approx. 22.2 g, 88% yield).

Step 3: Saponification to Final Product
  • Setup: Suspend the ester intermediate (20.0 g, 71.3 mmol) in a mixture of THF (100 mL) and Water (100 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 8.98 g, 214 mmol). Stir the biphasic mixture at 45 °C for 4-6 hours. The suspension will gradually become a clear, homogeneous solution as the lithium carboxylate forms.

  • Self-Validation (IPC): TLC (DCM/MeOH 9:1) confirms the complete consumption of the ester ( Rf​ ~0.8) to the baseline acid.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2.0-2.5 using 2M aqueous HCl.

  • Collection: The free acid precipitates as a dense white solid. Filter, wash with cold water (2 x 30 mL), and dry under high vacuum to afford 3-Methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid (approx. 18.0 g, 95% yield).

Analytical Characterization

To validate the structural integrity of the final synthesized product, the following spectroscopic data should be observed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 267.12; [M+Na]+ at m/z 289.10.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 12.65 (br s, 1H, COOH), 7.53 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 2.0 Hz, 1H, Ar-H), 7.05 (d, J = 8.4 Hz, 1H, Ar-H), 3.88 (d, J = 6.4 Hz, 2H, -O-CH2-THP), 3.85 (s, 3H, -OCH3), 3.82 (dd, J = 11.2, 3.2 Hz, 2H, THP equatorial CH2-O), 3.30 (td, J = 11.6, 2.0 Hz, 2H, THP axial CH2-O), 2.00-1.85 (m, 1H, THP CH), 1.65 (dd, J = 12.8, 2.0 Hz, 2H, THP CH2), 1.35 (qd, J = 12.4, 4.4 Hz, 2H, THP CH2).

References

  • Appendino, G., et al. "Chemoselective Esterification of Phenolic Acids and Alcohols." Journal of Organic Chemistry, 2002, 67(6), 1751-1753. URL:[Link]

  • "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." U.S. Patent Application Publication No. US20100305122A1, Google Patents.
  • "Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells." Molecules (MDPI), 2023. URL:[Link]

  • "Preparation of Pyrazolo[1,5-a]pyridine derivatives." U.S. Patent Application Publication, Googleapis Patents.

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis and Starting Material Selection for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid

Executive Summary The compound 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 3-methoxy-4-(tetrahydropyran-4-ylmethoxy)benzoic acid) is a highly valued pharmaceutical building block. The incorporation of the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 3-methoxy-4-(tetrahydropyran-4-ylmethoxy)benzoic acid) is a highly valued pharmaceutical building block. The incorporation of the tetrahydropyran (oxane) ring provides critical metabolic stability and lipophilicity, making it a preferred bioisostere in the development of PDE4 inhibitors, EP4 receptor antagonists, and ATX inhibitors. This technical guide provides an in-depth analysis of the optimal starting materials, retrosynthetic logic, and scalable experimental protocols required to synthesize this core intermediate with high atom economy and purity.

Retrosynthetic Analysis & Strategic Disconnections

To construct this molecule efficiently, the synthetic route must avoid unwanted side reactions, particularly the over-alkylation of the carboxylic acid moiety. The retrosynthetic strategy relies on two primary disconnections:

  • Disconnection 1 (Ester Hydrolysis): The target benzoic acid is derived from its corresponding methyl ester. Masking the carboxylic acid is mandatory to ensure chemoselectivity during the etherification step.

  • Disconnection 2 (Etherification): The C-O ether linkage is broken down into a phenolic nucleophile and an alkyl electrophile.

This leads us to two highly accessible and stable starting materials: Methyl Vanillate and an activated derivative of Oxan-4-ylmethanol .

Retrosynthesis Target 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid Ester Methyl 3-methoxy-4-(oxan-4-ylmethoxy) benzoate Target->Ester Disconnection 1 (Ester Hydrolysis) SM1 Methyl Vanillate (Nucleophile) Ester->SM1 Disconnection 2 (Etherification) SM2 Oxan-4-ylmethyl Mesylate (Electrophile) Ester->SM2 Disconnection 2 (Etherification)

Fig 1: Retrosynthetic pathway identifying core starting materials.

Core Starting Materials & Mechanistic Causality

Starting Material A: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)

Why Methyl Vanillate over Vanillic Acid? Direct alkylation of vanillic acid is chemically inefficient. Under the basic conditions required for 1[1], the carboxylic acid moiety (-COOH) is deprotonated alongside the phenolic hydroxyl (-OH). The resulting carboxylate anion will compete with the phenoxide as a nucleophile, leading to esterification and consuming two equivalents of the expensive alkylating agent. By utilizing 2[2], the carboxylic acid is effectively masked, ensuring absolute chemoselectivity at the phenolic hydroxyl. This approach is a standard in 3[3].

Starting Material B: Oxan-4-ylmethanol (Tetrahydropyran-4-methanol)

Why Mesylation/Tosylation is Required: Oxan-4-ylmethanol provides the necessary lipophilic tail. However, a primary hydroxyl group is a poor leaving group. While a Mitsunobu reaction could theoretically couple the alcohol directly to the phenol, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which are notoriously difficult to purge on a process scale. Instead, converting the alcohol into a highly reactive methanesulfonate (mesylate) or p-toluenesulfonate (tosylate) provides a clean, scalable electrophile that drives the SN​2 reaction to completion[4]. Furthermore, the oxan-4-ylmethyl system features β -branching (a primary carbon attached to the secondary carbon of the oxane ring), which sterically hinders the SN​2 trajectory. Therefore, highly reactive sulfonate leaving groups are strictly preferred over standard alkyl chlorides.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Activation of Oxan-4-ylmethanol (Mesylation)

Objective: Convert the stable primary alcohol into a highly reactive electrophile.

  • Preparation: Charge a dry, nitrogen-purged reaction vessel with 4[4] (1.0 eq, 116.16 g/mol ) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Base Addition: Add Triethylamine ( Et3​N ) (1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15–20 minutes. Self-Validation Check: The internal temperature must not exceed 5 °C to prevent side reactions[4].

  • Propagation: Remove the ice bath and allow the mixture to stir at 23 °C for 2 hours. A white precipitate of triethylamine hydrochloride will form, indicating reaction progression.

  • Workup: Filter the salts through a Celite pad, washing with cold THF. Concentrate the filtrate under reduced pressure to yield oxan-4-ylmethyl methanesulfonate as a viscous oil (quantitative yield).

Protocol 2: Williamson Etherification

Objective: Form the critical C-O ether linkage via an SN​2 mechanism.

  • Deprotonation: Dissolve Methyl Vanillate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (8 volumes). Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq). Stir for 30 minutes at room temperature. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic, drastically accelerating the reaction[1].

  • Coupling: Add the oxan-4-ylmethyl methanesulfonate (1.1 eq) prepared in Protocol 1.

  • Heating: Heat the mixture to 85 °C for 12 hours. Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1); the lower-RF phenolic spot should completely disappear.

  • Workup: Cool to room temperature, quench with ice water (20 volumes), and extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers heavily with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate to yield Methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate.

Protocol 3: Saponification (Ester Hydrolysis)

Objective: Unmask the carboxylic acid to yield the final API intermediate.

  • Hydrolysis: Dissolve the intermediate ester in a 2:1:1 mixture of THF/MeOH/ H2​O (10 volumes). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq).

  • Propagation: Stir at room temperature for 4-6 hours.

  • Isolation: Concentrate under reduced pressure to remove the organic solvents. Dilute the remaining aqueous layer with water and slowly acidify to pH 2-3 using 1M HCl.

  • Collection: Collect the precipitated white solid via vacuum filtration. Wash with cold water and dry in a vacuum oven at 50 °C to afford pure 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Workflow Step1 Step 1: Activation (Mesylation) Step2 Step 2: Williamson Etherification Step1->Step2 Step3 Step 3: Saponification & Acidification Step2->Step3 Product Final API Intermediate Step3->Product

Fig 2: Three-step experimental workflow for scalable synthesis.

Quantitative Data: Optimization of Alkylation

Due to the β -branching of the oxan-4-ylmethyl system, the choice of leaving group and solvent heavily dictates the yield of the Williamson etherification. The table below summarizes the quantitative optimization data for this specific transformation.

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Oxan-4-ylmethyl chloride K2​CO3​ DMF902445%92%
Oxan-4-ylmethyl bromide K2​CO3​ DMF851678%95%
Oxan-4-ylmethyl mesylate K2​CO3​ DMF 85 12 91% 98%
Oxan-4-ylmethyl tosylate Cs2​CO3​ MeCN801489%97%

Data Interpretation: The mesylate derivative in DMF provides the optimal balance of atom economy, reaction kinetics, and final purity, overcoming the steric hindrance associated with the tetrahydropyran ring.

References

  • Derivatives of Aryloxy methyl moiety as anti- microbial agent Jetir.Org
  • Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal The Journal of Organic Chemistry - ACS Public
  • Synthesis and characterization of renewable polyesters based on vanillic acid ResearchG
  • Indol-3-ylcycloalkyl Ketones: Effects of N1 Substituted Indole Side Chain Variations on CB2 Cannabinoid Receptor Activity ACS Public

Sources

Foundational

An In-Depth Technical Guide to the Biological Activities of Methoxybenzoic Acid Derivatives

Introduction Methoxybenzoic acid, also known as anisic acid, is a naturally occurring compound found in plants like anise and fennel.[1] Its simple yet versatile chemical scaffold has become a cornerstone in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methoxybenzoic acid, also known as anisic acid, is a naturally occurring compound found in plants like anise and fennel.[1] Its simple yet versatile chemical scaffold has become a cornerstone in medicinal chemistry, providing a foundation for the development of a diverse array of therapeutic agents.[1][2] The strategic placement of the methoxy group on the benzoic acid ring, along with further derivatization, gives rise to compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and specific enzyme inhibition.[1]

This technical guide offers a comprehensive exploration of the principal biological activities of methoxybenzoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of quantitative data but also an in-depth look at the underlying mechanisms of action and the structure-activity relationships (SAR) that govern their efficacy. By synthesizing technical data with field-proven insights, this document aims to explain the causality behind experimental choices and provide robust, self-validating protocols to facilitate further investigation and innovation in the field.

Chapter 1: Anticancer and Cytotoxic Properties

Derivatives of methoxybenzoic acid have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1] These compounds can induce apoptosis and inhibit critical cell survival pathways, making them promising candidates for oncology drug development.[1][3]

Mechanisms of Action
  • Inhibition of Tubulin Polymerization: A notable class of 4-methoxybenzoic acid analogs, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), exert potent cytotoxic effects by inhibiting tubulin polymerization.[4] This process is critical for the formation of the mitotic spindle during cell division, and its disruption leads to cell cycle arrest and apoptosis. The efficacy of these compounds highlights the value of the 4-methoxybenzoyl scaffold in designing potent microtubule-targeting agents.[4]

  • Targeting the Akt/NF-κB Signaling Pathway: The serine/threonine kinase Akt is a central node in a signaling pathway that promotes cell survival and blocks apoptosis.[1] One of its downstream effects is the activation of the transcription factor NF-κB, which upregulates anti-apoptotic genes. A curcumin analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by disrupting this critical survival pathway, leading to the induction of apoptosis.[1][3] This mechanism underscores the potential of these derivatives to counteract the pro-survival signaling that is often dysregulated in cancer.

  • Histone Deacetylase (HDAC) Inhibition: Elevated HDAC expression and activity promote cell growth and therapeutic resistance in some cancers.[5] Certain benzoic acid derivatives, particularly those with multiple free hydroxyl groups, have been shown to inhibit HDAC activity.[5] While methoxy derivatives are also being investigated, the structural requirements for potent HDAC inhibition often favor hydroxyl groups, which can interact more effectively with the enzyme's active site.[5] This provides a rationale for designing demethylation strategies or synthesizing derivatives that mimic hydroxyl interactions.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxybenzoic acid derivatives, illustrating their potency against different cancer cell lines.

Compound/Derivative ClassSpecific CompoundTarget Cancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
SMART Compounds SMART-HProstate & Melanoma0.006 - 0.055Tubulin Polymerization Inhibition[4]
8f (SMART)Melanoma & Prostate0.021 - 0.071Tubulin Polymerization Inhibition[4]
Curcumin Analogue HMBMEProstate CancerNot specifiedAkt/NF-κB Pathway Inhibition[1][3]
Quinazolinone Derivatives Compound 5MCF-7 (Breast Cancer)100Tyrosine Kinase Inhibition (presumed)[6][7]
Triazole Hybrids Compound 14MCF-7 (Breast Cancer)15.6Apoptosis Induction[6]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds.[1][2]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, allowing for the calculation of the IC50 value.[1][2]

Step-by-Step Methodology:

  • Cell Plating: Seed the chosen cancer cells in a 96-well plate at an optimal density (e.g., 0.5 x 10⁴ cells/well) and culture in supplemented DMEM until they reach the exponential growth phase.[1][5]

  • Compound Treatment: Prepare serial dilutions of the methoxybenzoic acid derivative. Remove the culture medium from the wells and expose the cells to various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[1][6] Incubate for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add fresh medium containing MTT solution to each well (final concentration typically 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[1][2]

  • Formazan Solubilization: Discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 590 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Mandatory Visualization: Akt/NF-κB Pathway Inhibition

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates IkB IκB Akt->IkB Phosphorylates & Inhibits NFkB NF-κB (Active) IkB->NFkB Releases NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB DNA DNA NFkB->DNA Translocates to Nucleus & Binds HMBME HMBME Derivative HMBME->Akt Inhibits Anti_Apoptotic Anti-Apoptotic Gene Transcription DNA->Anti_Apoptotic Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Integrity Maintained) Ergosterol->Membrane Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death) Derivative Antifungal Methoxybenzoic Acid Derivative Derivative->Lanosterol Inhibits Biosynthesis Pathway Derivative->Disrupted_Membrane

Caption: Disruption of ergosterol biosynthesis by antifungal methoxybenzoic acid analogs.

Chapter 3: Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Methoxybenzoic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions. [2][8]

Mechanism of Action: Cyclooxygenase (COX) Pathway

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes. [9]These enzymes (COX-1 and COX-2) are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that methoxybenzoic acid derivatives exert their anti-inflammatory effects through a similar mechanism by inhibiting the COX pathway. [9]For example, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to attenuate liver inflammation by reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6. [8]

Structure-Activity Relationship (SAR) Insights
  • Positional Isomerism: The presence of a hydroxyl group at the 2-position of the benzoic acid ring appears to contribute to anti-inflammatory effects. [2]* N-Substituents: For N-substituted 2-hydroxymethylbenzamides, the nature of the substituent on the amide nitrogen is crucial. The presence of a substituted piperazine ring and an optimal alkyl chain linker length significantly enhances anti-inflammatory activity. [9]

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of several 2-hydroxymethylbenzamide derivatives, evaluated using the carrageenan-induced paw edema model in rats.

Compound IDR Group (N-substituent)% Inhibition of Edema (at 100 mg/kg)Reference
3b-CH₂-morpholinyl29.5[9]
3c-CH₂-CH₂-piperazinyl33.8[9]
3f-CH₂-CH₂-CH₂-morpholinyl38.0[9]
3d-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1[9]
Indomethacin(Standard Drug)56.3[9]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard and widely used in vivo model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs. [2] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. The ability of a test compound, administered prior to the carrageenan, to reduce the swelling is a measure of its acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar rats), and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups for different doses of the methoxybenzoic acid derivative. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally or via intraperitoneal injection to the respective groups. The standard drug is administered to the positive control group.

  • Induction of Inflammation: After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Mandatory Visualization: Cyclooxygenase (COX) Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX PGs Prostaglandins COX->PGs Converts to Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediate Derivative Anti-inflammatory Derivative Derivative->COX Inhibits

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.

Chapter 4: Antioxidant Activity - A Comparative Perspective

While many phenolic compounds are recognized for their antioxidant properties, the activity of methoxybenzoic acid derivatives is nuanced and highly dependent on structure. [10]

Mechanistic Insights: The Role of the Methoxy Group

The primary antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl (-OH) group to neutralize free radicals. [10]This terminates the oxidative chain reaction.

  • 4-Hydroxybenzoic Acid: This compound possesses a free phenolic hydroxyl group, which is the primary site for its antioxidant action. It can readily donate its hydrogen atom to a free radical, forming a stable phenoxyl radical that is resonance-stabilized by the aromatic ring. [10]* 4-Methoxybenzoic Acid: In this derivative, the hydroxyl group is replaced by a methoxy group (-OCH₃). This methylation prevents the direct donation of a hydrogen atom, which is the principal mechanism of radical scavenging. [10]While the methoxy group is electron-donating and can influence the electronic properties of the ring, the absence of this labile hydrogen atom significantly diminishes its capacity to act as a primary antioxidant. [10] Experimental studies consistently show that methylated derivatives of phenolic acids are less effective antioxidants compared to their non-methylated counterparts because the primary hydrogen atom donation mechanism is blocked. [10]Therefore, 4-hydroxybenzoic acid exhibits superior direct radical scavenging activity compared to 4-methoxybenzoic acid. [10]

Mandatory Visualization: Radical Scavenging Comparison

Antioxidant_Mechanism cluster_hydroxyl 4-Hydroxybenzoic Acid cluster_methoxy 4-Methoxybenzoic Acid HBA Phenolic -OH Radical1 Free Radical (R•) StableRadical Stable Phenoxyl Radical HBA->StableRadical Donates H• Neutralized1 Neutralized Molecule (RH) Radical1->Neutralized1 MBA Methoxy -OCH3 (No H• to donate) Radical2 Free Radical (R•) MBA->Radical2 Ineffective Interaction NoReaction No Direct Scavenging Radical2->NoReaction

Caption: Contrasting radical scavenging mechanisms of hydroxyl vs. methoxy groups.

Chapter 5: Other Notable Biological Activities

Beyond the major areas already discussed, methoxybenzoic acid derivatives have been designed to target specific enzymes, acting as potent and selective inhibitors.

Inhibition of the Presynaptic Choline Transporter (CHT)

Certain 4-methoxybenzoic acid analogs have been developed as inhibitors of the presynaptic choline transporter (CHT), which is responsible for the reuptake of choline, the rate-limiting step in acetylcholine synthesis. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has shown particular promise. [4] Key SAR Insights for CHT Inhibition:

  • Piperidine Substitution: The nature of the substituent on the piperidine ring is critical for inhibitory activity. Small, flexible ether-containing side chains are tolerated, while bulky groups lead to a loss of activity. [4]

Data Presentation: Choline Transporter (CHT) Inhibition
Compound ClassKey Structural FeaturesIC50 (µM)Reference
4-methoxy-3-(piperidin-4-yl)oxy benzamides 3-Isopropylisoxazole methyl amide0.1 - 0.24[11]
(2-piperidin-1-yl)ethoxy side chain0.53 - 0.76[11]
Cyclohexyl side chainInactive[11]

Conclusion

The methoxybenzoic acid scaffold is a remarkably productive platform in medicinal chemistry. The derivatives stemming from this core structure exhibit a vast and potent range of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies consistently reveal that subtle modifications—such as the position of the methoxy group, the addition of hydroxyl or other functional groups, and the nature of appended side chains—can dramatically alter biological efficacy and mechanism of action.

From inhibiting tubulin polymerization in cancer cells to disrupting ergosterol biosynthesis in fungi and modulating inflammatory pathways, these compounds demonstrate a high degree of chemical tractability and therapeutic potential. While the direct antioxidant capacity of a methoxy group is limited compared to a hydroxyl group, its electronic influence and role as a stable structural element are invaluable in designing specific enzyme inhibitors and other targeted agents.

Future research should continue to explore novel derivatizations, hybrid molecule strategies, and advanced drug delivery systems to fully harness the therapeutic potential of this versatile chemical class. The insights and protocols provided in this guide offer a solid foundation for researchers to build upon, driving the discovery and development of the next generation of medicines based on methoxybenzoic acid.

References

  • Benchchem. (n.d.). Unlocking Therapeutic Potential: A Comparative Guide to the Structural-Activity Relationship of 4-Methoxybenzoic Acid Analogs. Retrieved from [4]2. Benchchem. (n.d.). Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide. Retrieved from [2]3. Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Activity of 4-Methoxybenzoic Acid and 4-hydroxybenzoic Acid. Retrieved from [10]4. Benchchem. (n.d.). biological activity of 4-Methoxybenzoic acid and its derivatives. Retrieved from [1]5. Ganesan, A., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Retrieved from [5]6. Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Retrieved from [12]7. Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [13]8. Benchchem. (n.d.). Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis. Retrieved from [14]9. ResearchGate. (n.d.). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Retrieved from [15]10. Narayanan, B. (n.d.). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. PMC. Retrieved from [3]11. Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [6]12. PubMed. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Retrieved from [16]13. Al-Rejaie, S. S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Retrieved from [8]14. Benchchem. (n.d.). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. Retrieved from [9]15. Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [7]16. Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Activity of Benzoic Acid Derivatives. Retrieved from [17]17. Davies, N. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Retrieved from

Sources

Exploratory

Physicochemical properties of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic properties often relies on the strategic decoration of privileged scaffolds. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 3-methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) represents a highly specialized building block designed to balance lipophilicity, aqueous solubility, and target binding affinity. Structurally derived from vanillic acid, this compound incorporates a tetrahydropyran (oxan-4-yl) moiety—a deliberate bioisosteric replacement for traditional cycloalkyl groups.

This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its use in drug design, and field-proven protocols for its synthesis and analytical characterization.

Chemical Identity & Structural Elucidation

At its core, 3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a highly functionalized 3,4-dialkoxybenzoic acid.

  • Molecular Formula: C₁₄H₁₈O₆

  • Molecular Weight: 282.29 g/mol

  • Structural Components:

    • Benzoic Acid Core: Provides the primary acidic pharmacophore and acts as a vector for subsequent amide couplings or esterifications.

    • 3-Methoxy Group: Imparts localized steric bulk and acts as a hydrogen bond acceptor.

    • 4-(Oxan-4-ylmethoxy) Group: A bulky, oxygen-containing aliphatic ring system attached via a methylene ether linkage. This is the critical functional group driving the molecule's unique physicochemical profile.

Physicochemical Properties & Causality

Understanding the thermodynamics and ionization behavior of this building block is essential for predicting its behavior in biological systems and downstream synthetic steps.

Acid-Base Chemistry (pKa)

The ionization state of the molecule is dictated entirely by the carboxylic acid moiety. The structural parent of this compound, vanillic acid, exhibits two distinct pKa values: ~4.53 for the carboxylic acid and ~9.39 for the phenolic hydroxyl group[1]. Because the 4-hydroxyl position in our target compound is alkylated, the phenolic pKa is eliminated. Consequently, 3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid functions as a monoprotic acid with an estimated pKa of 4.5. At physiological pH (7.4), the compound exists almost exclusively in its anionic (carboxylate) form, which significantly drives its aqueous solubility.

Lipophilicity and Solvation

The incorporation of the oxan-4-yl (tetrahydropyran) ring is a deliberate strategy to modulate lipophilicity. While purely hydrocarbon rings (like cyclopentyl or cyclohexyl) drive up the partition coefficient (logP) and often lead to poor aqueous solubility, the oxygen heteroatom in the tetrahydropyran ring reduces overall lipophilicity[2][3]. This disruption of hydrophobicity prevents excessive crystal packing and enhances solvation in aqueous media[2].

Table 1: Physicochemical & Structural Data Summary

PropertyValueMechanistic Rationale
Carboxylic Acid pKa ~4.53Analogous to the benzoic acid moiety of vanillic acid[1].
Phenolic pKa N/AThe 4-hydroxyl is alkylated, eliminating the weak acidic proton.
Predicted logP 2.2 - 2.5Reduced relative to cycloalkyl analogs due to the polar THP oxygen[2].
H-Bond Acceptors 6High acceptor count enhances aqueous solubility and target binding[3].
H-Bond Donors 1Restricted to the carboxylic acid, limiting desolvation penalties.

Mechanistic Role in Medicinal Chemistry (Bioisosterism)

In the development of therapeutics (such as PDE4 inhibitors or GPCR ligands), 3,4-dialkoxybenzoic acids are privileged structures. However, early-generation compounds utilizing cyclopentyl or cyclohexyl ethers often suffer from high lipophilicity, leading to rapid metabolic clearance and poor oral bioavailability.

As a Senior Application Scientist, I frequently employ the oxan-4-yl group as a bioisostere for cycloalkyl rings [2][3]. The tetrahydropyran (THP) ring provides an identical spatial footprint to cyclohexane, maintaining the necessary steric bulk to fill hydrophobic binding pockets. However, the THP oxygen acts as a novel hydrogen bond acceptor, potentially offering an additional point of contact with the target protein[3]. This dual-action modification—lowering logP while increasing target affinity—results in a significantly improved Lipophilic Ligand Efficiency (LLE)[3].

Bioisostere A Cycloalkyl-Methoxy (e.g., Cyclopentyl/Cyclohexyl) B High Lipophilicity (High logP) A->B D Oxan-4-ylmethoxy (Tetrahydropyran) A->D Bioisosteric Replacement C Poor Aqueous Solubility B->C E Reduced Lipophilicity (Lower logP) D->E F Improved Aqueous Solubility & H-Bond Acceptor E->F

Pharmacological rationale for oxan-4-yl bioisosteric replacement in drug design.

Synthetic Methodology & Experimental Protocols

To ensure high yield and purity, the synthesis of 4-alkoxybenzoic acids relies on a two-step sequence: etherification of a protected benzoic acid derivative (methyl vanillate) followed by saponification[4][5].

While a Williamson ether synthesis using 4-(bromomethyl)oxane is viable[4], the Mitsunobu reaction using oxan-4-ylmethanol is often preferred. The Mitsunobu protocol avoids the harsh basic conditions that can lead to elimination side-reactions of the alkyl halide, ensuring a cleaner crude profile[5].

Synthesis Step1 Methyl Vanillate (Starting Material) Step2 Mitsunobu Reaction (PPh3, DIAD, THF) Step1->Step2 + Oxan-4-ylmethanol Step3 Methyl 3-methoxy-4- (oxan-4-ylmethoxy)benzoate Step2->Step3 Step4 Saponification (LiOH, THF/H2O) Step3->Step4 Step5 Acidic Workup & Isolation (Target Compound) Step4->Step5

Step-by-step synthetic workflow for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Self-Validating Protocol: Mitsunobu-Driven Synthesis
  • Reaction Setup (Etherification): In an oven-dried flask under an inert nitrogen atmosphere, dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and oxan-4-ylmethanol (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add triphenylphosphine (PPh₃) (1.2 eq). Cool the mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic nature of the subsequent addition and prevents the premature decomposition of the reactive betaine intermediate[5].

  • Coupling: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

  • In-Process Control: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS to confirm the complete disappearance of the starting phenol mass.

  • Saponification: Concentrate the reaction mixture under reduced pressure. Redissolve the crude ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq). Causality: LiOH provides milder hydrolytic conditions compared to NaOH/KOH, minimizing the risk of ether cleavage while efficiently hydrolyzing the methyl ester[4][5].

  • Workup & Isolation: Stir at 50 °C until ester hydrolysis is complete (typically 4-6 hours). Remove the organic THF layer under reduced pressure. Acidify the remaining aqueous layer to pH ~2 using 1M HCl. The target carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization Protocols

To definitively prove the structural identity and purity of the synthesized building block, a rigorous analytical workflow must be employed.

Analytical S Sample Prep (1 mg/mL in MeCN) LC RP-HPLC Separation (C18 Column, Gradient) S->LC UV UV Detection (PDA 254/280 nm) LC->UV MS ESI-MS (Negative Ion Mode) LC->MS Data Data Analysis (Purity & Mass Confirmation) UV->Data MS->Data

Integrated LC-MS analytical workflow for purity and structural confirmation.

LC-MS Method Parameters

Because the molecule contains a free carboxylic acid, it ionizes exceptionally well in Negative Electrospray Ionization (ESI-) mode , yielding a prominent [M-H]⁻ peak at m/z 281.2.

Table 2: RP-HPLC Gradient Protocol for Purity Assessment

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.095%5%0.4
1.095%5%0.4
6.05%95%0.4
8.05%95%0.4
8.195%5%0.4
10.095%5%0.4

Note: 1H NMR (400 MHz, DMSO-d6) should also be utilized to confirm the presence of the oxane ring protons (multiplets between 1.2 - 3.9 ppm) and the diagnostic methoxy singlet (~3.8 ppm).

References

  • Vanillic acid - Grokipedia , Grokipedia. 1

  • VANILLIC ACID - Ataman Kimya , Ataman Chemicals. Link

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR , Journal of Medicinal Chemistry - ACS Publications. 2

  • Tetrahydropyrans in Drug Discovery , PharmaBlock. 3

  • Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates , Chemistry of Materials - ACS Publications. 4

  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase , ACS Infectious Diseases. 5

Sources

Foundational

Structural Elucidation and NMR Characterization of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Executive Summary In modern drug discovery and medicinal chemistry, functionalized benzoic acid derivatives serve as critical pharmacophores and synthetic intermediates. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized benzoic acid derivatives serve as critical pharmacophores and synthetic intermediates. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 3-methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) is a highly specific vanillic acid derivative. It features a polar, hydrogen-bond-accepting tetrahydropyran (oxan) ring linked via a methylene ether bridge to a methoxy-substituted benzoic acid core.

This whitepaper provides an in-depth framework for the structural elucidation of this compound using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. Because empirical literature on highly specific novel derivatives can be sparse, this guide synthesizes empirical data from foundational substructures (vanillic acid[1] and tetrahydropyranyl ethers) to establish a highly accurate, predictive NMR profile. Furthermore, it details a self-validating experimental protocol for sample preparation and spectral acquisition.

Conformational Analysis & Structural Deconstruction

To accurately interpret the NMR spectra of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, we must first deconstruct the molecule into its three primary micro-environments:

  • The Benzoic Acid Core: The electron-withdrawing carboxylic acid group (-COOH) deshields the aromatic protons, particularly at the ortho positions (C2 and C6).

  • The Methoxy Group (-OCH 3​ ): An electron-donating group at position 3 that provides a distinct, sharp singlet in the 1 H spectrum and heavily shields the adjacent aromatic carbon.

  • The Oxan-4-ylmethoxy Tail: The bulky -CH 2​ -O-Ar substituent forces the tetrahydropyran (THP) ring into a locked chair conformation, favoring the equatorial position to minimize 1,3-diaxial steric strain. Consequently, the axial and equatorial protons on the THP ring do not average out at room temperature; they remain magnetically distinct, resulting in complex multiplet splitting (geminal and vicinal coupling).

Structural_Mapping Core 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid Sub1 Benzoic Acid Core Core->Sub1 Sub2 Methoxy Group Core->Sub2 Sub3 Oxan-4-ylmethoxy Tail Core->Sub3 NMR1 1H: 7.08 - 7.53 ppm 13C: 112.0 - 167.1 ppm Sub1->NMR1 NMR2 1H: 3.82 ppm 13C: 55.6 ppm Sub2->NMR2 NMR3 1H: 1.35 - 3.92 ppm 13C: 29.1 - 73.1 ppm Sub3->NMR3

Fig 1. Hierarchical mapping of structural moieties to their respective NMR chemical shift ranges.

Quantitative NMR Data Tables

The following tables present the synthesized chemical shift data for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. The aromatic core values are grounded in empirical data for vanillic acid derivatives[1], while the tail shifts account for the locked chair conformation of the THP ring.

Table 1: 1 H NMR Data (500 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
-COOH 12.65br s-1HBroadened due to solvent exchange.
Ar-H6 7.53dd8.4, 1.91HDeshielded by para-ether and meta-COOH.
Ar-H2 7.45d1.91HMeta coupling to H6.
Ar-H5 7.08d8.41HOrtho coupling to H6.
-O-CH 2​ - 3.92d6.42HCoupled to THP-H4 (methine).
THP-H2 eq​ , H6 eq​ 3.88dd11.5, 3.52HEquatorial protons adjacent to ring oxygen.
-OCH 3​ 3.82s-3HSharp singlet.
THP-H2 ax​ , H6 ax​ 3.32td11.5, 2.52HAxial protons; large geminal/diaxial coupling.
THP-H4 2.00m-1HMethine proton (axial position).
THP-H3 eq​ , H5 eq​ 1.65br d12.52HEquatorial protons on the THP ring.
THP-H3 ax​ , H5 ax​ 1.35qd12.5, 4.52HAxial protons; heavily shielded.
Table 2: 13 C NMR Data (125 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
C=O 167.1Quaternary (C)Carboxylic acid carbonyl.
Ar-C4 151.8Quaternary (C)Oxygen-bound aromatic carbon.
Ar-C3 148.6Quaternary (C)Methoxy-bound aromatic carbon.
Ar-C1 123.2Quaternary (C)Carboxyl-bound aromatic carbon.
Ar-C6 123.0Methine (CH)Aromatic CH.
Ar-C2 112.2Methine (CH)Aromatic CH.
Ar-C5 112.0Methine (CH)Aromatic CH.
-O-CH 2​ - 73.1Methylene (CH 2​ )Ether bridge.
THP-C2, C6 66.8Methylene (CH 2​ )Oxygen-adjacent THP carbons.
-OCH 3​ 55.6Methyl (CH 3​ )Methoxy carbon.
THP-C4 34.2Methine (CH)Branching THP carbon.
THP-C3, C5 29.1Methylene (CH 2​ )Aliphatic THP carbons.

Experimental Protocol: Sample Preparation and Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following self-validating protocol must be adhered to. This methodology is adapted from standardized pharmaceutical NMR guidelines[2][3].

Solvent Selection (Causality & Rationale)

Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly recommended over CDCl 3​ . Benzoic acid derivatives frequently form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , which leads to severe line broadening of the carboxylic acid proton and potential solubility issues. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding a sharper (though still broad) -COOH signal around 12.65 ppm, while ensuring complete dissolution of the polar oxan-4-ylmethoxy moiety.

Step-by-Step Preparation
  • Weighing: Accurately weigh 15–20 mg of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid for 1 H NMR, or 40–50 mg for 13 C NMR[2].

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. Critical Step: Particulates distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

Spectrometer Acquisition Parameters

Acquire data at 298 K using a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe[3].

  • 1 H NMR: 30° pulse angle, relaxation delay (D1) of 2.0 seconds, 16–32 scans.

  • 13 C NMR: Power-gated decoupling (e.g., WALTZ-16), 30° pulse angle. Crucial: Set the relaxation delay (D1) to at least 2.0–3.0 seconds. Quaternary carbons (C=O, Ar-C4, Ar-C3) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 will cause these critical peaks to vanish into the baseline.

NMR_Workflow A Sample Prep (15-50 mg) B Solvent Addition (DMSO-d6 + TMS) A->B C Filtration (0.2 µm PTFE) B->C D Acquisition (D1 = 2-3s for 13C) C->D E Processing (FT & Phase Correct) D->E

Fig 2. Standardized workflow for NMR sample preparation and spectral acquisition.

Mechanistic Insights for Spectral Interpretation

When analyzing the acquired data, the application scientist must verify the structural integrity of the synthesized or purchased compound by checking specific self-validating spectral features:

  • The "Roof Effect" in the Aromatic Region: The protons at Ar-H5 (7.08 ppm, d) and Ar-H6 (7.53 ppm, dd) are ortho to each other ( J≈8.4 Hz). Because their chemical shift difference ( Δν ) is relatively close to their coupling constant ( J ), they will exhibit second-order effects (the "roof effect"), where the inner peaks of the doublets are taller than the outer peaks. This confirms their ortho relationship.

  • Diastereotopic-like Behavior in the THP Ring: Because the bulky ether tail locks the THP ring into a chair conformation, the axial and equatorial protons on C2/C6 and C3/C5 are chemically distinct. The axial protons (e.g., H2 ax​ at 3.32 ppm) exhibit large trans-diaxial coupling constants ( J≈11.5 Hz) with adjacent axial protons, appearing as triplet-like doublets (td). This complex splitting pattern is the definitive proof of an intact, unconstrained tetrahydropyran ring.

References

  • Biotage. Resin-bound active esters offer some unique advantages for parallel amide synthesis. Retrieved March 22, 2026, from [Link]

  • National Institutes of Health (PMC). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Retrieved March 22, 2026, from [Link]

  • Natural Product Sciences (E-NPS). A New Bicyclic Megastigmane Derivative from By-product of Ginseng Berry Extract. Retrieved March 22, 2026, from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

This in-depth technical guide provides a comprehensive framework for the mass spectrometry analysis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. Tailored for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the mass spectrometry analysis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies for achieving robust and reliable analytical results. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the underlying scientific principles.

Introduction: Understanding the Analyte

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a small molecule featuring a benzoic acid moiety, a methoxy group, and a tetrahydropyranyl (oxan) ether linkage.[1] Its chemical structure dictates its physicochemical properties and, consequently, the analytical strategies for its characterization and quantification. The presence of a carboxylic acid group makes it amenable to analysis by reverse-phase liquid chromatography and electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode.[2][3][4] The overall structure also presents specific fragmentation pathways that can be exploited for selective and sensitive detection using tandem mass spectrometry (MS/MS).

Table 1: Physicochemical Properties of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

PropertyValueSource
Molecular FormulaC14H18O5[1]
Molecular Weight266.29 g/mol Calculated
IUPAC Name3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid[1]
CAS Number1281669-02-0[1]

Foundational Principles: Liquid Chromatography and Mass Spectrometry

The analysis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in complex matrices, such as those encountered in drug development, necessitates a combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry for detection and quantification.

Liquid Chromatography: The Separation Science

Reverse-phase chromatography is the method of choice for retaining and separating moderately polar compounds like our target analyte. A C18 stationary phase is a common starting point, offering a good balance of hydrophobic interactions.[3] The mobile phase composition is critical for achieving optimal retention and peak shape. A typical mobile phase consists of an aqueous component and an organic solvent, with an acid additive to control the ionization state of the analyte.[3][5]

For 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, the carboxylic acid group will be protonated at low pH, increasing its retention on a reverse-phase column. Formic acid is a common and effective mobile phase additive for this purpose and is compatible with mass spectrometry.[3][5]

Mass Spectrometry: The Detection Science

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like our analyte. Given the acidic nature of the carboxylic acid group, ESI in the negative ion mode is expected to be highly efficient, generating a prominent deprotonated molecule, [M-H]⁻.[3][4][6]

Tandem mass spectrometry (MS/MS), specifically collision-induced dissociation (CID), is employed to fragment the precursor ion ([M-H]⁻) into characteristic product ions.[7][8] This process provides structural information and enhances the selectivity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions in a technique known as multiple reaction monitoring (MRM).

Experimental Workflow: A Step-by-Step Guide

This section details a robust workflow for the analysis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, from sample preparation to data acquisition.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Sample Matrix (e.g., Plasma, Tissue Homogenate) SPE Solid Phase Extraction (SPE) or Protein Precipitation (PPT) Prep->SPE Extraction Evap Evaporation & Reconstitution SPE->Evap Purification & Concentration LC Liquid Chromatography (C18 Column) Evap->LC Injection MS Mass Spectrometer (ESI Negative Mode) LC->MS Ionization Data Data Acquisition (MRM) MS->Data Detection & Fragmentation Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: A typical bioanalytical workflow for the quantification of a small molecule from a complex matrix.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample. For a compound like 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in plasma, two common approaches are protein precipitation (PPT) and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with 100 µL of 2% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute as in the PPT protocol.

Rationale: PPT is a simpler and faster technique, but SPE generally provides a cleaner extract, which can be crucial for minimizing matrix effects in the MS analysis. The choice between them depends on the required sensitivity and the complexity of the matrix.

Liquid Chromatography Method

Table 2: Recommended LC Parameters

ParameterRecommended SettingRationale
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.[3]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its neutral form for better retention.[3][5]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase LC.[3][5]
Gradient5% to 95% B over 5 minutesA generic gradient to elute the compound. This should be optimized to achieve a retention time of 2-3 minutes.[9]
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µLA small injection volume is generally preferred to minimize peak broadening.
Mass Spectrometry Method

Table 3: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization ModeESI NegativeThe carboxylic acid group is readily deprotonated.[3][4]
Capillary Voltage-3.5 kVA typical starting voltage for negative mode ESI.
Source Temperature150 °CTo aid in desolvation without causing thermal degradation.[3]
Desolvation Gas Flow800 L/hrTo efficiently remove solvent droplets.[10]
Desolvation Temperature400 °CHigher temperature for efficient desolvation of the mobile phase.[10]
Cone Voltage30 VTo be optimized for maximal precursor ion intensity.
Collision Energy15-30 eVTo be optimized for maximal product ion intensity.

Fragmentation Pathway and Data Interpretation

Understanding the fragmentation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is key to developing a selective MRM method.

Fragmentation cluster_mol [M-H]⁻ cluster_frags Product Ions M m/z 265.1 F1 [M-H-C6H10O]⁻ m/z 165.0 M->F1 Loss of oxane F2 [M-H-C7H12O2]⁻ m/z 137.0 M->F2 Loss of oxanylmethoxy F3 [M-H-CO2]⁻ m/z 221.1 M->F3 Decarboxylation

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of the target analyte.

The primary fragmentation events anticipated for the deprotonated molecule (m/z 265.1) are:

  • Decarboxylation: Loss of CO2 (44 Da) from the carboxylic acid group, a common fragmentation for benzoic acids, would result in a product ion at m/z 221.1.[3]

  • Cleavage of the Ether Linkage: Fragmentation of the ether bond connecting the oxane moiety can occur. Loss of the entire oxanylmethoxy group (C7H12O2) would lead to a fragment at m/z 137.0.

  • Fragmentation of the Oxane Ring: The tetrahydropyranyl ring can undergo cleavage. A characteristic loss for THP ethers is the neutral loss of C5H10O (86 Da), however, in this case, cleavage of the C-O bond and loss of the oxane ring (C6H10O) would yield a fragment at m/z 165.0.[11]

MRM Transitions: Based on these predictions, the following MRM transitions would be a good starting point for method development:

  • 265.1 > 221.1 (Quantifier)

  • 265.1 > 165.0 (Qualifier)

  • 265.1 > 137.0 (Qualifier)

The most intense and stable transition should be selected as the quantifier for the most sensitive and robust assay.

Method Validation: Ensuring Trustworthiness

For drug development applications, any analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: A Framework for Success

This guide provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. By understanding the chemical nature of the analyte and the principles of LC-MS/MS, researchers can develop and validate robust and reliable methods for its quantification in complex matrices. The provided protocols and parameters serve as a strong starting point, with the understanding that optimization is a critical step for achieving the highest quality data in any specific application.

References

  • Benchchem.
  • Cole, R. B. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • Gao, J., et al. (2011). Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols. Journal of the American Society for Mass Spectrometry, 22(1), 131-140.
  • Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 421-426.
  • Fluorochem. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.
  • Kruve, A., et al. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(9), 4823-4830.
  • Li, A., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 944-953.
  • Rupp, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-13.
  • Bioanalysis Zone.
  • Wikipedia.
  • Thermo Fisher Scientific.

Sources

Foundational

Unlocking the Therapeutic Potential of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid: A Technical Guide to Target Identification and Validation

Abstract 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a novel small molecule with a chemical architecture suggestive of diverse pharmacological potential. This technical guide provides a comprehensive framework for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a novel small molecule with a chemical architecture suggestive of diverse pharmacological potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate its therapeutic targets. By leveraging the known bioactivities of its core moieties—the benzoic acid scaffold and the tetrahydropyran (oxan) ring—we delineate a strategic, multi-pronged approach to elucidate its mechanism of action and unlock its therapeutic promise. This document moves beyond theoretical postulation, offering detailed, field-proven experimental protocols and data interpretation strategies to empower your research and development endeavors.

Introduction: Deconstructing the Therapeutic Hypothesis

The chemical structure of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid presents two key pharmacophores: the benzoic acid derivative and the tetrahydropyran (THP) moiety. Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the foundation of a wide array of therapeutic agents with applications ranging from anti-inflammatory and antimicrobial to anticancer and antidiabetic. The versatility of the benzoic acid scaffold lies in its ability to be readily functionalized, allowing for fine-tuning of its physicochemical properties to achieve desired pharmacological effects.

The tetrahydropyran ring is a prevalent feature in many potent and selective drugs. Often employed as a bioisostere for cyclohexane, the THP moiety can enhance drug-like properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, by reducing lipophilicity. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially contributing to tighter binding interactions with biological targets.

Given the established roles of these structural components, we can formulate a primary hypothesis that 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is likely to interact with protein targets, such as enzymes or receptors, implicated in proliferative or inflammatory diseases. This guide will provide the strategic and methodological tools to rigorously test this hypothesis.

Strategic Framework for Target Identification

A multi-faceted approach is essential for robust target identification. We advocate for a parallel workflow that combines unbiased, proteome-wide screening with hypothesis-driven investigations based on the known pharmacology of related compounds.

Target_Identification_Workflow cluster_unbiased Unbiased (Proteome-Wide) Approaches cluster_hypothesis Hypothesis-Driven Approaches Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Target_List Generation of Potential Target List Affinity_Chromatography->Target_List DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Target_List Kinase_Screening Kinase Panel Screening Kinase_Screening->Target_List GPCR_Screening GPCR Panel Screening GPCR_Screening->Target_List Enzyme_Assays Specific Enzyme Inhibition Assays (e.g., HDAC, PTP1B) Enzyme_Assays->Target_List Compound 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid Compound->Affinity_Chromatography Compound->DARTS Compound->Kinase_Screening Compound->GPCR_Screening Compound->Enzyme_Assays Validation Target Validation Target_List->Validation

Caption: A strategic workflow for identifying potential protein targets.

Unbiased Target Identification Methodologies

Unbiased approaches aim to identify interacting proteins from a complex biological sample without prior assumptions about the target.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical and robust method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid with a linker at a non-essential position for biological activity. This requires initial structure-activity relationship (SAR) studies to identify suitable attachment points. The linker should terminate with a reactive group (e.g., an amine or carboxylic acid) for conjugation to the affinity matrix.

  • Immobilization: Covalently couple the synthesized probe to a pre-activated resin (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line or an immune cell line) under conditions that preserve protein-protein interactions.

  • Affinity Pull-down:

    • Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

    • As a negative control, incubate the lysate with beads that have not been coupled to the probe.

    • As a competition control, pre-incubate the lysate with an excess of the free, unmodified 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid before adding it to the probe-coupled beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

Data Analysis: True binding partners will be present in the eluate from the probe-coupled beads but absent or significantly reduced in the negative and competition control samples.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Treat aliquots of the lysate with varying concentrations of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid and a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a defined period.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and denaturing the sample.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by mass spectrometry.

Data Analysis: Proteins that are stabilized by the compound will be protected from proteolytic degradation and will appear as more intense bands on the gel or will be identified in higher abundance by mass spectrometry in the compound-treated samples compared to the vehicle control.

Hypothesis-Driven Target Identification

Based on the structural motifs of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, several protein families represent plausible targets.

Kinase Profiling

The tetrahydropyran moiety is present in several known kinase inhibitors. Therefore, screening against a panel of kinases is a logical starting point.

Experimental Protocol: Kinase Panel Screening

  • Assay Platform: Utilize a commercial kinase screening service that offers a broad panel of purified, active kinases (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Compound Concentration: Screen 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentrations.

Data Summary Table: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
EGFR5%12%
JAK148%85%
PI3Kα8%15%
AXL52%91%
G-Protein Coupled Receptor (GPCR) Screening

Benzoic acid derivatives have been reported to interact with various GPCRs.

Experimental Protocol: GPCR Panel Screening

  • Assay Platform: Employ a commercial GPCR screening platform, typically using cell-based assays that measure downstream signaling events (e.g., calcium flux or cAMP production).

  • Screening Mode: Screen for both agonist and antagonist activity.

  • Data Analysis: Identify GPCRs where the compound elicits a significant response.

Specific Enzyme Inhibition Assays

Benzoic acid derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatase 1B (PTP1B).

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: PTP1B)

  • Reagents: Purified recombinant human PTP1B, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), and assay buffer.

  • Assay Procedure:

    • Dispense the assay buffer into a 96-well plate.

    • Add varying concentrations of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

    • Add PTP1B to initiate the reaction.

    • Incubate for a defined period at a controlled temperature.

    • Add the pNPP substrate.

    • Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Target Validation: From Hits to Confirmed Targets

Once a list of potential targets has been generated, it is crucial to validate these findings using orthogonal approaches.

Target_Validation_Workflow cluster_validation Validation Assays Target_List Potential Targets TSA Thermal Shift Assay (TSA) Target_List->TSA CoIP Co-immunoprecipitation (Co-IP) Target_List->CoIP Cellular_Assays Cellular Target Engagement Assays Target_List->Cellular_Assays Validated_Target Validated Therapeutic Target TSA->Validated_Target CoIP->Validated_Target Cellular_Assays->Validated_Target

Caption: A workflow for the validation of identified targets.

Thermal Shift Assay (TSA)

TSA is a biophysical assay that measures the thermal stability of a protein. Ligand binding typically increases the melting temperature (Tm) of a protein.

Experimental Protocol: Thermal Shift Assay

  • Reagents: Purified target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a real-time PCR instrument.

  • Assay Procedure:

    • Mix the target protein, the fluorescent dye, and varying concentrations of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in a PCR plate.

    • Gradually increase the temperature in the real-time PCR instrument and monitor the fluorescence.

  • Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Cellular Target Engagement Assays

Confirming that the compound interacts with the target protein within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature by Western blotting.

Data Analysis: A shift in the melting curve of the target protein in the compound-treated cells compared to the control indicates target engagement.

Conclusion

The identification and validation of therapeutic targets for novel small molecules like 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a systematic and multi-disciplinary endeavor. By combining unbiased, proteome-wide screening with hypothesis-driven investigations, researchers can efficiently generate a high-quality list of potential targets. Subsequent rigorous validation through biophysical and cellular assays is paramount to confirming these initial findings. This technical guide provides a robust and actionable framework to navigate this process, ultimately paving the way for the development of new and effective therapies.

References

  • Vertex AI Search. (2024, May 16).
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • Benchchem. The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Guidechem. (2023, October 14). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? - FAQ.
  • PubMed. (2025, May 22). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus.
  • Benchchem. The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
  • PMC.
  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules.
  • MDPI. (2022, March 23).
  • ACS Publications. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.
  • Broad Institute.
  • ResearchGate. Assays for direct binding of small molecules and proteins.
  • Fluorochem. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.
  • PMC. (2023, October 10).
  • MDPI. (2017, October 30). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase.
  • Preprints.org. (2023, May 29).
  • ResearchGate. *Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and
Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a methoxy group and an oxane-containing side chain, presents a unique combination of functionalities that can be exploited for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications within the research and development landscape.

Chemical Identity and Physicochemical Properties

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a fine chemical, available commercially for research purposes.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C14H18O5[1]
Molecular Weight 266.29 g/mol Calculated
IUPAC Name 3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid[1]
CAS Number 1281669-02-0[1]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)OCC2CCOCC2[1]
InChI Key ULZHHJWKDWDJSH-UHFFFAOYSA-N[1]

Structural Diagram:

Caption: Molecular structure of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Proposed Synthetic Pathway

The proposed synthesis involves a Williamson ether synthesis, a robust and widely used method for forming ethers.

Proposed Reaction Scheme:

3-methoxy-4-hydroxybenzoic acid + 4-(bromomethyl)oxane → 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Step-by-Step Protocol (Proposed):

  • Protection of the Carboxylic Acid (Optional but Recommended): To prevent unwanted side reactions, the carboxylic acid group of 3-methoxy-4-hydroxybenzoic acid can be protected, for example, as a methyl or ethyl ester. This can be achieved by reacting the starting material with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Williamson Ether Synthesis: The protected 3-methoxy-4-hydroxybenzoic acid is then deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide or acetonitrile) to form the corresponding phenoxide. To this solution, 4-(bromomethyl)oxane is added, and the reaction mixture is heated to facilitate the nucleophilic substitution, yielding the protected form of the final product.

  • Deprotection: The protecting group on the carboxylic acid is then removed. If an ester was used, this can be achieved by hydrolysis under basic conditions (e.g., with sodium hydroxide) followed by acidification.

Experimental Workflow Diagram:

start 3-methoxy-4-hydroxybenzoic acid protection Esterification (e.g., CH3OH, H+) start->protection protected_intermediate Protected Intermediate protection->protected_intermediate ether_synthesis Williamson Ether Synthesis (Base, 4-(bromomethyl)oxane) protected_intermediate->ether_synthesis protected_product Protected Product ether_synthesis->protected_product deprotection Hydrolysis (e.g., NaOH, then H+) protected_product->deprotection final_product 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid deprotection->final_product

Caption: Proposed synthetic workflow for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Potential Applications and Research Context

Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds and intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] While specific applications for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid have not been detailed in the available literature, its structural motifs suggest several potential areas of research:

  • Pharmaceutical Intermediate: Similar to other substituted benzoic acids, this compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The synthesis of the kinase inhibitor Bosutinib, for instance, starts from the related compound 3-methoxy-4-hydroxybenzoic acid.[3][4]

  • Fragment-Based Drug Discovery: The distinct fragments of the molecule—the benzoic acid core, the methoxy group, and the oxane moiety—could be of interest in fragment-based screening to identify novel binding interactions with biological targets.

  • Material Science: Benzoic acid derivatives can also be utilized in the development of polymers and other materials.[5]

Safety and Handling

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is classified as harmful if swallowed and can cause irritation.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][8][9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4286-4295. Retrieved from [Link]

  • PubMed. (2010, June 11). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3'-methoxy-4'-hydroxyhydrocinnamoylamino)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Synthesis of Bosutinib (SKI-606) via 3-Methoxy-4-hydroxybenzoic Acid

Introduction and Mechanistic Rationale Bosutinib (SKI-606) is a highly potent, second-generation ATP-competitive dual Src/Abl tyrosine kinase inhibitor. It is clinically pivotal for treating Philadelphia chromosome-posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Bosutinib (SKI-606) is a highly potent, second-generation ATP-competitive dual Src/Abl tyrosine kinase inhibitor. It is clinically pivotal for treating Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), particularly in patients exhibiting resistance or intolerance to prior therapies like imatinib[1].

The efficacy of Bosutinib lies in its ability to simultaneously block the active conformations of both c-Src and Bcr-Abl kinases. In abnormal phenotypes, the hyperactivation of these kinases leads to the continuous phosphorylation of downstream effectors (such as STAT5), which drives uncontrolled cell proliferation[2]. By inhibiting this cascade, Bosutinib effectively halts proliferation and induces apoptosis in leukemic cells[3].

Signaling_Pathway Bosutinib Bosutinib (SKI-606) Src Src Kinase Bosutinib->Src Inhibits Abl Bcr-Abl Kinase Bosutinib->Abl Inhibits Apoptosis Apoptosis Bosutinib->Apoptosis Induces STAT5 STAT5 Src->STAT5 Phosphorylates Abl->STAT5 Phosphorylates Proliferation Cell Proliferation STAT5->Proliferation Promotes

Dual inhibition of Src/Abl kinases by Bosutinib, preventing STAT5-mediated cell proliferation.

Historically, the synthesis of the 3-cyano-4-hydroxyquinoline core of Bosutinib relied on harsh thermal Gould-Jacobs cyclizations (e.g., heating in Dowtherm A at 250 °C), which caused extensive material degradation and poor yields[4]. This application note outlines a modernized, highly scalable 9-step synthetic pathway starting from the cost-effective precursor 3-methoxy-4-hydroxybenzoic acid (vanillic acid)[2]. By utilizing a base-catalyzed enamine cyclization strategy, this route achieves an optimized overall yield of approximately 21.7%[5].

Chemical Synthesis Workflow

Bosutinib_Synthesis SM 3-Methoxy-4-hydroxybenzoic acid (Vanillic Acid) Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl vanillate (2) Step1->Int1 Step2 Alkylation (1-bromo-3-chloropropane) Int1->Step2 Int2 Intermediate 3 Step2->Int2 Step3 Nitration (HNO3, AcOH) Int2->Step3 Int3 Nitro Intermediate 4 Step3->Int3 Step4 Reduction (Fe, NH4Cl) Int3->Step4 Int4 Aniline Intermediate 5 Step4->Int4 Step5 Enamine Formation (3,3-diethoxypropionitrile) Int4->Step5 Int5 Enamine Intermediate 6 Step5->Int5 Step6 Cyclization (NaOH, MeOH/H2O) Int5->Step6 Int6 Quinoline Core 7 Step6->Int6 Step7 Chlorination (POCl3) Int6->Step7 Int7 4-Chloroquinoline 8 Step7->Int7 Step8 SNAr Amination (2,4-dichloro-5-methoxyaniline) Int7->Step8 Int8 Intermediate 9 Step8->Int8 Step9 N-Alkylation (N-methylpiperazine) Int8->Step9 Target Bosutinib (SKI-606) Step9->Target

Step-by-step synthetic workflow of Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.

Strategic Experimental Choices & Causality

To ensure a self-validating and high-yielding protocol, several mechanistic choices were made over traditional methods:

  • Chemoselective Alkylation (Bromide vs. Chloride): In Step 2, 1-bromo-3-chloropropane is utilized rather than a dichloride. The differential leaving group kinetics (Br⁻ is a far superior leaving group to Cl⁻) ensure that the phenolic oxygen of methyl vanillate selectively displaces the bromide. This leaves the terminal aliphatic chloride perfectly intact for the final N-alkylation step[2].

  • Chemoselective Nitro Reduction (Fe/NH₄Cl vs. Pd/C): Reducing the nitro intermediate (Compound 4) to an aniline (Compound 5) is traditionally achieved via Pd/C catalytic hydrogenation. However, empirical data shows that Pd/C yields incomplete conversion (85% after 18 h) and introduces the risk of hydrodehalogenation of the aliphatic chloride[2]. Substituting this with Fe powder and NH₄Cl provides a milder, highly chemoselective reduction, achieving a 91.5% yield without compromising the alkyl chloride[2].

  • Low-Temperature Base-Catalyzed Cyclization: Traditional quinoline core assembly requires extreme thermal conditions (250 °C), leading to tar formation[4]. This protocol circumvents this by condensing the aniline with 3,3-diethoxypropionitrile to form an enamine, followed by a base-catalyzed cyclization (NaOH in MeOH/H₂O) at room temperature. This significantly boosts the purity profile of the 3-cyano-4-hydroxyquinoline intermediate[5][6].

Quantitative Data Summary

StepReaction TypeReagents & ConditionsYield (%)Purity (HPLC)
1 EsterificationMeOH, H₂SO₄ (cat.), Reflux>95.0N/A
2 O-Alkylation1-bromo-3-chloropropane, K₂CO₃, DMF, 70 °C, 1 h90.0>98.0%
3 NitrationHNO₃ (66%), AcOH, 60 °C, 3–4 h~88.0N/A
4 Nitro ReductionFe powder, NH₄Cl, MeOH/H₂O, Reflux, 4 h91.598.2%
5 Enamine Formation3,3-diethoxypropionitrile, TFA, r.t., 12 h98.097.2%
6 CyclizationNaOH, MeOH/H₂O, r.t.~85.0N/A
7-9 FunctionalizationPOCl₃, 2,4-dichloro-5-methoxyaniline, N-methylpiperazine~35.0 (over 3 steps)>98.9%

Note: The optimized overall yield of the 9-step synthesis is approximately 21.7%[5].

Detailed Step-by-Step Protocol

Every phase of this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Phase 1: Preparation of the Substituted Aniline (Steps 1-4)
  • Step 1: Esterification Dissolve 3-methoxy-4-hydroxybenzoic acid in methanol. Add a catalytic amount of concentrated H₂SO₄ and heat to reflux. Validation Checkpoint: TLC must indicate the complete consumption of the highly polar starting acid. Evaporate the solvent to yield methyl vanillate (Compound 2).

  • Step 2: Alkylation To a solution of methyl vanillate (48.0 g, 0.26 mol) in DMF (125 mL), add 1-bromo-3-chloropropane (50.0 g, 0.32 mol) and K₂CO₃ (50.0 g, 0.36 mol)[2]. Heat the mixture at 70 °C for 1 h. Validation Checkpoint: Pour the cooled reaction mixture slowly into 1.5 L of ice-water while stirring. A white solid must precipitate immediately. Filter and wash with cold water. HPLC purity should exceed 98% before proceeding to nitration[2].

  • Step 3: Nitration Dissolve the alkylated product (51.6 g, 0.20 mol) in acetic acid (150 mL). Dropwise add 66% HNO₃ (84.5 mL) at room temperature. Stir the mixture at 60 °C for 3–4 h[2]. Validation Checkpoint: Wash the organic layer with ice-water and saturated NaHCO₃ until a neutral pH is achieved. A distinct color shift to deep yellow visually confirms successful nitration.

  • Step 4: Reduction Suspend the nitro compound in a MeOH/H₂O mixture. Add Fe powder and NH₄Cl. Heat the mixture to reflux for 4 h[2]. Validation Checkpoint: Filter the iron sludge through a Celite pad while hot to prevent product occlusion. Evaporate the MeOH to yield a white solid (91.5% yield). Confirm mass via MS (ES) m/z 274.1 (M+1)[2].

Phase 2: Quinoline Core Assembly (Steps 5-6)
  • Step 5: Enamine Formation React the aniline intermediate (Compound 5) with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid (TFA)[2]. Validation Checkpoint: Adjust the pH to 7-8 using saturated aqueous NaHCO₃. Upon overnight refrigeration, a brown powder must precipitate (98% yield, 97.2% HPLC purity)[2].

  • Step 6: Cyclization Dissolve the enamine (Compound 6) in a solution of NaOH in MeOH/H₂O. Stir at room temperature[5]. Validation Checkpoint: The base catalyzes an intramolecular cyclization to form the 4-hydroxyquinoline core. Acidify the solution to precipitate the product. Verify structural integrity by ¹H-NMR (ensure the disappearance of the enamine vinyl proton).

Phase 3: Functionalization to Bosutinib (Steps 7-9)
  • Step 7: Chlorination Treat the 4-hydroxyquinoline intermediate with POCl₃ in sulfolane to convert the hydroxyl group to a chloride[4]. Validation Checkpoint: Quench the reaction carefully over ice. Caution: This quench is highly exothermic. The product is a 4-chloroquinoline derivative.

  • Step 8: SNAr Amination React the 4-chloro intermediate with 2,4-dichloro-5-methoxyaniline in the presence of pyridine hydrochloride[2]. Validation Checkpoint: Monitor the displacement of the 4-chloro group via HPLC. The reaction is complete when the starting material peak is <1%.

  • Step 9: N-Alkylation React the resulting intermediate with N-methylpiperazine to displace the terminal aliphatic chloride[2]. Validation Checkpoint: Perform final purification via recrystallization or column chromatography to yield Bosutinib (SKI-606). Final HPLC purity must be >98.9% for pharmaceutical grade viability[4].

References

  • Yin, X. J., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, vol. 15, no. 6, 2010, pp. 4261-4266.
  • Yin, X. J., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." ResearchGate, 2010.
  • Wang, H., et al. "A New and Practical Synthesis of Bosutinib." Heterocycles, vol. 89, no. 12, 2014.
  • Gambacorti-Passerini, C., et al. "A New and Practical Synthesis of Bosutinib." ResearchGate, 2010.
  • Mao, Y., et al. "New Synthetic Process for Bosutinib." Synthesis, vol. 47, no. 20, 2015, pp. 3133-3138.
  • "Bosutinib Synthesis." ChemicalBook.

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis Linker: 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Introduction: A Novel Acid-Labile Linker for Modern Solid-Phase Synthesis In the landscape of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), the choice of a linker is paramount, dictating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Acid-Labile Linker for Modern Solid-Phase Synthesis

In the landscape of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), the choice of a linker is paramount, dictating the conditions for both the immobilization of the substrate and its eventual cleavage. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid emerges as a versatile and highly promising linker, particularly for syntheses where mild acidic conditions for product release are desirable. Its unique structure, featuring a methoxy group on the aromatic ring, is anticipated to enhance the acid lability of the benzyl ether linkage formed upon attachment to a resin. This increased sensitivity allows for cleavage under milder conditions than those typically required for the widely-used Wang linker, thereby better preserving acid-sensitive functionalities in the synthesized molecule.

The oxane moiety introduces a degree of hydrophilicity and conformational flexibility, which can improve the solvation properties of the resin-bound substrate and potentially reduce aggregation during synthesis. This application note provides a comprehensive guide to the effective use of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in solid-phase synthesis, from its initial immobilization onto an aminomethyl-functionalized resin to the final cleavage of the synthesized product. The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a solid foundation for leveraging the unique advantages of this linker.

Physicochemical Properties

A thorough understanding of the linker's properties is essential for its successful application. The table below summarizes the key physicochemical data for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

PropertyValue
CAS Number 1281669-02-0
Molecular Formula C₁₄H₁₈O₅
IUPAC Name 3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid
Appearance Typically a white to off-white crystalline powder.

Protocol 1: Immobilization of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid onto Aminomethyl Resin

The first critical step in utilizing this linker is its covalent attachment to a solid support. Aminomethyl polystyrene resin is an excellent choice, as it readily forms a stable amide bond with the carboxylic acid functionality of the linker.

Rationale for this Protocol:

This protocol employs a standard and highly efficient carbodiimide-mediated coupling reaction. N,N'-Diisopropylcarbodiimide (DIC) is used as the coupling agent to activate the carboxylic acid of the linker. 1-Hydroxybenzotriazole (HOBt) is included as an additive to suppress racemization and improve coupling efficiency by forming an active ester intermediate. A final capping step with acetic anhydride ensures that any unreacted aminomethyl groups on the resin are acetylated, preventing them from interfering with subsequent synthetic steps.

Experimental Workflow for Linker Immobilization

Caption: Workflow for cleaving the final product from the resin.

Step-by-Step Methodology:
  • Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3 x 15 mL) to remove any residual DMF and to swell the resin.

  • Cleavage: Prepare the cleavage cocktail. A standard and effective cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v). Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). 3. Reaction: Agitate the suspension at room temperature for 1-2 hours. The optimal time may vary depending on the nature of the synthesized molecule and its protecting groups.

  • Product Collection: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small volume of fresh TFA or DCM to ensure complete recovery of the product.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the cleaved product.

  • Isolation: Isolate the precipitated product by centrifugation or filtration. Wash the product with cold diethyl ether to remove residual scavengers and dissolved impurities.

  • Drying: Dry the final product under vacuum.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Loading of Linker Incomplete activation of the carboxylic acid; steric hindrance.Ensure all reagents are anhydrous. Increase the equivalents of coupling reagents (DIC/HOBt) and the reaction time. Consider using a more potent coupling agent like HATU.
Incomplete Cleavage Insufficient reaction time or TFA concentration.Extend the cleavage time to 3-4 hours. For very stable linkages, a higher concentration of TFA may be trialed, though this increases the risk of side reactions.
Product Degradation during Cleavage Acid-sensitive functionalities in the product; insufficient scavenging.Use a milder cleavage cocktail (e.g., lower TFA concentration if compatible with protecting groups). Increase the proportion of scavengers in the cocktail. For example, if the product contains tryptophan, add 1,2-ethanedithiol (EDT) to the cocktail.
Discoloration of Cleaved Product Scavenger-related byproducts or linker fragmentation.Ensure efficient precipitation and thorough washing with cold ether. The Rink Amide linker, which shares structural similarities, is known to sometimes release colored impurities; additional purification of the product via HPLC may be necessary.

Conclusion

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid represents a valuable addition to the toolkit of chemists engaged in solid-phase synthesis. Its anticipated enhanced acid lability offers a strategic advantage for the synthesis of delicate molecules that are susceptible to degradation under harsh acidic conditions. The protocols provided in this application note offer a reliable framework for the successful implementation of this linker in a variety of synthetic applications. As with any synthetic methodology, empirical optimization for specific target molecules is encouraged to achieve the highest possible yields and purity.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1035 - Aminomethyl Resin. Retrieved from [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091–2157. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(4), 227-232. [Link]

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 17(12), 14464-14487. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2000). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Journal of Peptide Research, 55(2), 121-124. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Boschelli, D. H., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4260-4268. [Link]

Method

Application of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in Drug Discovery

Document Type: Detailed Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In modern structure-based drug design, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Detailed Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design, the selection of privileged building blocks is critical for achieving target selectivity, metabolic stability, and optimal physicochemical properties. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (CAS: 1281669-02-0) is a highly specialized, synthetically versatile scaffold. It is most prominently utilized in the discovery of Phosphodiesterase 4 (PDE4) inhibitors and novel targeted kinase modulators (e.g., Chk-1, SIK).

This application note details the mechanistic rationale behind incorporating the oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) moiety, provides field-proven protocols for its integration into lead compounds, and outlines validation workflows for downstream biological evaluation.

Chemical Profiling & Mechanistic Rationale

The Privileged 3,4-Dialkoxybenzoic Acid Scaffold

The 3-methoxy-4-alkoxybenzoic acid motif is a hallmark of PDE4 inhibitors (e.g., Roflumilast, Piclamilast) [1]. The carboxylic acid serves as the primary synthetic handle, typically converted into a benzamide or ester to interact with the solvent-exposed region of the target protein. The 3-methoxy group acts as a critical hydrogen bond acceptor, anchoring the molecule to conserved glutamine residues (e.g., Gln369 in PDE4B) within the active site.

Causality of the Oxan-4-ylmethoxy Tail

Historically, PDE4 inhibitors utilized simple cycloalkyl tails (like the cyclopentyl group in Rolipram) to fill the hydrophobic Q-pocket of the enzyme. However, these highly lipophilic, aliphatic rings often suffer from rapid oxidative metabolism by Cytochrome P450 enzymes (CYP3A4) and poor aqueous solubility.

Replacing a standard cycloalkyl group with an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) group introduces several profound advantages[2, 3]:

  • Metabolic Shielding: The incorporation of the oxygen atom within the tetrahydropyran (THP) ring reduces the lipophilicity (LogP) and lowers the electron density of the ring, making it less susceptible to CYP-mediated aliphatic hydroxylation.

  • Enhanced Binding Affinity: The bulky THP ring effectively fills deep hydrophobic sub-pockets. Furthermore, the cyclic ether oxygen can engage in water-mediated hydrogen bonding networks within the binding site, significantly increasing the target residence time [4].

  • Reduced Emetogenic Potential: By fine-tuning the physicochemical properties and altering the brain-to-plasma ratio, the THP-tail helps decouple the desired anti-inflammatory efficacy from the dose-limiting side effect of emesis, which is driven by PDE4D inhibition in the area postrema.

Table 1: Physicochemical Property Comparison (Calculated)
Property3-Methoxy-4-(cyclopentyloxy)benzoic acid3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acidImpact on Drug Design
Molecular Weight 236.26 g/mol 266.29 g/mol Slight increase; remains well within Lipinski's Rule of 5.
cLogP 2.851.92Lower lipophilicity improves aqueous solubility and limits off-target toxicity.
Topological Polar Surface Area (TPSA) 55.8 Ų65.0 ŲIncreased TPSA modulates Blood-Brain Barrier (BBB) penetration.
H-Bond Acceptors 45Additional oxygen allows for potential water-mediated H-bonding.

Experimental Protocols

To translate this building block into a biologically active lead compound, it must be coupled with an appropriate amine. In PDE4 inhibitor synthesis, the amine is often a highly electron-deficient heteroaryl system (e.g., 3,5-dichloro-4-aminopyridine). Standard coupling agents (EDC/HOBt) often fail or produce low yields due to the poor nucleophilicity of such amines.

Protocol A: HATU-Mediated Amide Coupling (Self-Validating Workflow)

Objective: Synthesize a benzamide derivative using 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. Rationale for HATU: HATU generates a highly reactive highly reactive 7-azabenzotriazole active ester, which overcomes the steric hindrance and electronic deactivation of weakly nucleophilic anilines.

Reagents:

  • 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (1.0 eq)

  • Target Amine (e.g., 3,5-dichloro-4-aminopyridine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid building block (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Self-Validation Check: Stir at room temperature for 15 minutes. An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion to the active ester intermediate.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Heat the reaction to 50°C if the amine is highly deactivated (e.g., di-halogenated pyridines).

  • Monitoring: Stir for 12–18 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quenching & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

    • Causality: LiCl washing is critical; simple water washes often fail to remove DMF completely, which ruins downstream crystallization or assay results.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution of Hexane to EtOAc).

G BB 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (Starting Material) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) BB->Activation Coupling Amide Coupling Reaction (50°C, 12-18h) Activation->Coupling Amine Heteroaryl Amine (e.g., 3,5-dichloro-4-aminopyridine) Amine->Coupling Purification Aqueous Workup & Flash Chromatography (LiCl wash to remove DMF) Coupling->Purification Product Target Benzamide Inhibitor Assay In Vitro Validation (TR-FRET PDE4 Assay) Product->Assay Purification->Product

Caption: Step-by-step synthetic workflow for generating benzamide inhibitors from the benzoic acid building block.

Protocol B: In Vitro PDE4 Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of the newly synthesized oxan-4-ylmethoxy derivative against PDE4B/PDE4D. Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous assay format that eliminates interference from auto-fluorescent compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant human PDE4B or PDE4D enzyme (diluted in assay buffer containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration). Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of TR-FRET detection reagent (containing a europium-labeled anti-cAMP antibody and a generic fluorophore). Incubate for 30 minutes.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using positive (Roflumilast, 10 µM) and negative (DMSO only) controls. The assay is only valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

G GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by Response Anti-inflammatory Response PKA->Response Phosphorylation AMP 5'-AMP (Inactive) PDE4->AMP Converts to Inhibitor Benzamide Inhibitor (Oxan-4-ylmethoxy tail) Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of action of benzamide-based PDE4 inhibitors.

Structure-Activity Relationship (SAR) Insights

When optimizing a lead series, comparing the oxan-4-ylmethoxy tail against traditional substituents reveals distinct pharmacological advantages. The table below summarizes representative SAR trends observed when modifying the 4-position of the benzoic acid core in a standard PDE4 inhibitor scaffold.

Table 2: Representative SAR Data for 4-Alkoxy Substitutions
Substituent at 4-PositionPDE4B IC₅₀ (nM)Human Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg)Observation / Rationale
-Methoxy > 1000< 15 (High stability)Too small to effectively engage the hydrophobic Q-pocket.
-Cyclopentyloxy 12145 (Low stability)Excellent pocket filling, but highly vulnerable to CYP-mediated oxidation.
-Cyclopropylmethoxy 885 (Moderate stability)Strong potency; moderate metabolic liability.
-Oxan-4-ylmethoxy 1522 (High stability)Retains high potency via optimal steric bulk; oxygen atom dramatically reduces metabolic clearance.

Note: The oxan-4-ylmethoxy group strikes the optimal balance between target affinity and pharmacokinetic survivability, making it a highly prized moiety in late-stage lead optimization.

References

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases Journal of Medicinal Chemistry - ACS Publications URL
  • Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI)
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors PMC - National Institutes of Health URL:[Link](Search proxy verification)

  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Application

The Benzoic Acid Scaffold: A Foundational Element in the Synthesis of Kinase Inhibitors

Introduction: The Enduring Relevance of a Simple Scaffold In the intricate landscape of medicinal chemistry and drug discovery, the benzoic acid moiety, a simple aromatic carboxylic acid, has emerged as a cornerstone sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of a Simple Scaffold

In the intricate landscape of medicinal chemistry and drug discovery, the benzoic acid moiety, a simple aromatic carboxylic acid, has emerged as a cornerstone scaffold for the development of a multitude of therapeutic agents.[1] Its prevalence is not a matter of coincidence but a testament to its synthetic versatility and its ability to be strategically elaborated into complex molecules that can potently and selectively modulate biological targets.[2] This is particularly evident in the realm of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3]

The human kinome, comprising over 500 protein kinases, represents a vast and critical set of drug targets.[4] These enzymes regulate a myriad of cellular processes, and their dysregulation is a hallmark of many pathologies.[4][5] The development of small molecule kinase inhibitors has been a major focus of pharmaceutical research, with numerous approved drugs demonstrating significant clinical benefit.[6] A significant portion of these inhibitors utilize a core structure that can be traced back to a benzoic acid precursor, highlighting its role as a "privileged scaffold" in this therapeutic area.

This technical guide provides an in-depth exploration of the synthesis of kinase inhibitors derived from benzoic acid precursors. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategies. We will delve into key synthetic transformations, showcase the synthesis of exemplary kinase inhibitors, and provide the necessary tools for the successful execution and validation of these protocols in a laboratory setting.

Part 1: Core Synthetic Strategies: From Benzoic Acid to Bioactive Molecules

The journey from a simple benzoic acid derivative to a complex kinase inhibitor involves a series of strategic chemical transformations. Two of the most powerful and widely employed reactions in this context are amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: The Linchpin of Kinase Inhibitor Synthesis

The amide bond is a ubiquitous functional group in pharmaceuticals, prized for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with protein targets.[7] In the context of kinase inhibitors, the formation of an amide bond often serves to link the benzoic acid-derived fragment with other key recognition motifs of the inhibitor.

The Rationale Behind Reagent Selection:

The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water.[8] To achieve efficient amide bond formation under mild conditions, the carboxylic acid must first be "activated". This is accomplished using a variety of coupling reagents, the choice of which is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction scale, and cost-effectiveness.[9][10]

Coupling Reagent ClassExamplesKey AdvantagesPotential Drawbacks
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[11]Formation of N-acylurea byproducts, potential for racemization.[12]
Uronium/Aminium Salts HATU, HBTUHighly efficient, fast reaction times, effective for hindered substrates.Can react with the amine to form guanidinium byproducts.
Phosphonium Salts PyBOP, PyAOPDo not react with the amine nucleophile, minimizing side reactions.[12]Can be more expensive than other options.
Phosphonic Anhydrides T3P®Excellent for difficult couplings, water-soluble byproducts simplify work-up.[10]Requires a base, which may not be suitable for all substrates.[10]

Self-Validation and Mechanistic Insight:

The success of an amide coupling reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new spot/peak corresponding to the product's expected mass are key indicators of a successful reaction. The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine.

Protocol 1: Synthesis of an Imatinib Analogue via Amide Coupling

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, targeting the Bcr-Abl tyrosine kinase.[3] Its synthesis prominently features an amide bond formation. The following is a representative protocol for the synthesis of an Imatinib analogue, starting from a benzoic acid derivative.

Workflow for Imatinib Analogue Synthesis

benzoic_acid 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid activation Activation with Coupling Reagent (e.g., EDC/HOBt) benzoic_acid->activation Step 1 coupling Amide Coupling activation->coupling Step 2 amine N-(5-Amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine amine->coupling product Imatinib Analogue coupling->product Step 3 purification Purification (Column Chromatography) product->purification EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation start 2-Aminobenzoic Acid Derivative amination Amidation start->amination intermediate1 Amide Intermediate amination->intermediate1 condensation Condensation/N-Alkylation intermediate1->condensation product Sorafenib Analogue condensation->product purification Purification product->purification

Sources

Method

Application Note: Regioselective Nitration of Methoxy-Substituted Benzoates

Abstract This application note provides a comprehensive guide to the experimental procedure for the nitration of methoxy-substituted benzoates. The document outlines the theoretical underpinnings of electrophilic aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the experimental procedure for the nitration of methoxy-substituted benzoates. The document outlines the theoretical underpinnings of electrophilic aromatic substitution in these systems, detailing the directing effects of both the activating methoxy group and the deactivating benzoate substituent. A detailed, step-by-step protocol for the synthesis, workup, and purification of the resulting nitroaromatic compounds is presented, along with critical safety considerations. This guide is intended to equip researchers with the necessary knowledge to perform this reaction safely and efficiently, yielding the desired regioselective products for applications in pharmaceutical and materials science research.

Introduction: The Interplay of Directing Groups

The nitration of substituted benzene rings is a cornerstone of organic synthesis, enabling the introduction of a versatile nitro group that can be further transformed into a wide array of functional groups, such as amines and diazonium salts.[1] When the aromatic ring bears multiple substituents, as in methoxy-substituted benzoates, the regiochemical outcome of the nitration is governed by the combined electronic and steric effects of these groups.

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director, withdrawing electron density from the ring via both inductive and resonance effects.[2] This dichotomy of directing influences makes the nitration of methoxy-substituted benzoates a fascinating case study in regioselectivity, where the position of the incoming nitro group is a consequence of the dominant directing effect.

Mechanistic Overview: Electrophilic Aromatic Substitution

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] The reaction is typically initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][4][5]

The mechanism can be broken down into three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2][4]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Re-aromatization: A weak base (typically water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[2][4]

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack & Re-aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O SigmaComplex Sigma Complex (Arenium Ion) NO2+->SigmaComplex H2O H₂O BenzeneRing Methoxy-Substituted Benzoate BenzeneRing->SigmaComplex + NO₂⁺ FinalProduct Nitrated Product SigmaComplex->FinalProduct - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol: Nitration of Methyl Benzoate

This protocol details the nitration of methyl benzoate, a representative methoxy-substituted benzoate where the methoxy group is part of the ester functionality. The ester group directs the incoming nitro group to the meta position.[2][7]

Materials and Reagents
Reagent/MaterialQuantityNotes
Methyl Benzoate2.0 g (1.5 moles)High purity is recommended for better yields.[8]
Concentrated Sulfuric Acid (H₂SO₄)4.0 mLHandle with extreme care.
Concentrated Nitric Acid (HNO₃)1.5 mLHandle with extreme care.
Crushed Ice~20 gFor quenching the reaction.
Distilled Water (cold)For washing
EthanolFor recrystallization
50 cm³ Conical Flask1
Test Tubes2
Beakers2
Dropping Funnel/Pasteur Pipette1
Magnetic Stirrer and Stir Bar1
Ice-water Bath1
Buchner Funnel and Flask1For vacuum filtration.
Melting Point Apparatus1
Safety Precautions
  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[11] Strict temperature control is crucial to prevent runaway reactions and the formation of dinitro-products.[2]

  • Toxic Fumes: The reaction may produce toxic nitrogen dioxide gas.[9] Ensure adequate ventilation.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[9][10] Spill containment kits should be available.[9]

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a dry test tube, carefully add 1.5 mL of concentrated sulfuric acid.

    • Cool the test tube in an ice-water bath.

    • Slowly add 1.5 mL of concentrated nitric acid to the sulfuric acid with swirling.[7] Keep this nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • Weigh 2.0 g of methyl benzoate into a 50 cm³ conical flask.

    • Slowly and with swirling, add 4.0 mL of concentrated sulfuric acid to the methyl benzoate.[7]

    • Cool this mixture thoroughly in an ice-water bath.

  • Nitration Reaction:

    • Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the cold methyl benzoate solution over approximately 15 minutes.[12]

    • Continuously swirl the reaction flask in the ice bath to ensure efficient mixing and to maintain the temperature below 15°C, ideally between 5-10°C.[8][13]

    • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[7]

  • Workup and Isolation:

    • Slowly pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, while stirring the ice slurry.[7][14] A solid precipitate of methyl 3-nitrobenzoate will form.

    • Allow the ice to melt completely.

    • Collect the crude product by vacuum filtration using a Buchner funnel.[14]

    • Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[14] This removes residual acids.

    • A further wash with a small amount of ice-cold methanol can help remove some impurities.[12]

  • Purification by Recrystallization:

    • Transfer the crude product to a small conical flask.

    • Add a minimal amount of hot ethanol to dissolve the solid. If the product initially melts to an oil, continue adding hot ethanol portion-wise until a clear solution is obtained.[7]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice-water bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and allow them to dry.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool in Ice Bath C Slowly Add Nitrating Mixture to Substrate Solution (Keep Temp < 15°C) A->C B Prepare Substrate Solution (Methyl Benzoate + H₂SO₄) Cool in Ice Bath B->C D Stir at Room Temperature for 15 min C->D E Quench on Crushed Ice D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallization from Ethanol G->H I Vacuum Filtration H->I J Dry Product I->J

Caption: Workflow for the Nitration of Methyl Benzoate.

Characterization of the Product

The purified product, predominantly methyl 3-nitrobenzoate, can be characterized using several analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. Pure methyl 3-nitrobenzoate has a melting point of 78°C.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester carbonyl group (~1715 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the meta substitution pattern. The aromatic protons will appear as a characteristic pattern in the range of 7.5-8.5 ppm, and the methyl ester protons will be a singlet around 3.9 ppm.[15]

Discussion: Regioselectivity and Yield

The ester group in methyl benzoate is deactivating and meta-directing. Therefore, the major product of the nitration is methyl 3-nitrobenzoate.[2][7] The formation of ortho and para isomers is minimal under controlled conditions. The yield of the reaction is typically in the range of 81-85% for the crude product.[8]

For other methoxy-substituted benzoates, the position of the methoxy group relative to the ester will determine the final regiochemical outcome. An activating ortho, para-directing methoxy group will compete with the deactivating meta-directing ester group, and the position of nitration will be a result of the combined directing influences and steric hindrance.

Conclusion

The nitration of methoxy-substituted benzoates is a classic and instructive example of electrophilic aromatic substitution, highlighting the interplay of directing groups in determining regioselectivity. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully synthesize nitrated benzoate derivatives. The careful control of reaction temperature is paramount for achieving high yields and selectivity. The resulting nitro compounds are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.

References

  • Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Retrieved from [Link]

  • Nitration of Methyl Benzoate Experiment - PraxiLabs. Retrieved from [Link]

  • Nitration reaction safety - YouTube. (2024, June 7). Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Synthesis and Analysis of Methyl m-Nitrobenzoate | PDF - Scribd. Retrieved from [Link]

  • Multistep Synthesis Nitration - Truman ChemLab. (2013, July 15). Retrieved from [Link]

  • Nitration of Methyl Benzoate. Retrieved from [Link]

  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. Retrieved from [Link]

  • Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802. Retrieved from [Link]

  • US Patent for Preparation of methyl m-nitrobenzoate. (Patent No. US4506089A).
  • WO Patent for Method of purifying nitrated aromatic compounds from a nitration process. (Patent No. WO2016198921A1).
  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Nitration of Benzene (AQA A Level Chemistry): Revision Note - Save My Exams. (2026, February 24). Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Retrieved from [Link]

  • US Patent for Process for the purification of mononitro aromatic compounds. (Patent No. US2430421A).
  • Nitration of Benzene - Chemistry Steps. (2024, January 25). Retrieved from [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. (2006, June 30). Retrieved from [Link]

  • the nitration of benzene - electrophilic substitution - Chemguide. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Nitration Of Bromobenzene Lab. Retrieved from [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. Retrieved from [Link]

  • CA Patent for Process for working up nitration mixtures. (Patent No. CA1053703A).
  • Nitration of Aromatic Compounds | PDF | Acid | Organic Chemistry - Scribd. Retrieved from [Link]

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. (2024, March 20). Retrieved from [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved from [Link]

  • Removal of nitro aromatic compounds and sulfite acid from distillate of 2,4,6-trinitrotoluene red water using modified porous polystyrene microspheres | Request PDF - ResearchGate. Retrieved from [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021, June 8). Retrieved from [Link]

  • Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate - DSpace at Kasdi Merbah University Ouargla. Retrieved from [Link]

  • NITRATION - vpscience.org. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Retrieved from [Link]

  • Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. - Proprep. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Derivatization and Screening of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid for PDE4 Inhibitor Discovery

Scientific Rationale & Scaffold Significance 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 3-methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) is a highly privileged, versatile building block in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 3-methoxy-4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid) is a highly privileged, versatile building block in the development of phosphodiesterase 4 (PDE4) inhibitors. The structural causality of this scaffold is well-established in medicinal chemistry: the 3-methoxy and 4-alkoxy groups are strictly required for anchoring the molecule within the hydrophobic Q1 and Q2 pockets of the PDE4 catalytic domain 1.

Unlike the cyclopropylmethyl group found in the first-in-class drug roflumilast, the incorporation of the oxan-4-ylmethoxy (tetrahydropyran) moiety significantly improves the metabolic stability of the molecule. It reduces the compound's susceptibility to rapid oxidative cleavage by hepatic cytochrome P450 enzymes while maintaining the optimal lipophilicity required for cellular permeability 2.

The free carboxylic acid at the 1-position serves as an ideal synthetic handle. By converting this acid into various amides, esters, or heterocyclic derivatives, researchers can systematically probe the solvent-exposed "M pocket" of the PDE4 enzyme. This derivatization strategy is critical for achieving subtype selectivity (e.g., favoring PDE4B over PDE4D), which is the primary mechanism for decoupling the desired anti-inflammatory efficacy from dose-limiting emetic side effects 3.

Experimental Workflow

Workflow A 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid B HTS Amide Coupling (HATU/DIPEA) A->B C LC-MS QC Validation (Purity >90%) B->C D TR-FRET PDE4 Assay (cAMP Detection) C->D E Hit Identification & SAR Analysis D->E

Fig 1. High-throughput workflow from core scaffold to PDE4 inhibitor hit identification.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

To explore the M-pocket, a library of amide derivatives is synthesized using a 96-well plate format. HATU is selected as the coupling reagent because its 7-azabenzotriazole moiety accelerates the reaction and ensures high conversion rates even with sterically hindered or electron-deficient amines (e.g., substituted anilines).

Step-by-Step Methodology:

  • Preparation: Dispense 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (0.1 mmol per well) into a 96-well deep-well plate.

  • Activation: Add 0.12 mmol of HATU and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) dissolved in 500 µL of anhydrous DMF to each well. Incubate at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 0.12 mmol of diverse primary and secondary amines (arrayed across the plate) to the respective wells. Seal the plate and agitate at 400 rpm for 12 hours at room temperature.

  • Purification: Evaporate the DMF using a centrifugal evaporator. Reconstitute in DMSO (1 mL) and filter through a 0.45 µm filter plate.

  • Self-Validation System (LC-MS QC): Prior to biological screening, a 2 µL aliquot from each well is injected into an LC-MS system. Validation rule: The protocol is considered successful only for wells exhibiting the target mass peak with >90% UV purity (254 nm). Wells failing this metric are automatically flagged and excluded from downstream screening to prevent data artifacts.

Protocol B: In Vitro TR-FRET PDE4 Inhibition Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the inhibition of cAMP hydrolysis. TR-FRET is chosen because the time-delayed fluorescence reading eliminates background auto-fluorescence from the library compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE4B and PDE4D enzymes in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

  • Compound Addition: Transfer 100 nL of the validated library compounds (in DMSO) into a 384-well low-volume assay plate using an acoustic liquid handler.

  • Reaction Initiation: Add 5 µL of the enzyme solution to the wells and incubate for 15 minutes. Add 5 µL of cAMP substrate (100 nM final concentration) and incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of TR-FRET detection mix (containing Eu-labeled anti-cAMP antibody and ULight-cAMP tracer). Incubate for 1 hour.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation System (Z'-Factor): The assay's robustness is internally validated by calculating the Z'-factor for each plate using DMSO (negative control) and 10 µM Roflumilast (positive control). Validation rule: A plate is only accepted for hit calling if the Z'-factor is ≥ 0.60, ensuring a wide dynamic range and statistically significant data.

Data Presentation: Representative SAR Data

The following table summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data derived from the screening protocol. The goal is to identify compounds with a high PDE4D/PDE4B IC₅₀ ratio (indicating PDE4B selectivity).

Compound IDAmide Substituent (R-group)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Ratio (4D/4B)LC-MS Purity (%)
Core Acid -OH>10,000>10,000N/A99.5
Roflumilast 3,5-dichloro-4-pyridinyl0.80.81.0>99.0
Analog-01 Phenylamino45.218.50.495.2
Analog-02 3-Fluorophenylamino12.415.01.296.8
Analog-03 4-Pyridinylamino8.53.20.394.5
Analog-04 2-Methyl-4-pyridinylamino3.1 48.5 15.6 98.1

Note: Analog-04 demonstrates that steric bulk at the ortho-position of the pyridine ring can successfully exploit differences in the M-pocket between PDE4B and PDE4D, yielding a highly selective profile.

Mechanistic Pathway Visualization

The ultimate biological goal of synthesizing these derivatives is to modulate the cAMP/PKA/CREB signaling axis in immune cells, thereby suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-17.

Pathway Inhibitor Synthesized Derivative (Analog-04) PDE4 PDE4B Enzyme Inhibitor->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Phospho-CREB (Active) PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Transcription CREB->Gene Promotes

Fig 2. Mechanism of action: PDE4 inhibition leads to cAMP elevation and downstream anti-inflammatory responses.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Journal of Medicinal Chemistry (ACS Publications)
  • European Journal of Medicinal Chemistry (via EMBL-EBI)

Sources

Method

In vitro evaluation of novel VLA-4 antagonists

Application Note: In Vitro Evaluation and Validation of Novel VLA-4 ( α4​β1​ ) Antagonists Mechanistic Rationale & Target Biology Very Late Antigen-4 (VLA-4, or α4​β1​ integrin) is a critical heterodimeric cell surface r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation and Validation of Novel VLA-4 ( α4​β1​ ) Antagonists

Mechanistic Rationale & Target Biology

Very Late Antigen-4 (VLA-4, or α4​β1​ integrin) is a critical heterodimeric cell surface receptor predominantly expressed on leukocytes[1]. It governs cell homing, trafficking, and survival by binding to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix[1][2]. Pathological overactivation of this axis is a hallmark of autoimmune disorders (e.g., Multiple Sclerosis) and hematological malignancies, making VLA-4 a prime pharmacological target[3][4].

Causality in Signaling: Integrin activation is not a simple on/off switch; it requires bidirectional signaling. "Inside-out" signaling, typically initiated by chemokine receptors (e.g., CXCL12 binding to CXCR4), triggers intracellular adaptors[5]. Talin-1 binds the β1​ tail to induce a high-affinity extended conformation[6][7]. Concurrently, Paxillin binds the α4​ tail, controlling the mechanical stability (avidity) of the integrin clusters under shear stress[6][8]. This Paxillin- α4​ interaction is strictly required to recruit focal adhesion kinase (FAK) and proline-rich tyrosine kinase-2 (Pyk2), driving "outside-in" signaling that stabilizes the actin cytoskeleton and promotes cell migration[9][10].

VLA4_Signaling CXCL12 Chemokine (e.g., CXCL12) GPCR GPCR Activation CXCL12->GPCR Binds Talin Talin-1 (Affinity Regulator) GPCR->Talin Inside-Out Paxillin Paxillin (Avidity / Mechanics) GPCR->Paxillin Inside-Out VLA4 VLA-4 (α4β1 Integrin) Talin->VLA4 Induces High Affinity Paxillin->VLA4 Binds α4 Cytoplasmic Tail FAK FAK / Pyk2 Kinases Paxillin->FAK Recruits & Activates Actin Actin Cytoskeleton Paxillin->Actin Anchors VLA4->Paxillin Outside-In Signaling VCAM1 VCAM-1 / Fibronectin VLA4->VCAM1 Ligation (Catch Bonds) FAK->Actin Stabilizes Adhesion

Fig 1: VLA-4 bidirectional signaling via Talin-1, Paxillin, and FAK/Pyk2.

Quantitative Benchmarks for VLA-4 Antagonists

Evaluating novel compounds requires benchmarking against established reference molecules. Small molecule antagonists have demonstrated extreme potency, shifting the paradigm from early peptide-based inhibitors[1][11][12].

CompoundTarget StateAssay ModalityPotency ( IC50​ / Kd​ )Reference
BIO5192 VLA-4 ( α4​β1​ )Cell Adhesion (Fibronectin)< 1 nMBenchChem[11]
MK-0668 VLA-4 ( α4​β1​ )Whole Blood AdhesionPicomolar rangeBenchChem[12]
LLP2A VLA-4 (Activated α4​β1​ )Binding / Adhesion~ 2 pMAACR[3]
RO0505376 VLA-4 ( α4​β1​ )Cell AdhesionN/A (N-acylphenylalanine)PMC[1]
WT VCAM-1 VLA-4 ( α4​β1​ )FRET / SPR~ 40 nM ( Kd​ )PMC[13]

Tiered Experimental Workflows

To rigorously evaluate a novel VLA-4 antagonist, a tiered approach is mandatory. We progress from cell-free thermodynamic binding to static cellular avidity, and finally to physiologically relevant shear-stress models.

Tier 1: Cell-Free Target Engagement (Quantitative FRET)

Causality: Cellular assays are confounded by membrane fluidity, integrin clustering (avidity), and inside-out signaling. To prove direct target engagement and calculate a true thermodynamic dissociation constant ( Kd​ ), a cell-free system is required. We utilize a steady-state Förster Resonance Energy Transfer (FRET) assay[13].

Protocol:

  • Fluorophore Conjugation: Conjugate recombinant VLA-4 with Alexa Fluor 488 (Donor) and VCAM-1-Fc with Alexa Fluor 546 (Acceptor).

  • F/P Ratio Optimization: Strictly control the Fluorophore/Protein (F/P) ratio (target ~3.0 for VLA-4 and ~0.6 for VCAM-1) to prevent steric hindrance at the binding interface[13].

  • Assay Assembly: In a 96-well black microplate, combine 50 nM AF488-VLA-4 with titrations of AF546-VCAM-1 (0 to 200 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM MnCl2​ , 100 mM NaCl).

  • Antagonist Addition: Introduce the novel antagonist in a dose-response titration (e.g., 1 pM to 10 μ M).

  • Incubation & Reading: Incubate for 2 hours at room temperature in the dark. Read emission at 575 nm (acceptor) upon excitation at 480 nm (donor).

  • Self-Validation: The system is validated if the Kd​ of the wild-type VCAM-1/VLA-4 interaction calculates to approximately 40 nM, matching orthogonal Surface Plasmon Resonance (SPR) data[13].

Tier 2: Static Cell Adhesion Assay

Causality: Once affinity is established, the antagonist must prove efficacy against whole-cell adhesion, where integrins are clustered and tethered to the cytoskeleton. This assay evaluates the functional IC50​ by measuring the inhibition of VLA-4 expressing cells binding to immobilized ligands[11][14].

Adhesion_Workflow Coat 1. Plate Coating (VCAM-1 or FN) Block 2. Blocking (1% BSA) Coat->Block Label 3. Cell Labeling (Calcein-AM) Block->Label Incubate 4. Antagonist Pre-incubation Label->Incubate Adhere 5. Adhesion (37°C, 30 min) Incubate->Adhere Wash 6. Automated Washing Adhere->Wash Read 7. Fluorescence Quantification Wash->Read

Fig 2: Step-by-step workflow for the static in vitro cell adhesion assay.

Protocol:

  • Plate Preparation: Coat 96-well plates overnight at 4°C with 5 μ g/mL recombinant human VCAM-1 or Fibronectin. Block non-specific sites with 1% BSA for 1 hour[11][15].

  • Cell Preparation: Harvest VLA-4 expressing cells (e.g., Jurkat T cells, HL60, or primary B cells)[5][14]. Wash and label with 5 μ M Calcein-AM for 30 minutes at 37°C[11].

  • Pre-incubation: Resuspend cells in assay buffer containing 1 mM Mn2+ (to force the high-affinity integrin state)[8]. Pre-incubate 1×105 cells/well with varying concentrations of the antagonist or vehicle control for 30 minutes[11].

  • Adhesion: Transfer the cell/antagonist mixture to the coated plate. Incubate for 30-60 minutes at 37°C to allow firm adhesion[11][15].

  • Washing (Critical Step): Manually washing introduces high well-to-well variability. Use an automated microplate washer with a strictly defined aspiration height and dispense speed to apply uniform shear stress across all wells.

  • Quantification: Measure retained fluorescence (Excitation 485 nm / Emission 530 nm).

Self-Validation & Trustworthiness: A robust assay must include an EDTA control (10 mM) to strip divalent cations, which should completely abrogate integrin-mediated adhesion, serving as the 100% inhibition baseline[5][8]. Additionally, an isotype-matched control antibody should be used to confirm specificity[2]. Calculate the Z'-factor; an assay is only deemed valid for screening if Z' > 0.5.

Tier 3: Microfluidic Flow Chamber (Shear Stress) Assay

Causality: VLA-4 forms "catch bonds"—bonds whose lifetime increases under tensile force[6]. Paxillin is strictly required for this mechanical stabilization[6][8]. An antagonist might successfully block static adhesion but fail to displace VLA-4 under the physiological shear stress of blood flow. Therefore, flow chamber assays are non-negotiable for clinical translatability.

Protocol:

  • Substrate Coating: Coat microfluidic channels (e.g., ibidi μ -Slides) with VCAM-1 and CXCL12 (to trigger inside-out GPCR signaling)[5][15].

  • Perfusion: Perfuse Calcein-labeled leukocytes through the chamber at a defined physiological shear stress (e.g., 1.5 dynes/cm 2 ) using a syringe pump[8][15].

  • Live Imaging: Utilize time-lapse fluorescence microscopy to record cell tethering, rolling, and firm arrest.

  • Antagonist Introduction: Introduce the antagonist into the perfusion buffer.

  • Data Analysis: Quantify the detachment rate. A successful antagonist will disrupt the Paxillin-actin linkage, converting firm arrest back to rolling, and ultimately causing cell detachment under flow[8][9].

References

  • Talin 1 and paxillin facilitate distinct steps in rapid VLA-4-mediated adhesion strengthening to vascular cell adhesion molecule 1. PubMed. [Link]

  • Actin polymerization stabilizes α4​β1​ integrin anchors that mediate monocyte adhesion. PMC.[Link]

  • Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion. Frontiers in Immunology.[Link]

  • Nanoscale Tuning of VCAM-1 Determines VLA-4–Dependent Melanoma Cell Plasticity on RGD Motifs. AACR Journals.[Link]

  • VLA4-Targeted Nanoparticles Hijack Cell Adhesion–Mediated Drug Resistance to Target Refractory Myeloma Cells. AACR Journals.[Link]

  • VLA-4 ( α4​β1​ ) engagement defines a novel activation pathway for β2​ integrin–dependent leukocyte adhesion. ASH Publications.[Link]

  • Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1-dependent T cell migration by augmenting FAK/Pyk2. PubMed.[Link]

  • CD44 engagement enhances acute myeloid leukemia cell adhesion to the bone marrow microenvironment by increasing VLA-4 avidity. Haematologica. [Link]

  • Sustained Activation of Cell Adhesion Is a Differentially Regulated Process in B Lymphopoiesis. Rockefeller University Press.[Link]

  • VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration. ResearchGate.[Link]

  • The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET. PMC.[Link]

  • Design and Pharmacological Characterization of α4​β1​ Integrin Cyclopeptide Agonists. PMC.[Link]

  • Paxillin binding to the alpha 4 integrin subunit stimulates LFA-1-dependent T cell migration. SciSpace. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and procedural challenges encountered during the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and procedural challenges encountered during the synthesis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (also known as 4-(tetrahydropyran-4-ylmethoxy)-3-methoxybenzoic acid). This compound is a critical intermediate in the development of various phosphodiesterase type 4 (PDE4) inhibitors.

This guide is designed for researchers and drug development professionals, moving beyond basic recipes to explain the causality behind each experimental choice, ensuring your workflows are robust, scalable, and self-validating.

Synthetic Strategy Overview

The synthesis relies on the selective O-alkylation of a phenolic hydroxyl group followed by the deprotection of a carboxylic acid. Below is the logical workflow mapping the two primary synthetic routes.

Workflow cluster_alkylation Alkylation Strategies VA Vanillic Acid (Free Acid) MV Methyl Vanillate (Protected) VA->MV MeOH, H+ Mitsunobu Mitsunobu Reaction (THP-4-methanol) MV->Mitsunobu Williamson Williamson Ether (THP-4-CH2-Br) MV->Williamson Intermediate Methyl 3-methoxy-4- (oxan-4-ylmethoxy)benzoate Mitsunobu->Intermediate Williamson->Intermediate Hydrolysis Saponification (LiOH) Intermediate->Hydrolysis Product 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid Hydrolysis->Product HCl (pH 3-4)

Synthetic workflow for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid highlighting key pathways.

Troubleshooting FAQs: Substrate Selection & Alkylation

Q1: Why do I observe a complex mixture when attempting to directly alkylate vanillic acid?

Causality: Vanillic acid possesses two acidic protons: the carboxylic acid ( pKa​≈4.5 ) and the phenolic hydroxyl ( pKa​≈9.0 ). When you introduce a base, the carboxylic acid is deprotonated first. The resulting carboxylate is a strong nucleophile that will react with your alkylating agent to form an ester, leading to a mixture of ester, ether, and ether-ester byproducts. Solution: You must mask the carboxylic acid's nucleophilicity by protecting it as a methyl ester (methyl vanillate) prior to the etherification step.

Q2: Should I use the Williamson ether synthesis or the Mitsunobu reaction for the coupling step?

Causality: The choice depends on your scale and purification capabilities.

  • The [1] utilizes tetrahydropyran-4-methanol directly. It is highly chemoselective and operates under mild conditions, but generates stoichiometric amounts of triphenylphosphine oxide ( OPPh3​ ) and hydrazine dicarboxylate, which can complicate purification.

  • The [2] relies on an SN​2 displacement of an alkyl halide (e.g., 4-(bromomethyl)tetrahydropyran) by a phenoxide ion. It is highly atom-economical and easier to scale, but requires higher temperatures and a strong base, which can occasionally lead to elimination byproducts if the alkylating agent is sterically hindered.

Table 1: Comparison of Alkylation Strategies for Methyl Vanillate

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Reagents THP-4-methanol, PPh3​ , DIADTHP-4- CH2​ -Br (or OMs), K2​CO3​
Typical Yield 75 - 85%60 - 80%
Reaction Temp 0 °C to Room Temperature60 °C to 80 °C
Atom Economy Low (generates OPPh3​ , hydrazine)High (generates KBr / KOMe)
Purification Difficult (chromatography required)Easier (aqueous workup often suffices)
Primary Failure Mode Hydrazine byproduct contaminationIncomplete conversion, elimination

Troubleshooting FAQs: The Mitsunobu Mechanism

Q3: My Mitsunobu reaction yields are inconsistent, and I see unreacted methyl vanillate. What is failing?

Causality: The order of addition and temperature control are critical. The reaction relies on the formation of a highly reactive betaine intermediate between PPh3​ and DIAD. If DIAD is added too quickly or at room temperature, the betaine can decompose or undergo side reactions before it can activate the tetrahydropyran-4-methanol.

Mitsunobu PPh3 PPh3 + DIAD Betaine Betaine Intermediate (Highly Reactive) PPh3->Betaine 0°C, THF Alkoxy Alkoxyphosphonium Ion (Activated THP) Betaine->Alkoxy + THP-4-methanol Product Coupled Ether Product Alkoxy->Product + Methyl Vanillate Byproducts OPPh3 + Hydrazine Byproduct Alkoxy->Byproducts Workup / Side Reactions

Mitsunobu reaction mechanism detailing the betaine intermediate and byproduct generation.

Troubleshooting FAQs: Hydrolysis & Crystallization

Q4: During the saponification of the intermediate, I am losing yield. How can I optimize this?

Causality: Harsh conditions (e.g., refluxing NaOH) can cause unwanted ether cleavage or degradation of the tetrahydropyran ring. [3] should be performed using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. LiOH provides mild, base-promoted ester hydrolysis without compromising the newly formed ether bond.

Q5: My final product "oils out" as a gummy solid during acidification instead of crystallizing. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the pH drops too rapidly, causing the benzoic acid derivative to become supersaturated and crash out as a liquid rather than forming a stable crystal lattice. Solution: Remove all organic solvents before acidification. Heat the aqueous mixture slightly (40 °C), acidify slowly with dilute HCl to pH 3-4, and seed the mixture with pure crystals while cooling slowly to room temperature.

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate (Mitsunobu Approach)

This protocol utilizes a self-validating trituration step to remove the majority of the OPPh3​ byproduct prior to chromatography.

  • Preparation: In an oven-dried, argon-purged flask, dissolve methyl vanillate (1.0 eq), tetrahydropyran-4-methanol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Note: Low temperature stabilizes the betaine intermediate.

  • Activation: Add DIAD (1.2 eq) dropwise over 30 minutes via a syringe pump.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Validate completion via LC-MS or TLC (monitor the disappearance of the phenol spot).

  • Workup (Self-Validating): Concentrate the solvent in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexane (1:1). The OPPh3​ will precipitate as a white solid. Filter the solid and concentrate the filtrate.

  • Purification: Purify the concentrated filtrate via silica gel chromatography (Hexanes/EtOAc gradient) to yield the intermediate ester.

Protocol B: Mild Saponification and Controlled Crystallization

This protocol ensures complete hydrolysis while preventing the product from oiling out during isolation.

  • Hydrolysis: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4-6 hours. Validate completion via TLC (the non-polar ester spot should completely disappear).

  • Solvent Removal: Remove the organic solvents (THF and MeOH) under reduced pressure at 35 °C. Critical: Failing to remove the organics will keep the product partially dissolved during acidification, drastically lowering your yield.

  • Acidification: Dilute the remaining aqueous layer with additional DI water and warm to 40 °C. Slowly add 1M HCl dropwise until the pH reaches 3-4, stirring vigorously.

  • Crystallization: As the solution becomes cloudy, stop adding acid. Allow the suspension to cool slowly to room temperature. If available, add 1-2 mg of seed crystals.

  • Isolation: Filter the resulting white crystalline solid, wash with ice-cold water to remove residual salts, and dry under high vacuum at 45 °C to a constant weight.

References

  • "Mitsunobu Reaction", Organic Chemistry Portal. URL:[Link]

  • "Williamson ether synthesis", Wikipedia. URL:[Link]

  • "Saponification", Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Benzoic Acid Derivatives

Welcome to the technical support center for the chromatographic purification of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. Here, we move beyond simple procedural lists to explain the underlying chemical principles that govern your separations. Our goal is to empower you with the knowledge to not only solve current problems but also to proactively develop robust and efficient purification methods.

Section 1: Troubleshooting Guide - Common Problems & Solutions

This section is structured in a question-and-answer format to directly address the most frequent and frustrating issues encountered during the chromatography of benzoic acid derivatives.

Poor Peak Shape: Tailing, Fronting, and Broadening

Q1: My benzoic acid derivative is showing significant peak tailing. What is the most likely cause and how do I fix it?

A1: The most common cause of peak tailing for acidic compounds like benzoic acid derivatives is an inappropriate mobile phase pH relative to the analyte's pKa.[1]

  • The "Why": Benzoic acids are weak acids. If the mobile phase pH is close to the compound's pKa (the pH at which 50% of the molecule is ionized), you will have a mixed population of the neutral, protonated form and the charged, deprotonated (anionic) form.[2] The anionic form can engage in secondary ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[3][4][5] These secondary interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • The Solution: The key is to suppress the ionization of the carboxylic acid group. A reliable rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[1][6] At this lower pH, the vast majority of the analyte molecules will be in their neutral, protonated form, leading to more uniform interaction with the stationary phase and a sharp, symmetrical peak.[7][8]

    • Practical Tip: Adding a small amount of an acid modifier like 0.1% formic acid or 0.1% phosphoric acid to your mobile phase is a standard and effective way to achieve the necessary low pH.[1][9]

Q2: I've adjusted the pH, but I'm still seeing some peak tailing. What else could be wrong?

A2: If pH optimization doesn't completely resolve tailing, consider these other potential causes:

  • Secondary Silanol Interactions: Even at low pH, highly active residual silanols on the stationary phase can still cause issues. This is especially true for older "Type A" silica columns.

    • Solution: Switch to a modern, high-purity "Type B" silica column or a column with end-capping. End-capping treats the silica surface to reduce the number of accessible silanol groups, minimizing these secondary interactions.[3][5] Alternatively, a polar-embedded column can provide shielding for polar functional groups.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a broadened, tailing peak.[1]

    • Solution: Perform a simple dilution test. Dilute your sample 10-fold and reinject it. If the peak shape improves significantly, you were overloading the column.[1]

  • Extra-Column Volume: Excessive tubing length or internal diameter, especially between the injector and the column and the column and the detector, can cause peak broadening and tailing.[4]

    • Solution: Minimize tubing lengths and use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly swaged to eliminate dead volume.

Q3: My peak is fronting, not tailing. What causes this?

A3: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing for benzoic acids but can occur. The primary causes are:

  • Poor Sample Solubility: If your sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger (more organic) than the initial mobile phase, the sample can precipitate at the column head. This leads to a non-ideal band shape and fronting.[3]

    • Solution: The ideal practice is to dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that still maintains sample solubility.

  • Column Collapse or Void: A void at the head of the column can cause the sample band to spread unevenly, often resulting in fronting or split peaks.[11][12] This can be caused by pressure shocks or operating at a pH that is too high for the silica-based stationary phase (typically pH > 8), which can dissolve the silica.

    • Solution: A guard column can help protect the analytical column. If a void is suspected, reversing and flushing the column (if the manufacturer allows) may sometimes help, but replacement is often necessary.[11]

Retention and Resolution Issues

Q4: My benzoic acid derivative is not retained enough on a C18 column, even with low organic solvent concentration. What should I do?

A4: Poor retention of polar compounds on a reversed-phase column is a common challenge.

  • The "Why": Highly polar benzoic acid derivatives (e.g., those with multiple hydroxyl or amino groups like gallic acid or protocatechuic acid) have a high affinity for the polar aqueous mobile phase and a low affinity for the non-polar C18 stationary phase.[13] This results in them eluting very early, often near the solvent front.

  • The Solutions:

    • Ensure Full Protonation: Reconfirm that your mobile phase pH is at least 2 units below the analyte's pKa. The ionized (anionic) form is much more polar and will have significantly less retention than the neutral form.[7][14]

    • Use a "High Aqueous" Column: Standard C18 columns can suffer from "phase dewetting" or "phase collapse" in highly aqueous mobile phases (e.g., >95% water), which leads to a dramatic loss of retention. Use a column specifically designed for use in high aqueous conditions. These often have polar-embedded or polar-endcapped phases.

    • Consider an Alternative Stationary Phase: If a C18 column doesn't provide enough retention, you may need a different retention mechanism.

      • Phenyl-Hexyl Phase: These columns offer alternative selectivity through π-π interactions with the aromatic ring of the benzoic acid derivatives. This can increase retention for aromatic compounds compared to a standard C18.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar analytes, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica) and a high organic mobile phase. Water acts as the strong eluting solvent.

Q5: I can't separate two closely related benzoic acid derivatives. How can I improve the resolution?

A5: Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k).

  • The "Why": Resolution is a measure of the distance between two peaks and their respective widths. To improve it, you need to either pull the peaks further apart (change selectivity) or make the peaks sharper and narrower (increase efficiency).

  • The Solutions:

    • Optimize Mobile Phase pH: pH is a powerful tool for manipulating the selectivity of ionizable compounds.[14][15] Even small changes in pH can alter the relative ionization and hydrophobicity of two different benzoic acid derivatives, potentially changing their elution order and improving separation.[16]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[6] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, which can be enough to resolve co-eluting peaks.

    • Change the Stationary Phase: As mentioned above, switching from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase introduces different retention mechanisms (π-π, dipole-dipole) that can dramatically alter selectivity.[17]

    • Increase Efficiency: If you have some separation but it's not baseline, increasing column efficiency can help.

      • Use a longer column.[18]

      • Use a column with smaller particles (e.g., switch from 5 µm to 3 µm or sub-2 µm particles).[4]

      • Optimize the flow rate.

Section 2: Method Development & Workflow

A logical workflow is crucial for efficient method development. The following diagram outlines a systematic approach to developing a robust purification method for a new benzoic acid derivative.

G Workflow for Benzoic Acid Derivative Purification pKa Determine pKa & logP Sol Assess Solubility (Aqueous & Organic) pKa->Sol Col_Select Column Selection (Start with C18) Sol->Col_Select MP_Select Mobile Phase Selection (pH << pKa) Col_Select->MP_Select Grad_Screen Gradient Screening (Fast Gradient) MP_Select->Grad_Screen Peak_Shape Evaluate Peak Shape Grad_Screen->Peak_Shape pH_Opt pH Optimization Solvent_Opt Organic Solvent Screening (ACN vs. MeOH) pH_Opt->Solvent_Opt Alt_Chem Alternative Chemistry? (Phenyl, PFP, HILIC) Solvent_Opt->Alt_Chem Resolution Evaluate Resolution Peak_Shape->Resolution Resolution->pH_Opt Poor Final_Method Final Optimized Method Resolution->Final_Method Alt_Chem->Grad_Screen

Caption: Logical workflow for method development.

Protocol: Screening for Optimal Mobile Phase pH

This protocol is designed to quickly determine the most suitable pH for achieving good peak shape and retention for a benzoic acid derivative with a known pKa.

  • Analyte Information:

    • Determine the pKa of your target compound. For benzoic acid, the pKa is ~4.2.[11] For substituted derivatives, this value will change (see table below).

  • Buffer Preparation:

    • Prepare three aqueous mobile phase A buffers:

      • Buffer 1 (pH ~2.5): 0.1% (v/v) Formic Acid in Water.

      • Buffer 2 (pH ~3.5): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

      • Buffer 3 (pH ~4.5 - near pKa): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.[19]

    • Mobile Phase B will be Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Column: A standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV, at the λmax of the analyte.

    • Gradient: A generic screening gradient, e.g., 5% to 95% B over 15 minutes.

  • Experimental Procedure:

    • Equilibrate the column thoroughly with the first mobile phase system (using Buffer 1).

    • Inject the sample.

    • After the run, flush the system and equilibrate with the second mobile phase system (Buffer 2).

    • Inject the sample.

    • Repeat the process for the third mobile phase system (Buffer 3).

  • Data Analysis:

    • Compare the chromatograms from the three runs.

    • Focus on Peak Shape (Tailing Factor): The run with the lowest pH (Buffer 1) should exhibit the sharpest, most symmetrical peak (Tailing Factor closest to 1.0).[1]

    • Observe Retention Time: You will notice that as the pH increases towards the pKa, the retention time will decrease because the more polar, ionized form is less retained on the reversed-phase column.[7][8]

Section 3: Data & Reference Tables

Summarizing key data in tables allows for quick reference during experimental design.

Table 1: pKa Values of Common Benzoic Acid Derivatives and Recommended Starting pH

CompoundCommon NamepKa (approx.)Recommended Mobile Phase pH
Benzoic Acid-4.20[20]≤ 2.5
2-Hydroxybenzoic AcidSalicylic Acid2.97≤ 2.0
4-Hydroxybenzoic Acid-4.50[1]≤ 2.8
4-Aminobenzoic AcidPABA4.92≤ 3.0
3-Nitrobenzoic Acid-3.45≤ 2.5
Gallic Acid-4.41≤ 2.7

Note: The recommended pH ensures the carboxylic acid group is fully protonated. Always use a buffered mobile phase for reproducibility.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a C18 column at high pH to ionize my benzoic acid and retain it on a different mechanism? A: This is generally not recommended for standard silica-based columns. Most silica columns are not stable above pH 8, and prolonged use at high pH will irreversibly damage the column by dissolving the silica support.[14] If you need to work at high pH, you must use a specialized hybrid or polymer-based column designed for high pH stability.

Q: My sample is dissolved in DMSO, but my mobile phase is highly aqueous. Is this a problem? A: Yes, this is known as a solvent mismatch and can cause significant problems. DMSO is a very strong solvent in reversed-phase chromatography. When a plug of DMSO is injected into a weak, highly aqueous mobile phase, it can cause the analyte to behave strangely at the column inlet, leading to distorted or even split peaks. If you must use DMSO for solubility, keep the injection volume as small as possible. Ideally, dilute the DMSO stock in your initial mobile phase before injection.

Q: What is a guard column and should I use one? A: A guard column is a short, disposable column with the same stationary phase as your main analytical column. It is installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column from particulates and strongly retained impurities that can clog the inlet frit or irreversibly bind to the stationary phase. Using a guard column is a highly recommended and cost-effective way to extend the life of your analytical column, especially when working with complex samples.[10]

Q: How does temperature affect my separation? A: Temperature is an important parameter. Increasing the column temperature will generally decrease the viscosity of the mobile phase, which lowers backpressure. It also typically reduces retention times and can improve peak efficiency (making peaks sharper). For some analytes, changing the temperature can also affect selectivity. It is crucial to use a column oven to maintain a stable and consistent temperature for reproducible results.

References

  • How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • how drug's pKa help in RP-HPLC method development. (2008, September 25). Chromatography Forum. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. [Link]

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2025, August 6). ResearchGate. [Link]

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2006, November 21). Taylor & Francis. [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (2026, March 20). LCGC International. [Link]

  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. [Link]

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes. (2025, October 8). Pharmaeli. [Link]

  • Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. (2023, October 13). ΕΚΠΑ. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Creative Research Thoughts. [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. (2019, August). IRE Journals. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc. [Link]

  • Will Highly Acidic or Basic Samples Affect an HPLC C18 Column?. (2025, March 4). Axion Labs. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography. Royal Society of Chemistry. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

Sources

Troubleshooting

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid stability and storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. It addresses common questions and troubleshooting sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid. It addresses common questions and troubleshooting scenarios related to the stability and proper storage of this compound, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] A temperature of 2-8°C is ideal. It is also advisable to protect the compound from light.

Q2: I need to prepare a stock solution of this compound. What is the best solvent and how should I store the solution?

The choice of solvent will depend on your specific experimental needs. For many organic compounds, DMSO, DMF, or ethanol are common choices. Once in solution, the compound may be more susceptible to degradation. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous solutions, especially at neutral or alkaline pH, may be limited due to the potential for hydrolysis of the ether linkage or microbial degradation.[4][5]

Q3: What are the primary chemical groups in 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid that might affect its stability?

The stability of this molecule is influenced by three main functional groups:

  • Aromatic Carboxylic Acid: This group can undergo decarboxylation at high temperatures.[6][7] It also makes the molecule susceptible to reactions common to carboxylic acids.

  • Ether Linkage (-O-CH2-): Ether linkages are generally stable and unreactive.[8] However, under harsh acidic or basic conditions, they can be cleaved through hydrolysis.[5]

  • Benzoic Acid Core: Benzoic acid and its derivatives are generally stable but can be susceptible to oxidation and hydrolysis under certain conditions.[5]

Q4: Is this compound sensitive to air or moisture?

Yes, like many organic compounds, exposure to air and moisture should be minimized. Moisture can promote hydrolysis, especially if acidic or basic impurities are present.[9] Oxygen in the air can lead to oxidative degradation, which can be accelerated by light or trace metal impurities.[5] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.

Troubleshooting Guide: Stability Issues

This section provides a structured approach to identifying and resolving potential stability problems with 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Scenario 1: Inconsistent or Unexpected Experimental Results

If you are observing a loss of activity, unexpected side products, or poor reproducibility in your experiments, it could be due to the degradation of your compound.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Solvent, pH, Freeze-Thaw Cycles) start->check_handling purity_analysis Assess Compound Purity (e.g., HPLC, LC-MS, NMR) check_storage->purity_analysis check_handling->purity_analysis degraded Degradation Confirmed purity_analysis->degraded not_degraded Compound is Pure purity_analysis->not_degraded new_sample Source a New, Certified Sample of the Compound degraded->new_sample optimize_storage Optimize Storage and Handling Protocols degraded->optimize_storage troubleshoot_assay Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_assay

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways and Products

Understanding the likely degradation pathways can aid in identifying impurities.

Degradation PathwayTriggering ConditionsPotential Degradation Products
Hydrolysis High humidity, acidic or basic pH[5][9]3-Methoxy-4-hydroxybenzoic acid and 4-(hydroxymethyl)oxane
Oxidation Exposure to air, light, trace metals[5]Various oxidized derivatives, potentially involving the aromatic ring
Decarboxylation High temperatures[6][7]2-Methoxy-1-(oxan-4-ylmethoxy)benzene and CO2

Experimental Protocol: Accelerated Stability Study

To proactively assess the stability of your compound under your specific laboratory conditions, you can perform an accelerated stability study.

Objective: To determine the short-term stability of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in a chosen solvent under elevated temperature conditions.

Materials:

  • 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

  • Selected solvent (e.g., DMSO)

  • HPLC or LC-MS system

  • Incubator or oven set to 40°C

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Initial Purity Analysis (T=0): a. Accurately prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 10 mM). b. Immediately perform an HPLC or LC-MS analysis to determine the initial purity. This will serve as your baseline. c. Record the peak area of the parent compound.

  • Sample Incubation: a. Aliquot the remaining stock solution into several sealed vials to prevent solvent evaporation. b. Place the vials in an incubator set to a constant temperature of 40°C.

  • Time-Point Analysis: a. At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove one vial from the incubator. b. Allow the vial to cool to room temperature. c. Analyze the sample using the same HPLC/LC-MS method as the T=0 analysis. d. Record the peak area of the parent compound and note the appearance of any new peaks (potential degradation products).

  • Data Analysis: a. Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. b. Plot the percentage of the parent compound versus time to visualize the degradation kinetics.

References

  • Benzoicacid,3-methoxy-4-[(trimethylsilyl)oxy]-,trimethylsilylester Safety Data Sheets.
  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Available at: [Link]

  • (PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Available at: [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. Available at: [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. Available at: [Link]

  • Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations - Hilaris Publisher. Available at: [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. Available at: [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. Available at: [Link]

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers - MDPI. Available at: [Link]

  • Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Available at: [Link]

Sources

Optimization

How to avoid dust formation when handling solid benzoic acid compounds

Welcome to the Benzoic Acid Solid Handling & Containment Support Center . As a Senior Application Scientist, I have designed this technical guide for researchers, chemical engineers, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzoic Acid Solid Handling & Containment Support Center . As a Senior Application Scientist, I have designed this technical guide for researchers, chemical engineers, and drug development professionals.

Handling solid benzoic acid—whether as an excipient, antimicrobial preservative, or API precursor—presents significant particulate control challenges. The compound's crystalline structure makes it highly susceptible to triboelectric charging, leading to aerosolization, cross-contamination, and operator exposure. Furthermore, finely dispersed benzoic acid particles can form combustible dust mixtures in the air[1][2].

This guide moves beyond basic safety data sheets to provide field-proven, mechanistically grounded engineering controls and troubleshooting protocols to eliminate dust formation at the source.

Part 1: Quantitative Physicochemical Data

Understanding the physical properties of benzoic acid is the first step in engineering a containment strategy. The following table summarizes the key metrics that dictate its behavior as an airborne particulate.

PropertyValue / ClassificationDust Handling Implication
Physical State White crystalline powder or flakes[2]High propensity for fracture during milling, generating respirable fines.
Density 1.32 g/cm³ at 20 °C[3]Low bulk density increases the risk of "puffing" during gravity-fed transfers.
Melting Point 123 °C[4]Heat generated from friction during dry milling can cause localized melting and equipment fouling.
Combustible Dust Hazard Yes (OSHA003 / cD)[1]Requires explosion-proof electrical equipment and grounding to prevent static discharge[1][2].
Health Hazards Corrosive to eyes (H318); Respiratory irritant (H335)[1][5]Mandates Local Exhaust Ventilation (LEV) and strict prevention of aerosolization[5][6].

Part 2: Troubleshooting Guide – Identifying & Resolving Dust Issues

Symptom 1: Powder "jumping" off the spatula or clinging to weighing vessels.

  • Causality: Triboelectric charging. As benzoic acid crystals experience friction against non-conductive surfaces (like plastic spatulas or weigh boats), they accumulate a static charge. Because the particles hold the same charge, they repel each other, causing spontaneous aerosolization.

  • Resolution: Switch to conductive, grounded handling tools (e.g., stainless steel spatulas). Maintain ambient relative humidity (RH) between 45% and 55% to allow static charges to dissipate naturally into the air. Use an anti-static ionizer bar inside the weighing enclosure.

Symptom 2: Massive dust clouds ("puffing") during hopper loading or drum transfer.

  • Causality: Air displacement. When a large volume of low-density benzoic acid powder is dropped into a vessel, it rapidly displaces the resident air. The escaping air carries fine particulates upward, defeating standard room ventilation.

  • Resolution: Minimize drop heights and reduce feed rates[7]. Implement closed transfer systems, such as vacuum transfer lines or Intermediate Bulk Containers (IBCs) equipped with split butterfly valves, to isolate the powder from the environment[8].

Symptom 3: Persistent background dust in the suite despite routine cleaning.

  • Causality: Inappropriate cleaning methodologies. The use of dry sweeping or compressed air physically re-suspends settled benzoic acid dust into the breathing zone and HVAC system[7][8].

  • Resolution: Immediately ban compressed air for cleaning[8]. Transition to a wet-wipe SOP or use H-Class industrial vacuums equipped with HEPA filtration (removing 99.97% of particles ≥0.3 microns)[6][7].

Part 3: Containment Strategy & Decision Workflow

The following logic diagram outlines the hierarchy of engineering controls required when scaling benzoic acid handling from the laboratory bench to pilot production.

DustControl Start Solid Benzoic Acid Handling Request Assess Assess Operation Scale & Dust Potential Start->Assess ScaleSmall Lab Scale (< 100g) Weighing/Transfer Assess->ScaleSmall ScaleLarge Pilot/Process Scale Milling/Compounding Assess->ScaleLarge ControlLab Enclosed Balance & LEV Hood ScaleSmall->ControlLab ControlProcess Closed Transfer System (Split Butterfly Valve) ScaleLarge->ControlProcess Verify Verify Containment (Smoke Test / Monitors) ControlLab->Verify ControlProcess->Verify

Workflow for selecting benzoic acid dust engineering controls based on operational scale.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, protocols must be self-validating—meaning the system proves its own efficacy before the hazardous material is introduced.

Protocol A: Contained Laboratory Weighing of Benzoic Acid

Objective: To weigh 50g of benzoic acid without generating detectable airborne fines.

  • Pre-Operation Verification (The Self-Validation Step):

    • Activate the Local Exhaust Ventilation (LEV) or powder containment hood.

    • Conduct a localized smoke test using a ventilation smoke tube at the face of the hood[7]. Causality: If the smoke is smoothly drawn into the rear baffle without eddy currents, the capture velocity is sufficient to contain the powder.

  • Environmental Conditioning: Ensure the room is maintained at a qualified negative pressure relative to adjacent corridors to prevent dust migration[7].

  • Preparation: Place a grounded, anti-static weigh boat on the balance. Turn on the anti-static ionizing fan directed at the balance pan.

  • Execution: Using a stainless steel spatula, transfer the benzoic acid slowly. Keep the container opening as close to the weigh boat as possible to minimize the drop height[7].

  • Decontamination: Seal the weighing vessel before removing it from the LEV. Vacuum the interior of the hood using an H-Class HEPA vacuum, followed by a wet wipe using a validated solvent (e.g., ethanol/water mix)[7][8].

Protocol B: Pilot-Scale Formulation (Dust-Free Granulation)

Objective: To process bulk benzoic acid into a flowable, dust-free excipient.

  • Formulation Substitution: Instead of dry milling, utilize a wet granulation strategy. Causality: By using a binder solution to agglomerate fine benzoic acid particles into larger, denser granules, you drastically reduce the fraction of respirable fines and eliminate dust at the source[8].

  • Closed Transfer: Connect the benzoic acid source drum to the granulator using a vacuum transfer system. Causality: Conveying the powder under negative pressure ensures that any leak in the system draws ambient air in, rather than pushing hazardous dust out[8].

  • System Verification: Monitor the differential pressure gauges on the vacuum transfer line. A stable vacuum indicates an airtight, leak-free transfer.

  • Post-Processing: Discharge the wet granules via gravity feed through closed chutes into dedicated Intermediate Bulk Containers (IBCs)[8].

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my facility's standard HVAC system insufficient for benzoic acid dust? A: Standard HVAC systems are designed for temperature and general air exchange, not point-source particulate capture. Benzoic acid requires Local Exhaust Ventilation (LEV) with close-coupled hoods positioned directly at the transfer point to capture dust under local negative pressure before it enters the general room air[6][7].

Q: Is benzoic acid dust actually an explosion risk in a standard lab? A: At the lab scale (weighing a few grams), the concentration of dust in the air is generally too low to reach the Minimum Explosive Concentration (MEC). However, at the pilot or manufacturing scale, layers and heaps of combustible benzoic acid dust can easily form hazardous explosive atmospheres if dispersed[1]. All equipment must be grounded, and non-sparking tools must be used[1].

Q: What type of respirator should I wear when handling bulk benzoic acid? A: While engineering controls (like isolators and LEV) are the primary defense, secondary PPE is required for bulk handling. Because benzoic acid dust causes severe eye and respiratory damage, an N95/FFP3 respirator and tight-fitting unvented safety goggles (or a full-face respirator) are mandatory[5][7].

Q: How does tubular drag conveying compare to pneumatic conveying for benzoic acid? A: Tubular drag conveyors move material en-masse at a slow velocity. Because the components create less friction and contact a smaller percentage of the material, they generate significantly less dust and reduce the risk of triboelectric charging compared to high-velocity pneumatic systems[9].

References

  • Safe Dust Practices in Pharmaceutical Packaging Operations. Dust Arrest. Available at:[Link]

  • Safety Data Sheet: benzoic acid. Valudor Products. Available at:[Link]

  • Safety Data Sheet Benzoic acid. Redox. Available at:[Link]

  • 114161 - Benzoic acid - Safety Data Sheet. DC Fine Chemicals. Available at:[Link]

  • Benzoic acid - Safety Data Sheet. PENTA. Available at:[Link]

  • ICSC 0103 - BENZOIC ACID. International Labour Organization (ILO). Available at:[Link]

  • What Are The Ways To Reduce Dust In Tablet Presses. Rich Packing. Available at:[Link]

  • Part Three: Dust Control Strategies for Microdosing Systems. Magnum Systems. Available at:[Link]

  • Controlling Dust. Hapman. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Catalytic Hydrogenation of Nitrobenzoates

[label="Spike with Fresh\nCatalyst", fillcolor="#FB Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stalled reductions of nitrobenzoates.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Spike with Fresh\nCatalyst", fillcolor="#FB

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stalled reductions of nitrobenzoates. The transformation of a nitroarene to an aniline derivative is not a single-step process; it is a complex cascade of sequential reductions. When your reaction stalls, it is rarely a failure of the catalyst's inherent activity, but rather a breakdown in the kinetic harmony of the system.

This guide provides field-proven, causality-driven strategies to diagnose and resolve incomplete hydrogenations, ensuring your workflows remain robust and reproducible.

The Mechanistic Reality of Nitrobenzoate Reduction

To troubleshoot effectively, we must first understand the reaction pathway. The reduction follows the classical Haber-Lukashevich mechanism, transitioning through several distinct intermediates before yielding the final aminobenzoate [1.5].

Pathway N1 Nitrobenzoate (-NO2) N2 Nitrosobenzoate (-NO) N1->N2 +H2, -H2O N3 Hydroxylamine (-NHOH) N2->N3 +H2 B1 Azo/Azoxy Dimers N2->B1 Condensation N4 Aminobenzoate (-NH2) N3->N4 +H2, -H2O (Rate Limiting) N3->B1 Condensation B2 Catalyst Poisoning N3->B2 Adsorption

Fig 1. Haber-Lukashevich pathway and bottlenecks in nitrobenzoate hydrogenation.

Section 1: Diagnostic FAQs (Why is my reaction stalling?)

Q1: My reaction consumes exactly 2 equivalents of H₂ and then abruptly stops. Why? A1: Your reaction has stalled at the hydroxylaminobenzoate intermediate. The reduction of a nitro group (-NO₂) to an amine (-NH₂) requires 3 equivalents of H₂[1]. The first two equivalents rapidly reduce the nitro group to a nitroso (-NO) and then to a hydroxylamine (-NHOH) species. The final N-O bond cleavage is the rate-limiting step[2]. Because hydroxylamines are thermodynamically stable and strongly coordinate to palladium or platinum surfaces, they often poison the active sites if the hydrogen surface coverage is insufficient.

Q2: How do I distinguish between catalyst poisoning and mass transfer limitations? A2: Causality is key here. Mass transfer limitations occur when hydrogen gas cannot dissolve into the liquid phase and reach the catalyst surface fast enough[3]. This presents as a slow, linear H₂ uptake rate that scales directly with your stirring speed (RPM). Catalyst poisoning, however, involves the irreversible chemisorption of inhibitors (e.g., sulfur, halides, or basic nitrogen species) onto the metal[4]. Poisoning causes a complete cessation of H₂ uptake that cannot be rescued by increasing agitation or pressure. Nitrogen-containing compounds, due to their non-bonding electron pairs, have well-documented inhibitory effects on precious metal catalysts[5].

Q3: I am seeing orange/red byproducts in my reaction mixture. What are they, and how do I prevent them? A3: These are azo or azoxy dimers. They form when the nitroso intermediate condenses with the hydroxylamine intermediate[6]. This bimolecular side reaction outcompetes the desired hydrogenation when the catalyst is starved of hydrogen. To prevent this, you must operate under kinetic conditions that favor rapid hydrogenation: increase the H₂ pressure, ensure rigorous agitation, and consider using a less polar solvent to suppress the ionic condensation pathway.

Section 2: Quantitative Troubleshooting Matrix

Use this matrix to rapidly align your observed symptoms with the correct physical or chemical root cause.

SymptomDiagnostic MetricPrimary Root CauseCorrective ActionExpected Outcome
Early Stall (< 1 eq H₂) H₂ uptake ceases in < 30 minsSevere Catalyst Poisoning (Sulfur/Halides)Purify substrate (Protocol B); Switch to sulfided Pt/CResumption of standard kinetic profile
Late Stall (~ 2 eq H₂) Orange/red hue in reaction mixtureHydroxylamine Accumulation / CondensationIncrease H₂ pressure (e.g., 1 to 5 bar); Use non-polar solventFull conversion to colorless amine
Slow, Linear Uptake Rate scales 1:1 with RPM changesMass Transfer LimitationOptimize impeller design; Increase agitation speedExponential kinetic curve restored
Incomplete Conversion GC/MS shows mixed intermediatesProduct Inhibition (Amine binding)Add acidic modifier (e.g., 1 eq AcOH) to protonate amine100% conversion to anilinium salt
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every troubleshooting step must be self-validating. Do not change multiple variables at once. Use the following protocols to systematically isolate the root cause.

Troubleshooting S1 Reaction Stalls (< 3 eq H2) S2 Increase Agitation (RPM) S1->S2 D1 Does H2 Uptake Increase? S2->D1 M1 Mass Transfer Issue: Optimize Gas Dispersion D1->M1 Yes S3 Spike Fresh Catalyst (50% original load) D1->S3 No D2 Does Reaction Resume? S3->D2 M2 Catalyst Fouling: Increase Loading D2->M2 Yes M3 Severe Poisoning: Purify Substrate D2->M3 No

Fig 2. Self-validating diagnostic workflow for resolving stalled hydrogenations.

Protocol A: The Catalyst Spike & Kinetic Rescue Test

Purpose: To definitively differentiate between mass transfer limitations, reversible catalyst fouling, and irreversible catalyst poisoning. Causality: If the reaction is mass-transfer limited, adding more catalyst will not increase the rate (the system is already consuming H₂ as fast as it dissolves). If the catalyst is irreversibly poisoned by substrate impurities, a small spike of fresh catalyst will immediately be poisoned again. If the catalyst simply deactivated due to product inhibition, fresh catalyst will temporarily rescue the reaction.

Step-by-Step Methodology:

  • Establish Baseline: Monitor the stalled reaction. Record the H₂ uptake rate (mL/min) over a 15-minute window to confirm a true stall (< 1 mL/min).

  • Agitation Control (Self-Validation Step 1): Increase the stirring speed by 25% (e.g., from 800 to 1000 RPM). Monitor for 15 minutes. If H₂ uptake increases proportionally, stop here; you have a mass transfer limitation. If uptake remains flat, proceed to step 3.

  • Depressurize and Purge: Safely cool the reactor to room temperature, depressurize, and purge with N₂ for 5 minutes.

  • Catalyst Spike: Add a spike of fresh catalyst equivalent to 50% of the original loading (e.g., if you started with 5 mol% Pd/C, add 2.5 mol%).

  • Re-pressurize and Monitor (Self-Validation Step 2): Re-pressurize with H₂ and heat to the reaction temperature.

  • Interpret Results:

Protocol B: Substrate Pre-Treatment via Scavenger Resins

Purpose: To remove trace catalytic poisons (sulfur, halides, or heavy metals) from the nitrobenzoate starting material prior to hydrogenation. Causality: Precious metals like Pd and Pt are highly thiophilic. Even ppm levels of sulfur impurities (often left over from upstream synthesis steps) will irreversibly bind to the metal lattice, preventing H₂ activation[4]. Removing these before the reaction ensures the catalyst remains active.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure nitrobenzoate in a non-polar/moderately polar solvent (e.g., dichloromethane or toluene) at a concentration of 0.5 M.

  • Resin Addition: Add a thiol-functionalized silica scavenger resin (e.g., Si-Thiol) at a loading of 10-20 wt% relative to the substrate.

  • Incubation: Stir the suspension vigorously at 40 °C for 4 hours.

  • Filtration (Self-Validation Step 1): Filter the mixture through a pad of Celite to remove the resin. Wash the pad with 2 column volumes of solvent.

  • Concentration: Evaporate the solvent under reduced pressure to isolate the purified nitrobenzoate.

  • Validation Hydrogenation (Self-Validation Step 2): Run the hydrogenation using the purified substrate alongside a control reaction using the unpurified substrate. If the purified batch reaches full conversion while the control stalls, sulfur/metal poisoning is definitively confirmed.

References
  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: Oriental Journal of Chemistry URL: [Link][1]

  • Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium Source: MDPI URL: [Link][5]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link][2]

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: RSC URL: [Link][6]

  • Title: Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst Source: ACS Publications URL: [Link][3]

Sources

Optimization

Safe handling and disposal of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Welcome to the Technical Support Center for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid . This knowledge base is engineered specifically for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid . This knowledge base is engineered specifically for researchers, medicinal chemists, and drug development professionals. Here, we move beyond basic safety data sheets to provide field-proven insights, addressing the causality behind degradation, optimizing synthetic workflows, and establishing self-validating safety protocols.

Section 1: Physicochemical Properties & Hazard Profile

Before troubleshooting experimental workflows, it is critical to understand the baseline physical and chemical properties of the compound. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a specialized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

PropertyData / Specification
Chemical Name 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
Synonyms 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
CAS Number 1281669-02-0[1]
Molecular Formula C14H18O5[1]
Molecular Weight 266.29 g/mol
Appearance White to off-white solid powder
Solubility Profile Soluble in DMF, DMSO; Moderately soluble in DCM; Insoluble in water
Storage Conditions 2–8°C, dry environment, protected from light
Primary Hazards Skin/eye irritant, respiratory irritant upon dust inhalation[2][3]

Section 2: Handling & Storage Troubleshooting (FAQs)

Q: I noticed my stock solution of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in methanol degraded over several weeks. What is the mechanistic cause, and how can I prevent it? A: As a rule of thumb, storing benzoic acid derivatives in primary alcohols for extended periods leads to degradation via Fischer esterification[4]. Even in the absence of a strong acid catalyst, the free carboxylic acid will slowly react with methanol over time to form a methyl ester, rendering the building block useless for downstream amide coupling. Self-Validating Solution: Always prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. If you must use a solution over several weeks, aliquot it into single-use vials and store them at -20°C to halt kinetic degradation.

Q: Does the solid powder require handling in a glovebox under an inert atmosphere? A: A glovebox is not strictly necessary, but inert gas backfilling is highly recommended for long-term storage. The causality lies in the electron-rich nature of the aromatic ring (activated by both the methoxy and the oxan-4-ylmethoxy ether linkages). This makes the compound susceptible to slow auto-oxidation. Furthermore, the solid can be hygroscopic. Absorbed moisture not only throws off stoichiometric calculations but can also hydrolyze highly reactive coupling reagents (like HATU) during subsequent reactions.

Section 3: Experimental Workflow — Amide Coupling Protocol

The most frequent application for this compound is the formation of an amide bond with a primary or secondary amine. We strongly recommend the HATU/DIPEA coupling system. The electron-donating methoxy group slightly reduces the electrophilicity of the carbonyl carbon; however, the highly reactive O-At (7-azabenzotriazole) active ester generated by HATU easily overcomes this energy barrier[5][6].

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Note: This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity.

  • Pre-activation (Active Ester Formation):

    • Dissolve 1.0 equivalent of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in anhydrous DMF to achieve a 0.1 M concentration.

    • Add 1.2 equivalents of HATU.

    • Causality Check: Do not add the amine yet. Pre-activation prevents HATU from reacting directly with your target amine to form a dead-end tetramethylguanidinium byproduct[7].

  • Base Addition:

    • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Validation: The solution will typically transition to a pale yellow color. This visual cue confirms the deprotonation of the acid and the subsequent formation of the reactive O-At ester intermediate[6]. Stir for 10–15 minutes at room temperature.

  • Amine Addition:

    • Add 1.1 equivalents of the target amine (dissolved in a minimum volume of DMF).

    • Stir the reaction at room temperature for 2–4 hours.

  • Analytical Monitoring:

    • Pull a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. You should observe the disappearance of the acid mass (m/z 265[M-H]-) and the appearance of the desired amide mass.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate.

    • Wash the combined organic layers with 1 M HCl. Causality: The acidic wash is critical; it protonates and removes unreacted amine and residual DIPEA into the aqueous phase.

    • Wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

AmideCoupling A 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid + Anhydrous DMF B Add HATU (1.2 eq) + DIPEA (3.0 eq) A->B Pre-activation C O-At Active Ester Formation (Stir 15 mins) B->C Deprotonation D Add Target Amine (1.1 eq) C->D Nucleophilic Attack E Amide Product Formation (Stir 2-4 hrs) D->E Coupling F LC-MS Monitoring & Aqueous Workup E->F Validation

Logical workflow of HATU-mediated amide coupling with 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Section 4: Disposal & Spill Management

Proper environmental health and safety (EHS) protocols are non-negotiable. Benzoic acid derivatives can be severe eye and respiratory irritants[2][3].

Q: A small amount of the solid powder spilled on the benchtop. Should I wipe it up with a wet paper towel? A: No. Introducing water to a concentrated benzoic acid derivative spill creates a localized, low-pH slurry that is highly irritating and easily spreads across surfaces[2][8]. Correct Protocol:

  • Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[9].

  • Utilize a dry cleanup method. Gently sweep the powder using a spark-resistant brush and dustpan, or use a HEPA-filtered vacuum to prevent aerosolizing the fine dust into the respiratory zone[2].

  • Transfer the solid to a sealed, labeled hazardous waste container[9].

  • Only after the bulk solid is removed should you wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual micro-particles, followed by a final water wipe-down[10].

Q: How do I categorize the liquid waste generated from the amide coupling workup? A: The reaction waste contains DMF, unreacted benzoic acid, tetramethylurea (the byproduct of HATU), and DIPEA. Because the pH of this mixture can fluctuate and contains active organic solvents, it must never be poured down the drain[3][10]. Segregate this into a "Halogen-Free Organic Waste" carboy. Ensure the container is properly vented in a fume hood, as residual active esters can slowly hydrolyze and generate trace gas pressure over time[8].

SpillResponse A Spill Detected B Physical State? A->B C Solid Powder Spill B->C Solid D Liquid Solution Spill B->D Liquid E HEPA Vacuum / Dry Sweep (Avoid Water Initially) C->E F Absorb with Inert Material (e.g., Sand/Vermiculite) D->F G Transfer to Hazardous Waste E->G F->G H Mild Alkaline Surface Wash (Neutralization) G->H

Decision tree for the safe containment and disposal of benzoic acid derivative spills.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzoic Acid." NJ Health EOH. Available at:[Link]

  • Alpha Resources. "Safety Data Sheet: Benzoic Acid." Alpha Resources SDS Database. Available at: [Link]

  • Washington State University. "Standard Operating Procedure: Benzoic Acid." WSU Environmental Health & Safety. Available at: [Link]

  • SDS Manager. "Benzoic Acid Uses and Safe Handling: A Comprehensive Guide." SDS Manager Australia. Available at: [Link]

  • KHA. "SDS of Benzoic Acid: Important Data and Information Collected." KHA Online-SDS. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central. Available at: [Link]

  • Reddit Chempros. "HATU coupling - what's the best order?" r/Chempros Community Discussions. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers." Beilstein Journals. Available at: [Link]

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Available at:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid for production

Welcome to the Process Development Support Center. This guide is designed for researchers, application scientists, and drug development professionals transitioning the synthesis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is designed for researchers, application scientists, and drug development professionals transitioning the synthesis of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid from milligram-scale discovery routes to multi-kilogram production.

Here, we break down the mechanistic causality behind scale-up bottlenecks, provide self-validating protocols, and troubleshoot common deviations.

Process Overview & Strategic Route Selection

In early-stage discovery, the oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) ether linkage is often constructed via a Mitsunobu reaction using tetrahydropyran-4-ylmethanol[1]. While effective for generating rapid analogs, the Mitsunobu route is fundamentally unsuited for scale-up due to poor atom economy, severe exotherms, and the generation of stoichiometric triphenylphosphine oxide (TPPO) which necessitates silica gel chromatography.

For production, the route must be redesigned around a Williamson Ether Synthesis [2]. To prevent competitive alkylation of the carboxylic acid, we utilize a pre-protected starting material (Methyl vanillate) and couple it with 4-(chloromethyl)tetrahydropyran, followed by a controlled saponification[3].

SynthesisWorkflow SM Methyl Vanillate (Starting Material) Alkylation Williamson Etherification K2CO3, NaI, DMF, 80°C SM->Alkylation Reagent 4-(Chloromethyl)tetrahydropyran (Alkylating Agent) Reagent->Alkylation Intermediate Methyl 3-methoxy-4- (oxan-4-ylmethoxy)benzoate Alkylation->Intermediate  >90% Conversion Hydrolysis Saponification NaOH, MeOH/H2O, 50°C Intermediate->Hydrolysis Acidification Acidification & Crystallization HCl (aq) to pH 2.0-2.5 Hydrolysis->Acidification Product 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid (Product) Acidification->Product  Precipitation

Fig 1: Optimized two-step scale-up workflow for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

Troubleshooting & FAQs: The Alkylation Step

Q: Why must we start with methyl vanillate instead of vanillic acid? A: Direct alkylation of vanillic acid in the presence of a base leads to simultaneous esterification of the carboxylic acid and etherification of the phenol, producing the oxan-4-ylmethyl ester of the desired product[3]. By starting with methyl vanillate, the carboxylic acid is pre-protected, ensuring the alkylating agent reacts exclusively with the more nucleophilic phenoxide anion.

Q: The Williamson etherification with 4-(chloromethyl)tetrahydropyran is sluggish, stalling at 50% conversion. How can we accelerate it without causing degradation? A: Primary alkyl chlorides undergo SN2 reactions relatively slowly compared to bromides or iodides[4].

  • The Causality: The activation energy for the chloride leaving group is high. Simply increasing the temperature beyond 90°C in DMF will lead to thermal degradation of the solvent (generating dimethylamine) and darkening of the product.

  • The Solution: Implement an in situ Finkelstein reaction. By adding 0.1 equivalents of Sodium Iodide (NaI), the chloride is continuously converted into the highly reactive 4-(iodomethyl)tetrahydropyran intermediate, drastically lowering the SN2 activation barrier and driving the reaction to completion within 12 hours.

TroubleshootingLogic Issue Sluggish Alkylation (<50% Conversion) Check1 Reagent Reactivity Issue->Check1 Check2 Base Solubility Issue->Check2 Sol1 Add 0.1 eq NaI (In situ Finkelstein) Check1->Sol1 Sol2 Switch K2CO3 to Cs2CO3 Check2->Sol2

Fig 2: Decision tree for resolving sluggish Williamson etherification kinetics.

Troubleshooting & FAQs: Hydrolysis & Isolation

Q: During the saponification step, the product darkens significantly. What is happening? A: Prolonged exposure of electron-rich aromatic systems (like the 3-methoxy-4-alkoxy core) to strong aqueous bases at elevated temperatures can induce oxidative degradation if dissolved oxygen is present.

  • The Solution: Degas the NaOH/MeOH/H2O mixture with nitrogen prior to heating. Furthermore, strictly control the temperature to 50°C; higher temperatures are thermodynamically unnecessary for methyl ester hydrolysis and only promote side reactions.

Q: We are losing yield during the final crystallization. How do we optimize recovery? A: The solubility of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is highly pH-dependent. If the pH is only lowered to 4.0, a significant portion of the product remains in solution as the sodium carboxylate. The pH must be driven down to 2.0–2.5 to ensure complete protonation of the benzoic acid moiety, triggering quantitative precipitation.

Quantitative Process Comparison

The following table summarizes the quantitative improvements achieved by migrating from the discovery route to the optimized production route.

ParameterDiscovery Route (Mitsunobu)Production Route (Williamson)
Primary Reagents Tetrahydropyran-4-ylmethanol, DIAD, PPh34-(Chloromethyl)tetrahydropyran, K2CO3
Atom Economy Low (Generates stoichiometric TPPO & hydrazine)High (Generates KCl / NaCl)
Exotherm Risk High (Requires strict DIAD dosing control)Low (Mild, endothermic dissolution)
Purification Method Silica Gel ChromatographyDirect Aqueous Crystallization
Typical Yield 45% - 60%85% - 92%

Self-Validating Experimental Protocol

This protocol is engineered with built-in analytical checkpoints to ensure the system validates its own progression, preventing the carryover of impurities.

Stage 1: Williamson Etherification (Finkelstein-Assisted)
  • Charge Reactor: To a clean, dry reactor under N2, charge Methyl vanillate (1.0 eq), anhydrous K2CO3 (2.0 eq), NaI (0.1 eq), and anhydrous DMF (5 volumes).

  • Reagent Addition: Add 4-(chloromethyl)tetrahydropyran (1.2 eq) in one portion.

  • Heating: Heat the suspension to 80°C under moderate agitation.

  • Self-Validation Checkpoint 1 (Reaction Completion): After 12 hours, pull a 1 mL sample. Quench with water, extract with EtOAc, and analyze via HPLC (254 nm). The reaction is deemed complete only when the methyl vanillate peak is < 1.0% AUC. If > 1.0%, continue heating for 4 hours and re-sample.

  • Workup: Cool the mixture to 20°C. Slowly add purified water (15 volumes) over 1 hour to precipitate the intermediate (Methyl 3-methoxy-4-(oxan-4-ylmethoxy)benzoate).

  • Isolation: Filter the solid, wash with copious amounts of water to remove DMF and salts, and dry under vacuum at 45°C.

  • Self-Validation Checkpoint 2 (Drying): Measure the Loss on Drying (LOD). The LOD must be < 2.0% before proceeding to Stage 2 to ensure accurate mass calculation for the base equivalents in the next step.

Stage 2: Saponification & Crystallization
  • Charge Reactor: Charge the dried intermediate into the reactor. Add Methanol (5 volumes) and 2M NaOH (aq) (3.0 eq).

  • Hydrolysis: Heat the mixture to 50°C for 4 hours.

  • Self-Validation Checkpoint 3 (Saponification): Pull a sample and analyze via TLC (Silica, 1:1 Hexane:EtOAc). The intermediate ester spot (Rf ~0.6) must be completely absent, with only baseline material (the sodium salt) remaining.

  • Acidification: Cool the reactor to 15°C. Begin dropwise addition of 2M HCl (aq).

  • Self-Validation Checkpoint 4 (pH Control): Monitor the pH continuously using a calibrated pH probe (do not rely on indicator paper). Stop the HCl addition when the pH reaches exactly 2.0–2.5 . At this precise pH, the carboxylate is fully protonated, maximizing crystallization yield while avoiding acid-catalyzed ether cleavage.

  • Final Isolation: Stir the resulting thick white slurry for 2 hours at 10°C to ripen the crystals. Filter, wash with cold water (2 volumes), and dry under vacuum at 50°C to constant weight.

References

  • Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use (WO2017060873A1), Google Patents.
  • Williamson ether synthesis, Wikipedia.
  • The Williamson Ether Synthesis, Master Organic Chemistry.
  • Synthesis of Novel Vanillic Acid Ester Derivative, Zenodo.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Benzoic Acid Derivatives in Assays

Welcome to the Technical Support Center for assay optimization. Benzoic acid derivatives are ubiquitous in drug discovery, yet their hydrophobic aromatic rings and strong crystal lattice energies frequently lead to poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization. Benzoic acid derivatives are ubiquitous in drug discovery, yet their hydrophobic aromatic rings and strong crystal lattice energies frequently lead to poor aqueous solubility. This guide provides E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned troubleshooting steps, mechanistic explanations, and validated protocols to prevent compound precipitation and ensure robust assay data.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my benzoic acid derivatives precipitate when diluted from a DMSO stock into the cell culture medium? A1: This phenomenon, known as "crashing out," occurs due to solvent-shift supersaturation. While benzoic acid derivatives are highly soluble in pure dimethyl sulfoxide (DMSO), adding this stock to an aqueous medium drastically increases the dielectric constant of the solvent environment. Furthermore, sulfamoylbenzoic acids and similar derivatives possess hydrophobic moieties that strongly favor self-association over water solvation[1]. If the final concentration exceeds the compound's intrinsic aqueous solubility, the thermodynamic drive to reform the crystal lattice overcomes the solvation energy, leading to rapid precipitation.

Q2: How does the pKa of my specific benzoic acid derivative dictate my assay design? A2: The solubility of ionizable compounds is fundamentally governed by the Henderson-Hasselbalch relationship. Benzoic acid has an intrinsic pKa of approximately 3.92 to 4.2[2].

  • Causality: At a pH below the pKa (acidic), the carboxylic acid group remains protonated and electrostatically neutral, resulting in minimal aqueous solubility.

  • Solution: At a pH above the pKa (e.g., physiological pH 7.4), the molecule deprotonates to form a carboxylate anion. The charged species interacts favorably with water dipole moments, exponentially increasing solubility[3].

  • Expert Insight: Be aware that at high compound concentrations, molecular aggregation can cause an apparent "pKa shift" of up to 0.3 units, meaning you may need a slightly higher pH than theoretically calculated to achieve full ionization[2].

Q3: When should I transition from simple cosolvents (like DMSO) to cyclodextrins? A3: You should transition to cyclodextrins when the required concentration of cosolvent exceeds the tolerability threshold of your biological assay (typically >0.5% - 1.0% v/v DMSO for cell-based assays). Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a non-toxic alternative by forming 1:1 stoichiometric inclusion complexes with the drug[4]. The hydrophobic cavity of HP-β-CD encapsulates the aromatic ring of the benzoic acid derivative, while its hydrophilic exterior maintains excellent water solubility (>600 g/L)[5].

Troubleshooting Guide: Resolving Assay Precipitation

Symptom: Cloudy assay medium, inconsistent IC50/EC50 curves, or visible crystals under the microscope.

G Start Compound Precipitates in Aqueous Assay CheckPH 1. Check Assay pH (Target pH > pKa + 2) Start->CheckPH PHLow pH is Too Low (Compound is Protonated) CheckPH->PHLow PHHigh pH is Optimal (Compound is Ionized) CheckPH->PHHigh AdjustPH Adjust Buffer pH (e.g., HEPES/Tris to 7.4) PHLow->AdjustPH CheckCosol 2. Evaluate Cosolvent (DMSO/EtOH limit reached?) PHHigh->CheckCosol AdjustPH->CheckCosol Still precipitating? AddCD 3. Formulate with HP-β-CD (1:1 Inclusion Complex) CheckCosol->AddCD Toxicity limits cosolvent

Workflow for troubleshooting benzoic acid derivative precipitation in aqueous assays.

Validated Step-by-Step Methodologies

Protocol A: pH-Adjusted Cosolvent Dilution (Self-Validating System)

Purpose: To maximize solubility without exceeding DMSO toxicity limits, utilizing the ionization potential of the carboxylic acid.

  • Stock Preparation: Dissolve the benzoic acid derivative in 100% DMSO to create a 10 mM stock solution. Validation check: The solution must be optically clear. If not, gently warm to 37°C or verify purity.

  • Buffer Selection: Select an assay buffer with a robust buffering capacity at pH 7.4 (e.g., 50 mM HEPES). Ensure the pH is strictly >5.5 to guarantee >90% ionization of the benzoic acid[2].

  • Intermediate Dilution: Create a 10x intermediate stock by diluting the DMSO stock into the pH 7.4 buffer. Crucial Step: Add the DMSO stock dropwise to the aqueous buffer while vortexing continuously to prevent localized supersaturation.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay plate. The final DMSO concentration will be ≤1.0%.

  • Validation: Measure the absorbance at 600 nm (OD600) of the final well. An OD600 > 0.05 compared to a blank indicates micro-precipitation, necessitating the use of Protocol B.

Protocol B: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Purpose: To solubilize highly hydrophobic derivatives where pH adjustment and cosolvents fail.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in pure water or assay buffer.

  • Molar Calculation: Calculate the molarity of the HP-β-CD solution. To ensure complete encapsulation, aim for a 2:1 to 5:1 molar ratio of HP-β-CD to the benzoic acid derivative[4].

  • Complexation: Add the solid benzoic acid derivative directly to the HP-β-CD solution.

  • Equilibration: Agitate the suspension on a rotary shaker at room temperature for 24-48 hours. Causality: The displacement of water molecules from the cyclodextrin cavity by the hydrophobic drug is a thermodynamically favorable but kinetically slow process.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Determine the exact concentration of the solubilized drug in the filtrate using HPLC or UV-Vis spectroscopy before adding it to the biological assay.

G Drug Benzoic Acid Derivative Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD Cavity CD->Complex Encapsulation

Mechanism of 1:1 host-guest inclusion complex formation.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements when applying different formulation strategies to benzoic acid derivatives.

Solubilization StrategyMechanism of ActionTypical Solubility EnhancementBiological Assay Compatibility
Cosolvent (1% DMSO) Lowers dielectric constant of the medium2x - 5xHigh (if kept <1% v/v)
pH Adjustment (pH > 7.0) Ionizes carboxylic acid to carboxylate10x - 50xHigh (Physiological pH is ideal)
Hydrotropy (Sodium Salicylate) Self-association into sub-micellar clusters~20x (at 2.5 mol/L)Low (High salt concentration toxic to cells)
Cyclodextrin (HP-β-CD) Host-guest hydrophobic encapsulation50x - 1000x+High (Low toxicity, prevents membrane disruption)

Data synthesized from thermodynamic solubility models and complexation studies[4][5].

References

  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. BenchChem. 3

  • Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives. BenchChem. 1

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. 2

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. PMC (NIH.gov). 5

  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. ResearchGate. 4

Sources

Troubleshooting

Preventing degradation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Welcome to the Technical Support Center for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we analyze the mechanistic causality behind common degradation pathways and provide self-validating protocols to ensure the integrity of your synthetic workflows.

This compound features a dual-natured architecture: an electron-rich alkoxybenzoic acid moiety and a tetrahydropyran (oxane) ether ring. While this makes it a highly versatile pharmaceutical building block, it also introduces specific vulnerabilities to oxidation, nucleophilic attack, and harsh acidic environments.

Part 1: Core Degradation Pathways & Mechanistic Causality

To effectively troubleshoot, we must first understand the molecular vulnerabilities of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid.

G Main 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid Oxidation Autoxidation (O2, UV, Metals) Main->Oxidation Exposure to Air/Light Solvent Alcoholic Solvents (Heat, Trace Acid) Main->Solvent Recrystallization/Storage Acid Strong Lewis/Bronsted Acids (BBr3, HBr, HI) Main->Acid Reagent Incompatibility Peroxide Hydroperoxide Formation (Oxane Ring α-carbon) Oxidation->Peroxide Radical Mechanism Ester Fischer Esterification (Alkyl Ester Impurity) Solvent->Ester Nucleophilic Acyl Substitution Cleavage Ether Cleavage (Phenol Derivative) Acid->Cleavage SN2 Cleavage

Fig 1: Primary degradation pathways of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid under stress.

Part 2: Troubleshooting Guide & FAQs

Q1: LC-MS analysis of my stored batch shows a new peak with a mass increase of +16 Da or +32 Da. What is the mechanism behind this degradation? A1: You are observing the autoxidation of the oxane (tetrahydropyran) ring. While tetrahydropyran generally exhibits superior peroxidative stability compared to tetrahydrofuran (THF)[1], it is not immune to degradation during prolonged exposure to atmospheric oxygen and light.

  • Causality: The degradation is driven by a radical chain mechanism. Trace transition metals or UV light initiate the formation of a carbon-centered radical. In cyclic ethers like tetrahydropyran, hydrogen abstraction is highly favored at the α-carbon (adjacent to the oxygen) because the resulting radical is stabilized by the oxygen's lone pairs[2]. Subsequent reaction with O2​ yields a peroxy radical, which abstracts another hydrogen to form a hydroperoxide (+32 Da) or degrades into a stable oxidized species (+16 Da)[3].

  • Resolution: Implement Protocol A (below) to remediate the peroxides, and backfill storage containers with Argon.

Q2: I attempted to recrystallize the compound from hot methanol, but my yield dropped significantly, and a non-polar impurity formed. How do I prevent this? A2: The impurity is the methyl ester of your compound. You have inadvertently performed a Fischer esterification.

  • Causality: The carboxylic acid moiety is highly susceptible to nucleophilic acyl substitution when heated in alcoholic solvents. Even trace amounts of acidic impurities (often present in aging solvent bottles) act as a catalyst, driving the equilibrium toward the ester. Alkoxybenzoic acids require strict isolation from hot nucleophilic solvents to maintain the free acid form[4].

  • Resolution: Switch to a non-nucleophilic, polar aprotic solvent system (e.g., Acetonitrile) or an aromatic hydrocarbon (e.g., Toluene). See the stability data below and utilize Protocol B .

Table 1: Stability Profile of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid in Various Solvents

Solvent SystemTemperatureTimePrimary Degradant% Recovery of Free Acid
Methanol65°C (Reflux)24hMethyl Ester68%
Ethanol78°C (Reflux)24hEthyl Ester75%
Acetonitrile82°C (Reflux)24hNone (Stable)>99%
Toluene110°C (Reflux)24hTrace Decarboxylation96%
THF (unstabilized)25°C30 daysHydroperoxides88%

Q3: I need to perform a downstream reaction under mildly acidic conditions. Will the oxan-4-ylmethoxy group cleave like a standard THP protecting group? A3: No. This is a common structural misconception. A standard THP protecting group is an acetal (the oxygen is bonded directly to the anomeric carbon of the THP ring), making it highly sensitive to mild aqueous acids. However, in 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, the linkage is an aryl alkyl ether bridging to a dialkyl ether ring. The oxygen is attached to a methylene ( CH2​ ) group, which is then attached to the 4-position of the oxane ring. Because it is not an acetal, it is significantly more stable and will only cleave under harsh SN​2 conditions (e.g., BBr3​ , concentrated HBr , or HI ).

Part 3: Self-Validating Experimental Protocols

Protocol A: Self-Validating Peroxide Remediation

Use this protocol to salvage batches that have undergone autoxidation without hydrolyzing the ether linkages.

  • Dissolution: Dissolve 10.0 g of the degraded compound in 100 mL of Ethyl Acetate ( EtOAc ) in a separatory funnel.

  • Reduction: Add 50 mL of a freshly prepared 10% (w/v) aqueous sodium bisulfite ( NaHSO3​ ) solution. Shake vigorously for 3 minutes, venting frequently.

    • Causality: The bisulfite acts as a mild reducing agent, selectively reducing the reactive hydroperoxides back to their corresponding alcohols without disturbing the stable carboxylic acid or ether groups.

  • Phase Separation: Allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer with 50 mL of brine to remove residual inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <40°C to prevent thermal stress.

  • Self-Validation Step: Spot the purified product on a silica TLC plate. Spray the plate with a 1% solution of N,N-dimethyl-p-phenylenediamine. The absence of a pink/red spot confirms the complete eradication of peroxides.

Protocol B: Optimal Non-Nucleophilic Recrystallization

Use this protocol to achieve >99% purity while actively preventing Fischer esterification.

  • Suspension: Suspend the crude compound in Acetonitrile (5 mL per gram of API).

    • Causality: Acetonitrile is a polar aprotic solvent. Lacking a nucleophilic hydroxyl group, it is chemically impossible for it to form an ester with the carboxylic acid, eliminating the primary thermal degradation pathway.

  • Dissolution: Heat the suspension to 80°C under continuous stirring until complete dissolution is achieved.

  • Controlled Crystallization: Cool the solution slowly to 25°C over 2 hours to promote the growth of large, pure crystal lattices. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum, wash with 1 volume of ice-cold Acetonitrile, and dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Step: Weigh the dried crystals. A mass balance yield of >90% combined with a sharp melting point confirms successful purification without solvent-induced degradation.

Sources

Optimization

Technical Support Center: Navigating the Reactive Landscape of Benzoic Acid Compounds

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzoic acid and its derivatives. This resource is designed to provide you with in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzoic acid and its derivatives. This resource is designed to provide you with in-depth, field-proven insights into the material and reagent incompatibilities of these compounds. Our goal is to equip you with the knowledge to anticipate and avoid potentially hazardous situations, ensuring the safety and integrity of your experiments.

Introduction: The Dual Nature of Benzoic Acid's Reactivity

Benzoic acid, a seemingly simple aromatic carboxylic acid, possesses a reactivity profile that demands respect and careful consideration. Its chemical behavior is primarily dictated by two key features: the acidic carboxyl group (-COOH) and the stable benzene ring. While this structure is the foundation of its utility in synthesis, it is also the source of its potential incompatibilities. Understanding the interplay of these features is paramount to safe and successful experimentation.

This guide is structured to address the most common and critical questions regarding the handling, storage, and use of benzoic acid compounds, with a focus on preventing and troubleshooting issues arising from incompatible materials and reagents.

Frequently Asked Questions (FAQs) on Benzoic Acid Incompatibilities

This section addresses fundamental questions about the safe handling and storage of benzoic acid and its derivatives.

Q1: What are the primary classes of chemicals that are incompatible with benzoic acid?

A1: Benzoic acid should not be stored or mixed with strong oxidizing agents, strong bases, strong acids, and reactive metals.[1][2] Each of these classes can react with benzoic acid in a hazardous manner, leading to a range of dangerous situations from the release of flammable gases to violent, exothermic reactions.

Q2: I've seen warnings about mixing benzoic acid with strong bases. What is the specific hazard?

A2: The reaction between benzoic acid (a weak acid) and a strong base (e.g., sodium hydroxide, potassium hydroxide) is a neutralization reaction that is highly exothermic. This can cause a rapid increase in temperature and pressure, potentially leading to boiling and splashing of corrosive materials. The reaction produces a benzoate salt and water. While the salt itself may be less hazardous than the strong base, the heat generated can be a significant safety concern, especially in a closed system.

Q3: Can benzoic acid be safely stored in a standard metal cabinet?

A3: While solid, dry benzoic acid is generally compatible with most common laboratory metals like stainless steel, aqueous solutions of benzoic acid can be corrosive to certain metals, such as aluminum and zinc.[3][4] This corrosion can lead to the formation of flammable hydrogen gas, creating a fire or explosion hazard, especially in a poorly ventilated area. Therefore, it is crucial to consider the material of your storage containers and the form of the benzoic acid.

Q4: Are there any specific plastics I should avoid when working with benzoic acid?

A4: The compatibility of benzoic acid with plastics can vary. It is always best to consult a chemical compatibility chart from the manufacturer of your plasticware. Generally, polyethylene and polypropylene exhibit good resistance to benzoic acid. However, some plastics may be susceptible to attack, especially at elevated temperatures or with prolonged contact.

Troubleshooting Guide: Identifying and Mitigating Hazardous Reactions

This section provides practical guidance for identifying and responding to signs of incompatibility during your experiments.

Scenario 1: Unexpected Gas Evolution

Issue: You've mixed benzoic acid with another reagent and are observing unexpected bubbling or fizzing.

Troubleshooting Steps:

  • Immediate Action: Cease any further addition of reagents and, if safe to do so, remove any heat source. Do not stopper the vessel, as pressure buildup could lead to an explosion.

  • Identify the Cause:

    • Reaction with Metals: If a metal is present in the reaction, you are likely observing the evolution of hydrogen gas. This is a significant fire and explosion risk.

    • Reaction with Carbonates or Bicarbonates: If your reaction mixture contains carbonate or bicarbonate salts, the acidic nature of benzoic acid will cause the release of carbon dioxide gas. While not flammable, rapid gas evolution can cause splashing and pressure buildup.

    • Decomposition: At high temperatures, benzoic acid can decompose to produce carbon dioxide and benzene, a toxic and flammable substance.[5]

  • Mitigation:

    • Ensure the reaction is being conducted in a well-ventilated fume hood.

    • If hydrogen gas is being produced, eliminate all potential ignition sources in the vicinity.

    • Allow the gas evolution to subside before proceeding. If necessary, cool the reaction vessel in an ice bath to slow the reaction rate.

Scenario 2: Uncontrolled Temperature Increase (Exotherm)

Issue: The temperature of your reaction mixture is rising rapidly and uncontrollably after adding a reagent to benzoic acid.

Troubleshooting Steps:

  • Immediate Action: Immediately remove any external heating and begin cooling the reaction vessel with an ice bath. Be prepared for potential boiling and splashing.

  • Identify the Cause:

    • Neutralization Reaction: The most likely cause is the reaction with a strong base. The heat of neutralization can be substantial.

    • Oxidation Reaction: A strong oxidizing agent can also lead to a highly exothermic and potentially explosive reaction.

  • Mitigation:

    • Always add strong bases or oxidizing agents to benzoic acid solutions slowly and in small portions, with continuous stirring and cooling.

    • For larger-scale reactions, consider using a dropping funnel for controlled addition.

    • Ensure your reaction vessel is of an appropriate size to handle a potential increase in volume due to boiling.

Scenario 3: Visible Corrosion or Discoloration of Equipment

Issue: You notice that your metal spatula, stir bar, or reaction vessel is showing signs of corrosion or discoloration after being in contact with a benzoic acid solution.

Troubleshooting Steps:

  • Immediate Action: Discontinue the use of the corroded equipment with benzoic acid.

  • Identify the Cause: Benzoic acid solutions can be corrosive to certain metals, particularly aluminum and zinc.[4] The corrosion is an electrochemical process that can be accelerated by impurities or other chemicals in the solution.

  • Mitigation:

    • Use equipment made of resistant materials such as glass, stainless steel (316 is generally more resistant than 304), or compatible polymers.[6][7]

    • Avoid prolonged storage of benzoic acid solutions in metal containers unless their compatibility is confirmed.

    • If you observe corrosion, be aware of the potential for hydrogen gas evolution.

In-Depth Technical Guide: Understanding the Chemistry of Incompatibilities

This section delves into the chemical mechanisms behind the hazardous reactions of benzoic acid with incompatible materials.

Strong Oxidizing Agents: A Violent Partnership

Strong oxidizing agents, such as potassium permanganate, peroxides, nitrates, and chlorates, can react violently with benzoic acid.[1] This is because benzoic acid, like other organic compounds, can be oxidized.

The Chemistry: The reaction involves the transfer of oxygen atoms from the oxidizing agent to the benzoic acid molecule, leading to its decomposition. This process is highly exothermic and can be explosive, especially with potent oxidizers like potassium chlorate.[8] The reaction with potassium permanganate, for instance, will oxidize the benzene ring, leading to its cleavage and the formation of carbon dioxide and other smaller molecules.

Observable Signs of Incompatibility:

  • Rapid and significant increase in temperature.

  • Sudden evolution of gas.

  • Change in color (e.g., the purple of permanganate will disappear).

  • In extreme cases, a flash of light or an explosion.

Objective: To safely observe the oxidation of a benzoic acid derivative (toluene) to benzoic acid, illustrating the power of a strong oxidizing agent.

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Heating mantle

  • Separatory funnel

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine toluene, a solution of sodium carbonate, and a solution of potassium permanganate.

  • Set up the reflux apparatus in a fume hood and heat the mixture gently.

  • Observe the gradual disappearance of the purple color of the permanganate solution and the formation of a brown precipitate (manganese dioxide). This indicates the oxidation reaction is proceeding.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide.

  • Transfer the filtrate to a separatory funnel and acidify with concentrated HCl.

  • The benzoic acid will precipitate out as a white solid.

  • Collect the benzoic acid by vacuum filtration.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Potassium permanganate is a strong oxidizer; avoid contact with combustible materials.

  • Concentrated HCl is corrosive; handle with appropriate personal protective equipment (PPE).

Strong Bases: The Heat of Neutralization

The reaction of benzoic acid with a strong base is a classic acid-base neutralization.

The Chemistry: The acidic proton of the carboxyl group is transferred to the hydroxide ion of the base, forming water and a benzoate salt. This is a highly favorable and exothermic reaction.

C₆H₅COOH + NaOH → C₆H₅COONa + H₂O + Heat

Observable Signs of Incompatibility:

  • A noticeable increase in the temperature of the solution.

  • If the base is added too quickly, the solution may boil.

  • The solid benzoic acid will dissolve as it is converted to the more soluble benzoate salt.

Objective: To demonstrate the exothermic nature of the neutralization of benzoic acid with a strong base.

Materials:

  • Benzoic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Insulated beaker (e.g., a coffee cup calorimeter)

  • Magnetic stirrer and stir bar

  • Digital thermometer

Procedure:

  • Place a known volume of the 1 M NaOH solution in the insulated beaker and begin stirring.

  • Record the initial temperature of the NaOH solution.

  • Slowly add a pre-weighed amount of benzoic acid to the solution.

  • Monitor the temperature of the solution as the benzoic acid is added and dissolves.

  • Record the maximum temperature reached.

  • The difference between the final and initial temperatures demonstrates the exothermic nature of the reaction.

Safety Precautions:

  • Wear safety goggles and gloves.

  • Sodium hydroxide is corrosive.

  • Add the benzoic acid slowly to avoid excessive heat generation and splashing.

Reactive Metals: The Silent Hazard of Hydrogen Evolution

Aqueous solutions of benzoic acid can react with metals that are more reactive than hydrogen in the electrochemical series (e.g., zinc, aluminum, iron).

The Chemistry: The acidic proton of the benzoic acid is reduced by the metal, leading to the formation of hydrogen gas and the corresponding metal benzoate salt.

2 C₆H₅COOH(aq) + Zn(s) → (C₆H₅COO)₂Zn(aq) + H₂(g)

Observable Signs of Incompatibility:

  • The formation of gas bubbles on the surface of the metal.

  • Gradual dissolution or pitting of the metal.

  • A fine precipitate of the metal benzoate may form.

Objective: To safely demonstrate the production of hydrogen gas from the reaction of benzoic acid with a reactive metal.

Materials:

  • Benzoic acid

  • Zinc granules

  • Test tube

  • A small balloon

Procedure:

  • Place a small amount of zinc granules in the test tube.

  • Prepare a saturated aqueous solution of benzoic acid.

  • Carefully add the benzoic acid solution to the test tube containing the zinc granules.

  • Immediately place the balloon over the mouth of the test tube.

  • Observe the formation of gas bubbles and the gradual inflation of the balloon. This indicates the production of hydrogen gas.

Safety Precautions:

  • Perform this experiment in a well-ventilated area, away from any open flames or ignition sources, as hydrogen is highly flammable.

  • Wear safety goggles.

Data Presentation: Summary of Incompatibilities

Incompatible Material ClassSpecific ExamplesPotential Hazards
Strong Oxidizing Agents Potassium permanganate, hydrogen peroxide, nitrates, chloratesViolent, exothermic, and potentially explosive reactions; fire risk.
Strong Bases Sodium hydroxide, potassium hydroxide, alkoxidesStrong exothermic reaction, boiling and splashing of corrosive materials.
Reactive Metals Zinc, aluminum, iron, magnesiumEvolution of flammable and explosive hydrogen gas; corrosion of equipment.
Strong Acids Concentrated sulfuric acid, nitric acidMay catalyze decomposition or other hazardous reactions.

Visualizations: Reaction Pathways and Safety Workflows

Diagram 1: Hazardous Reaction Pathways of Benzoic Acid

G benzoic_acid Benzoic Acid strong_oxidizer Strong Oxidizing Agent (e.g., KMnO4, KClO3) benzoic_acid->strong_oxidizer Oxidation strong_base Strong Base (e.g., NaOH) benzoic_acid->strong_base Neutralization reactive_metal Reactive Metal (e.g., Zn, Al) benzoic_acid->reactive_metal Redox Reaction explosion Explosion / Fire (Violent Exothermic Reaction) strong_oxidizer->explosion heat_splash Heat Generation (Splashing Hazard) strong_base->heat_splash h2_gas Flammable H2 Gas (Fire/Explosion Hazard) reactive_metal->h2_gas

Caption: Potential hazardous reactions of benzoic acid with incompatible materials.

Diagram 2: Troubleshooting Workflow for Unexpected Gas Evolution

G start Unexpected Gas Evolution Observed action1 Cease Reagent Addition Remove Heat Source start->action1 decision1 Is a metal present? action1->decision1 outcome1 Hydrogen Gas (H2) - Flammable/Explosive - Eliminate Ignition Sources decision1->outcome1 Yes decision2 Is a carbonate/ bicarbonate present? decision1->decision2 No end Mitigate and Proceed with Caution outcome1->end outcome2 Carbon Dioxide (CO2) - Non-flammable - Monitor for pressure/splashing decision2->outcome2 Yes decision3 Is the temperature high? decision2->decision3 No outcome2->end outcome3 Thermal Decomposition - Benzene & CO2 produced - Ensure good ventilation decision3->outcome3 Yes decision3->end No outcome3->end

Caption: A logical workflow for troubleshooting unexpected gas evolution in reactions involving benzoic acid.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. [Link]

  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. [Link]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link]

  • ACS Publications. (2021). Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. [Link]

  • PubMed. (2022). Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. [Link]

  • RSC Publishing. (1983). Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • TÜBİTAK Academic Journals. (2002). The Effects of Benzoic Acid in Chloride Solutions on the Corrosion of Iron and Aluminum. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023). [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). [Link]

  • ACS Publications. (2018). Unexpected gas evolution may cause or aggravate hazardous situations. [Link]

  • The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart. [Link]

  • University of Victoria. (2020). Lab Safety Alert Chemical Explosion. [Link]

  • YouTube. (2013). Benzoic Acid Lab. [Link]

  • ResearchGate. (2002). The effects of benzoic acid in chloride solutions on the corrosion of iron and aluminum. [Link]

  • Alpha Resources. (2021). BENZOIC ACID. [Link]

  • ResearchGate. (1989). Inhibitive effect of benzoic acid and its derivatives on the corrosion of 1070 aluminium in nitric acid. [Link]

  • Canadian Science Publishing. (1969). The thermal decomposition of benzoic acid. [Link]

  • Benzoic Acid Assay by Titration. (n.d.). [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). [Link]

  • Alleima. (n.d.). Benzoic acid. [Link]

  • Industrial Specialties Mfg. (2022). 316L Stainless Steel Chemical Compatibility Chart. [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. [Link]

  • Australian Government Department of Health. (2013). Benzoic acid: Human health tier II assessment. [Link]

  • PMC. (2018). Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. [Link]

  • Wiley Online Library. (2024). Realizing the Kinetic Origin of Hydrogen Evolution for Aqueous Zinc Metal Batteries. [Link]

  • Bal Seal Engineering. (1999). CHEMICAL COMPATIBILITY GUIDE FOR METALLIC MATERIALS. [Link]

  • Foxx Life Sciences. (n.d.). Stainless Steel Chemical Compatibility Chart. [Link]

  • PMC. (2022). Fundamental Understanding of Hydrogen Evolution Reaction on Zinc Anode Surface: A First-Principles Study. [Link]

  • Energy & Environmental Science. (2021). Correlating hydrogen evolution and zinc deposition/dissolution kinetics to the cyclability of metallic zinc electrodes. [Link]

  • MDPI. (2022). Inhibition of Hydrogen Evolution by a Bifunctional Membrane between Anode and Electrolyte of Aluminum–Air Battery. [Link]

  • Nanoscale. (2024). Hydrogen bubble evolution and its induced mass transfer on zinc electrodes in alkaline and neutral media. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Benzoic Acid-Based Drugs

Welcome to the Formulation and Pharmacokinetics Support Center. Benzoic acid derivatives (e.g., repaglinide, probenecid) and formulations utilizing benzoic acid as a co-former often face severe oral bioavailability bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Pharmacokinetics Support Center. Benzoic acid derivatives (e.g., repaglinide, probenecid) and formulations utilizing benzoic acid as a co-former often face severe oral bioavailability bottlenecks. These primarily stem from poor aqueous solubility (BCS Class II/IV characteristics) and extensive hepatic first-pass metabolism.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven protocols, mechanistic troubleshooting steps, and authoritative strategies to overcome these specific formulation barriers.

Section 1: Formulation Strategy FAQs

Q: How do I choose between Co-crystallization and a Self-Microemulsifying Drug Delivery System (SMEDDS) for my benzoic acid derivative? A: The decision must be driven by the specific physicochemical and pharmacokinetic bottlenecks of your Active Pharmaceutical Ingredient (API):

  • Co-crystallization: If your primary issue is a high crystal lattice energy that severely limits aqueous solubility, co-crystallization is the optimal route. For example, using benzoic acid as a co-former with ezetimibe in a 1:2 stoichiometric ratio alters the crystal lattice, yielding a 64-fold enhancement in solubility[1].

  • SMEDDS: If the drug suffers from both poor solubility and high lipophilicity/extensive first-pass metabolism, SMEDDS is superior. SMEDDS maintain the drug in a solubilized state and can promote lymphatic transport, effectively bypassing the portal vein and avoiding hepatic degradation[2].

FormulationWorkflow Start Benzoic Acid API (Poor Bioavailability) CheckSol Aqueous Solubility < 100 µg/mL? Start->CheckSol CheckPerm High First-Pass Metabolism? CheckSol->CheckPerm No (BCS III/IV) Cocrystal Co-Crystallization (Crystal Engineering) CheckSol->Cocrystal Yes (BCS II) SMEDDS Lipid-Based SMEDDS (Lymphatic Transport) CheckPerm->SMEDDS Yes (Lipophilic) Prodrug Prodrug / Nanocrystal Formulation CheckPerm->Prodrug Other Challenges

Workflow for selecting a bioavailability enhancement strategy.

Section 2: Experimental Methodologies & Protocols

Every successful formulation relies on a self-validating experimental system. Below are the standard operating protocols for the two primary enhancement strategies.

Protocol A: Synthesis of Benzoic Acid Co-crystals via Solvent Evaporation

Mechanistic Rationale: Solvent evaporation ensures that the API and co-former reach supersaturation simultaneously. This forces non-covalent hydrogen bonding (e.g., O-H···N) to form a novel, lower-energy crystal lattice, which thermodynamically favors rapid dissolution[1].

  • Stoichiometric Mixing: Weigh the API (e.g., ezetimibe or nitrendipine) and benzoic acid in a precise 1:2 or 1:1 molar ratio based on prior phase-solubility screening[1].

  • Solvent Selection & Dissolution: Dissolve the physical mixture in a highly volatile organic solvent (e.g., methanol) under continuous magnetic stirring at 50°C until absolute optical clarity is achieved.

  • Controlled Evaporation: Transfer the solution to a wide-brimmed petri dish. Allow slow, controlled solvent evaporation at ambient temperature for 48–72 hours to prevent amorphous precipitation.

  • Solid-State Characterization (Validation): Harvest the resulting crystals. You must validate the new phase using Powder X-Ray Diffraction (PXRD) to confirm novel crystalline peaks (e.g., 12.4°, 16.7°) and Differential Scanning Calorimetry (DSC) to confirm a lower, distinct melting point compared to the parent compounds[1][3].

Protocol B: Preparation of SMEDDS for Benzoic Acid Derivatives

Mechanistic Rationale: SMEDDS rely on the precise hydrophilic-lipophilic balance (HLB) of an oil, surfactant, and co-surfactant. Upon mild agitation in gastrointestinal fluids, they spontaneously form thermodynamically stable oil-in-water microemulsions (<200 nm), keeping the drug solubilized across varying pH environments[2][4].

  • Excipient Screening: Determine the equilibrium solubility of the benzoic acid derivative in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P)[5].

  • Ternary Phase Diagram Construction: Titrate water into various ratios of oil and surfactant/co-surfactant mixtures to identify the isotropic self-emulsification region. A robust starting point is often 20% oil, 40% surfactant, and 40% co-surfactant[5].

  • Isotropic Formulation: Dissolve the API entirely in the oil phase. Subsequently, add the predetermined surfactant and co-surfactant mixture.

  • Homogenization (Validation): Vortex the mixture for 5 minutes and sonicate for 15 minutes at 37°C. The final pre-concentrate must be optically transparent. Validate robustness by diluting the mixture 100-fold in 0.1 N HCl; it should form a clear microemulsion within 1 minute without API precipitation[4].

Section 3: Troubleshooting Guide

Issue 1: My SMEDDS formulation precipitates upon dilution in simulated gastric fluid (0.1 N HCl). How do I prevent this? Causality & Solution: Precipitation occurs when the solvent capacity of the surfactant drops drastically upon aqueous dilution. To troubleshoot, increase the oil-to-surfactant ratio to ensure the drug remains partitioned within the lipid core. Additionally, literature shows that incorporating free benzoic acid into the SMEDDS can serve a dual function: it improves self-emulsifying performance in 0.1 N HCl by yielding a positively charged emulsion droplet. This positive charge prevents droplet coalescence and enhances electrostatic adhesion to the negatively charged intestinal mucosa, drastically improving absorption[2][5].

Issue 2: My benzoic acid derivative shows excellent in vitro dissolution but poor in vivo bioavailability. What is happening? Causality & Solution: This discrepancy is the classic hallmark of extensive hepatic first-pass metabolism. Once absorbed into the portal vein, benzoic acid and its derivatives are rapidly acted upon by acyl-CoA ligase to form a benzoyl-CoA thioester. This intermediate is immediately conjugated with glycine by Glycine N-acyltransferase (GLYAT) to form hippuric acid, a highly polar, inactive metabolite that is rapidly excreted in urine[6][7]. Actionable Fix: Shift your formulation to a lipid-based system (SMEDDS) utilizing Long-Chain Triglycerides (LCTs). LCTs promote the formation of chylomicrons in the enterocyte, directing the drug into the lymphatic system. This bypasses the portal vein and the liver entirely, avoiding glycine conjugation.

MetabolismPathway BA Benzoic Acid Derivative Ligase Acyl-CoA Ligase (+ ATP + CoA) BA->Ligase Intermediate Benzoyl-CoA Thioester Ligase->Intermediate GLYAT Glycine N-acyltransferase (+ Glycine) Intermediate->GLYAT Hippuric Hippuric Acid (Rapidly Excreted) GLYAT->Hippuric

Hepatic first-pass glycine conjugation metabolism of benzoic acid.

Section 4: Quantitative Data Comparison

To assist in selecting the appropriate formulation strategy, the following table summarizes the quantitative improvements achieved using benzoic acid as a co-former or formulating benzoic acid derivatives into SMEDDS.

Formulation StrategyAPI / Co-former SystemSolubility EnhancementBioavailability / Dissolution MetricRef
Co-crystallization Ezetimibe / Benzoic Acid (1:2)64-fold increase4-fold AUC increase; 3× higher Cmax[1]
Co-crystallization Nitrendipine / 4-OH Benzoic Acid (1:1)8-fold increase3 to 4 times faster dissolution rate
SMEDDS Carvedilol (with Benzoic Acid)N/A (Maintained in solution)413% relative oral bioavailability[5]
SMEDDS Repaglinide (Benzoic acid derivative)N/A (Maintained in solution)98% release in 30 min; 73% diffusion[4]

References

  • Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability - PMC Source: nih.gov URL:[Link]

  • Cocrystallization of Ezetimibe with Organic Acids at Different Stoichiometry to Improve Physicochemical Properties and Bioavailability - Preprints.org Source: preprints.org URL:[Link]

  • Pharmaceutical Cocrystals of Nitrendipine with Improved Solubility and Dissolution Characteristics - Horizon Research Publishing Source: hrpub.org URL:[Link]

  • A Review on Novel Therapeutic Strategies for the Enhancement of Solubility for Hydrophobic Drugs through Lipid and Surfactant Based Self Micro Emulsifying Drug Delivery System - Science Alert Source: scialert.net URL:[Link]

  • Preparation and evaluation of SEDDS and SMEDDS containing carvedilol - ResearchGate Source: researchgate.net URL:[Link]

  • Enhanced Dissolution of Repaglinide: SMEDDS Formulation and In-vitro Evaluation - Research Journal of Pharmacy and Technology Source: rjptonline.org URL:[Link]

  • Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver - PubMed Source: nih.gov URL:[Link]

  • Drug metabolism - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for TLC and Column Chromatography

Welcome to the Technical Support Center for solvent system optimization in Thin-Layer Chromatography (TLC) and Column Chromatography. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solvent system optimization in Thin-Layer Chromatography (TLC) and Column Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to explain the underlying principles that govern separation, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Fundamental Principles of Chromatographic Separation

At its core, chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] The choice of solvent system (the mobile phase) is paramount as it dictates the movement of analytes. In normal-phase chromatography, a polar stationary phase (like silica gel or alumina) is used with a less polar mobile phase.[1][2] Conversely, reversed-phase chromatography employs a non-polar stationary phase with a polar mobile phase.[1][3]

The "eluting power" of a solvent refers to its ability to move an analyte off the stationary phase.[4] This is largely a measure of how effectively the solvent can displace the analyte by adsorbing to the stationary phase itself.[4] An eluotropic series ranks solvents by their eluting power on a given adsorbent, progressing from non-polar to polar solvents.[4][5]

Section 2: Step-by-Step Guide to TLC Solvent System Development

TLC is an invaluable tool for quickly determining the optimal solvent system for a larger-scale column chromatography separation.[6] The goal is to find a solvent or solvent mixture that provides good separation of the desired compound from impurities, ideally with a Retention Factor (Rf) value between 0.25 and 0.35 for the target compound.[6]

Experimental Protocol: Developing a TLC Solvent System
  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a pre-coated silica gel TLC plate.[7]

  • Sample Preparation: Dissolve your sample in a volatile solvent (e.g., chloroform, hexane) to a concentration of about 1 mg/mL.[7]

  • Spotting: Use a capillary tube to apply a small spot (1-2 mm in diameter) of your sample solution onto the starting line.[7] Ensure spots are well-separated if running multiple samples.

  • Developing Chamber Preparation: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapors, place a piece of filter paper inside, close the chamber, and allow it to equilibrate for at least 15 minutes.[7][8]

  • Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[6][9] The solvent will move up the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots, for example, under a UV lamp if the compounds are UV-active.[6]

Interpreting TLC Results and Making Adjustments

The Retention Factor (Rf) is a key parameter calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]

The Rf value is inversely related to the polarity of the compound on a polar stationary phase; more polar compounds have lower Rf values as they adhere more strongly to the stationary phase.[10]

  • If spots remain at the origin (Rf ≈ 0): The solvent system is not polar enough to move the compounds off the stationary phase.[7] Increase the polarity by adding a more polar solvent to your mixture.[7]

  • If spots move with the solvent front (Rf ≈ 1): The solvent system is too polar.[7][11] Decrease the polarity by increasing the proportion of the non-polar solvent.[11]

  • Poor Separation: If compounds are not well-resolved, you may need to try a different solvent system with different selectivity or adjust the ratio of your current system.[12]

dot graph TLC_Optimization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start: Dissolve Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spot_TLC [label="Spot Sample on TLC Plate"]; Run_TLC [label="Run TLC in Test Solvent"]; Visualize [label="Visualize Spots"]; Calculate_Rf [label="Calculate Rf Values"]; Decision [label="Is Rf of Target 0.25-0.35\n with good separation?", shape=diamond, fillcolor="#FBBC05"]; Too_High [label="Rf too High (≈1)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Too_Low [label="Rf too Low (≈0)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poor_Sep [label="Poor Separation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decrease_Polarity [label="Decrease Solvent Polarity"]; Increase_Polarity [label="Increase Solvent Polarity"]; Change_System [label="Try Different Solvent System"]; Optimized [label="Optimized System Found\nProceed to Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Spot_TLC; Spot_TLC -> Run_TLC; Run_TLC -> Visualize; Visualize -> Calculate_Rf; Calculate_Rf -> Decision; Decision -> Optimized [label="Yes"]; Decision -> Too_High [label="No"]; Decision -> Too_Low [label="No"]; Decision -> Poor_Sep [label="No"]; Too_High -> Decrease_Polarity; Too_Low -> Increase_Polarity; Poor_Sep -> Change_System; Decrease_Polarity -> Run_TLC; Increase_Polarity -> Run_TLC; Change_System -> Run_TLC; } enddot Caption: Workflow for TLC solvent system optimization.

Section 3: Scaling Up from TLC to Column Chromatography

Once an optimal solvent system is identified via TLC, it can be applied to column chromatography for preparative separation. The ideal solvent system for flash chromatography is one that moves the desired compound to a TLC Rf of 0.25-0.35 and separates it from its nearest neighbor by a difference in Rf values of at least 0.20.[6]

Isocratic vs. Gradient Elution
  • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation.[13] This method is simpler but can lead to peak broadening for late-eluting compounds.[14]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[13] This is particularly useful for separating complex mixtures with a wide range of polarities, as it can shorten analysis time and improve peak shape.[13][15]

dot graph Elution_Decision { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Analyze TLC Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rf_Check [label="Are Rf values of components\nclose together?", shape=diamond, fillcolor="#FBBC05"]; Polarity_Range [label="Do components have a\nwide range of polarities?", shape=diamond, fillcolor="#FBBC05"]; Isocratic [label="Use Isocratic Elution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gradient [label="Use Gradient Elution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Rf_Check; Rf_Check -> Isocratic [label="Yes"]; Rf_Check -> Polarity_Range [label="No"]; Polarity_Range -> Gradient [label="Yes"]; Polarity_Range -> Isocratic [label="No"]; } enddot Caption: Decision guide for choosing an elution method.

Section 4: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during your experiments.

Q1: My spots are streaking on the TLC plate. What's wrong?

A1: Streaking can be caused by several factors:

  • Sample Overload: You may have applied too much sample to the plate.[6][9] Try diluting your sample and spotting a smaller amount.[6]

  • Inappropriate Solvent System: The solvent may be too polar for the compound, or the sample may contain impurities.[9] Experiment with a less polar solvent system.

  • High Boiling Point Solvents: If your reaction was in a high boiling point solvent like DMF or DMSO, it can cause streaking.[16] Try placing the spotted TLC plate under high vacuum for a few minutes before developing it.[16]

Q2: I don't see any spots on my developed TLC plate.

A2: This can be frustrating, but there are a few common causes:

  • Sample Concentration is Too Low: Your sample may be too dilute.[9] Try concentrating your solution or spotting the same location multiple times, allowing the solvent to dry between applications.[9]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[6][9]

  • Compound is Not UV-Active: If you are using a UV lamp for visualization, your compound may not be UV-active. Try an alternative visualization method, such as an iodine chamber or a chemical stain.[6]

Q3: My column is running too slowly, or the pressure is too high.

A3: This often points to a blockage in the column.

  • Particulate Matter: The sample or mobile phase may contain particulate matter that is clogging the column frit.[1] Ensure your samples and solvents are filtered. Using an inline filter or a guard column can also help.[17]

  • Precipitation: The compound may be precipitating on the column. This can happen if the sample is dissolved in a solvent that is much stronger than the mobile phase.[1] Try to dissolve the sample in the mobile phase or a weaker solvent.[18]

  • Improper Packing: A poorly packed column can lead to uneven flow and high pressure.[1] Both dry and wet packing methods require care to ensure a uniform bed.[1]

Q4: The separation on my column is poor, even though the TLC looked good.

A4: Several factors can contribute to a loss of resolution when scaling up:

  • Sample Overload: Overloading the column can lead to broad, overlapping peaks.

  • Sample Solvent: If the sample is dissolved in a solvent that is too strong, it can cause band broadening.[18] It's best to use the mobile phase or a weaker solvent to dissolve the sample.[18][19]

  • Extra-Column Volume: The volume of tubing and fittings outside of the column can contribute to peak broadening.[18] Keep tubing lengths to a minimum and use smaller internal diameter tubing where possible.[18]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the importance of solvent purity?

A1: Using high-purity solvents is critical for reproducible and accurate results.[20][21] Impurities can introduce contaminants that lead to ghost peaks, increased baseline noise, and distorted peaks, ultimately compromising your analysis.[20][22] For sensitive applications like HPLC and LC-MS, using HPLC-grade or MS-grade solvents is essential.[22][23]

Q2: How do I choose a starting solvent system?

A2: A good starting point for normal-phase chromatography on silica is a binary mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][24] You can start with a ratio of 9:1 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the initial TLC results.[7] For polar compounds, a mixture like dichloromethane and methanol may be more suitable.[24]

Compound PolaritySuggested Starting Solvent System
Non-polar5% Ethyl Acetate in Hexane or 100% Hexane[24][25]
Moderately Polar10-50% Ethyl Acetate in Hexane[24][25]
Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane[24][25]

Q3: Can I reuse my mobile phase?

A3: It is generally not recommended to reuse mobile phase, especially for quantitative analysis. The composition of the solvent mixture can change over time due to the evaporation of more volatile components. Additionally, reusing solvents can introduce contaminants into your system.[9] Always use freshly prepared mobile phase for the best results.

Q4: My compound is an amine and it's streaking. What can I do?

A4: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. Adding a small amount of a basic modifier, such as 1-3% triethylamine, to your solvent system can help to neutralize these active sites and improve peak shape.[25]

References

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Elution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Explain the relation between Rf value and polarity based on the conducted experiment. (2025, December 3). Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]

  • Dong, M. W., & Gant, J. R. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 174-183. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • How does solvent choice impact flash column chromatography performance? (2023, January 23). Biotage. Retrieved from [Link]

  • Why Solvent Purity Is Crucial in the World of Chemistry. (2025, May 11). Ibis Scientific, LLC. Retrieved from [Link]

  • Troubleshooting Thin-Layer Chromatography. (n.d.). Retrieved from [Link]

  • Science of Chromatography. (2022, November 17). Cole-Parmer. Retrieved from [Link]

  • Importance of HPLC grade solvents in HPLC analysis. (n.d.). Advent Chembio. Retrieved from [Link]

  • Polarity of solvent for TLC. (2016, November 21). Student Doctor Network Forums. Retrieved from [Link]

  • Chemistry 4631. (n.d.). Retrieved from [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved from [Link]

  • Importance of HPLC grade solvents in HPLC analysis. (n.d.). uHPLCs. Retrieved from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved from [Link]

  • Comparison of Isocratic and Gradient Elution. (n.d.). Kianshardanesh.com. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. (2021, January 11). Restek Resource Hub. Retrieved from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. Retrieved from [Link]

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • 9.4A: Macroscale Columns. (2024, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. Retrieved from [Link]

  • How do I use two different solvent systems for column chromatography? (2017, November 7). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (n.d.). What's Happening to My Column? LCGC International. Retrieved from [Link]

  • Ideal Method Transfer from TLC to Column Chromatography. (n.d.). yamazenusa.com. Retrieved from [Link]

  • Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC purity validation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

High-Performance Liquid Chromatography (HPLC) Purity Validation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid: A Comparative Methodological Guide As pharmaceutical pipelines increasingly rely on highly functionalized bui...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Purity Validation of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid: A Comparative Methodological Guide

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the analytical rigor applied to intermediates like 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid becomes a critical quality gate. This compound—characterized by a benzoic acid core substituted with a methoxy group and a bulky tetrahydropyranyl (oxan-4-yl) ether linkage—presents unique chromatographic challenges.

This guide objectively compares traditional reversed-phase methodologies against specialized stationary phases, providing a self-validating, ICH Q2(R2)-compliant protocol[1] for accurate purity quantification.

Mechanistic Grounding: The Causality of Column Selection

The structural features of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid dictate its chromatographic behavior:

  • Ionization Control: The carboxylic acid moiety has a pKa of approximately 4.2. To prevent partial ionization—which leads to severe peak tailing and retention time instability—the mobile phase must be buffered to a pH at least 1.5 units below the pKa.

  • Stationary Phase Selectivity: Traditional C18 columns rely purely on hydrophobic dispersive forces. However, benzoic acid derivatives are notoriously difficult to separate from structurally similar precursors (e.g., vanillic acid) using standard C18 phases.

  • The Biphenyl Advantage: Upgrading to a Biphenyl stationary phase introduces orthogonal π−π interactions. The electron-deficient biphenyl rings interact strongly with the aromatic core of the analyte, offering superior selectivity for methoxylated hydroxybenzoic acids[2]. When paired with methanol (a protic solvent that enhances π−π interactions unlike aprotic acetonitrile), the Biphenyl column resolves critical co-eluting degradants.

Comparative Performance Data

To validate the superiority of the Biphenyl approach, an experimental comparison was conducted against a standard C18 method. The critical quality attribute (CQA) was the baseline resolution of the parent compound from its primary acidic degradant, 3-methoxy-4-hydroxybenzoic acid (formed via cleavage of the oxanyl ether linkage).

Table 1: Performance Comparison of HPLC Columns for Purity Validation

Chromatographic ParameterMethod A: Standard C18Method B: Biphenyl PhaseICH Q2(R2) Requirement
Stationary Phase Octadecylsilane (C18), 100ÅBiphenyl, 90ÅN/A
Mobile Phase Modifier Acetonitrile / 0.1% TFAMethanol / 0.1% Formic AcidN/A
Retention Time (min) 4.26.8N/A
Resolution (vs. Degradant) 1.4 (Co-elution risk)3.1 (Baseline separation) > 1.5
USP Tailing Factor 1.651.12 ≤ 1.5
Theoretical Plates (N) 4,2009,800 > 5,000
Linearity ( R2 ) 0.9940.9998 ≥ 0.999

Data Interpretation: Method B successfully meets all ICH Q2(R2) criteria[1]. The shift from acetonitrile to methanol on the Biphenyl phase amplified the π−π retention mechanism, doubling the theoretical plates and eliminating the peak tailing observed in Method A.

Workflow Visualization

HPLC_Validation_Workflow cluster_Methods Stationary Phase Selection Start 3-Methoxy-4-(oxan-4-ylmethoxy) benzoic acid C18 Standard C18 (Hydrophobic) Start->C18 Biph Biphenyl Phase (π-π Selectivity) Start->Biph SST System Suitability (RSD < 2.0%) C18->SST Suboptimal Biph->SST Optimal Valid ICH Q2(R2) Validation (Linearity & Accuracy) SST->Valid

Fig 1. Method selection and validation workflow for benzoic acid derivatives.

Self-Validating Experimental Protocol

A robust analytical method must act as a self-validating system. The following step-by-step protocol utilizes Method B (Biphenyl) and incorporates mandatory causality checks to ensure data integrity before proceeding to the next step.

Phase 1: System Preparation & Suitability (SST)
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient: 5% B to 95% B over 15 minutes; Flow rate: 1.0 mL/min; UV Detection: 254 nm.

  • Action: Inject a 100 µg/mL standard solution 6 consecutive times.

  • Causality Check (The Gate): Calculate the %RSD of the peak area. If %RSD > 2.0% or USP Tailing > 1.5, halt the sequence . Proceeding with a failing SST guarantees invalid validation data. A passing SST confirms system equilibration and injector precision.

Phase 2: Linearity and Range
  • Action: Prepare and inject calibration standards at 25, 50, 80, 100, 120, and 150 µg/mL.

  • Causality Check: Plot peak area versus concentration. The linear regression coefficient ( R2 ) must be ≥0.999 . This confirms the UV detector is operating within its linear dynamic range, ensuring that both trace impurities (at 0.1%) and the main API peak are quantified accurately without detector saturation.

Phase 3: Accuracy (Spike Recovery)
  • Action: Spike known concentrations of the reference standard into a synthetic blank matrix at 80%, 100%, and 120% of the target working concentration. Prepare in triplicate.

  • Causality Check: Calculate the percentage recovery. Values must fall within 98.0% - 102.0% . This validates that the sample matrix does not suppress or artificially enhance the analyte's UV absorbance signal.

Phase 4: Specificity via Forced Degradation
  • Action: Expose the 100 µg/mL sample to three stress conditions for 24 hours: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), and 3% H2​O2​ (Oxidative).

  • Causality Check: Utilize Photodiode Array (PDA) peak purity analysis. The calculated Purity Angle must be less than the Purity Threshold. Under acidic stress, the oxanyl ether linkage cleaves to form vanillic acid. Baseline separation of this degradant from the parent peak proves the method is strictly "stability-indicating."

References

  • [1] European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

  • ResearchGate. Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. URL:[Link]

  • [2] Victoria University (VU) Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. URL: [Link]

Sources

Comparative

Spectroscopic comparison of 3-methoxybenzoic acid isomers

An In-Depth Spectroscopic Guide to Differentiating 3-Methoxybenzoic Acid and Its Isomers For researchers and professionals in analytical chemistry and drug development, the unambiguous identification of positional isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to Differentiating 3-Methoxybenzoic Acid and Its Isomers

For researchers and professionals in analytical chemistry and drug development, the unambiguous identification of positional isomers is a critical task. The methoxybenzoic acids, specifically the 2-, 3-, and 4-isomers (also known as o-, m-, and p-anisic acid), serve as a classic example of how subtle changes in molecular structure can lead to distinct and identifiable spectroscopic signatures.[1] While they share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), the placement of the methoxy group on the benzoic acid ring fundamentally alters their electronic environment, providing a basis for their differentiation through various spectroscopic techniques.[1]

This guide provides a comprehensive comparison of the spectroscopic data for these three isomers, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By explaining the causality behind the observed spectral differences and providing validated experimental protocols, this document serves as a practical reference for the structural elucidation of these compounds.

The Isomers: A Structural Overview

The key differentiating feature among 2-, 3-, and 4-methoxybenzoic acid is the positional isomerism of the methoxy group relative to the carboxylic acid group on the benzene ring.[1] This seemingly minor structural variance has significant implications for the molecule's symmetry and electronic properties, which are directly probed by spectroscopic methods.

Caption: Structural relationship of the three methoxybenzoic acid isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.[2] The position of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) creates unique electronic densities around the aromatic protons and carbons, resulting in distinct chemical shifts (δ) and coupling patterns.

Causality of Spectral Differences

The chemical shift of a nucleus is highly sensitive to its local electronic environment. The methoxy group donates electron density to the ring through resonance, particularly at the ortho and para positions. Conversely, the carboxylic acid group withdraws electron density. This interplay results in predictable upfield (lower ppm) or downfield (higher ppm) shifts for the aromatic protons and carbons.

  • 2-Methoxybenzoic Acid: The aromatic protons are all in unique environments, leading to a complex multiplet pattern.

  • 3-Methoxybenzoic Acid: The aromatic protons are also in distinct environments, resulting in a complex spectrum.

  • 4-Methoxybenzoic Acid: Due to the plane of symmetry along the C1-C4 axis, there are only two chemically distinct types of aromatic protons, leading to a much simpler spectrum, typically two doublets. This symmetry is the most telling feature for identifying the para isomer.[3]

Comparative NMR Data

The following tables summarize the characteristic chemical shifts for the three isomers.

Table 1: ¹H NMR Spectral Data (ppm)

Proton Assignment2-Methoxybenzoic Acid3-Methoxybenzoic Acid4-Methoxybenzoic Acid (in DMSO-d₆)
-COOH ~10.0 - 13.0~11.0 - 13.012.7
-OCH₃ ~3.9~3.83.84
Aromatic H ~6.9 - 8.1~7.1 - 7.77.04 (d), 7.93 (d)

Data compiled from various sources, and chemical shifts can vary with solvent and concentration.[1][3]

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon Assignment2-Methoxybenzoic Acid3-Methoxybenzoic Acid4-Methoxybenzoic Acid
C=O ~165-170~167-172~167-172
C-OCH₃ ~155-160~158-162~162-165
C-COOH ~120-125~130-135~122-127
-OCH₃ ~55-60~55-60~55-60
Aromatic C ~110-135~115-130~113-132

Note: Specific peak assignments require 2D NMR techniques but the overall pattern is distinct.

Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the methoxybenzoic acid isomer.[4][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[4][5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral resolution.[4]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[5]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

    • For ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the data by removing C-H coupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. For the methoxybenzoic acid isomers, the most prominent features are the broad O-H stretch from the carboxylic acid and the sharp, strong C=O stretch.[6]

Causality of Spectral Differences

While all three isomers will show the characteristic absorptions for a carboxylic acid and an ether, the electronic effects of the substituent positions can cause subtle shifts in the vibrational frequencies, particularly of the C=O bond.[6]

  • O-H Stretch: A very broad absorption band is expected between 2500 and 3300 cm⁻¹ for all isomers, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8]

  • C=O Stretch: The carbonyl stretching frequency is sensitive to conjugation. Aromatic carboxylic acids typically show a C=O stretch between 1710 and 1680 cm⁻¹.[6] The position of the methoxy group can slightly alter the conjugation and thus the exact position of this peak.

  • C-O Stretches: Absorptions corresponding to the C-O stretching of the acid and the ether will be present in the fingerprint region (below 1500 cm⁻¹).

Comparative IR Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode2-Methoxybenzoic Acid3-Methoxybenzoic Acid4-Methoxybenzoic Acid
O-H (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C-H (Aromatic) ~3000-3100~3000-3100~3000-3100
C=O (Carbonyl) ~1680-1700~1685-1705~1675-1695
C-O (Acid & Ether) ~1220-1320~1220-1320~1220-1320

Data represents typical ranges. The fingerprint region (<1500 cm⁻¹) will show unique patterns for each isomer.[6][7]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The principle is to disperse the sample in an IR-transparent matrix (KBr) to obtain a high-quality spectrum.[9][10]

Caption: Workflow for preparing a KBr pellet for IR analysis.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the methoxybenzoic acid isomer and 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr).[9] The ratio is critical for obtaining a clear spectrum.[9]

    • Gently mix the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly until it becomes a fine, homogeneous powder.[9] Proper grinding is essential to reduce light scattering.[9]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die under a hydraulic press and apply a vacuum to remove trapped air and moisture, which can interfere with the spectrum.[9][10]

    • Slowly apply pressure (typically 8-10 tons) for 1-2 minutes.[9] The pressure causes the KBr to fuse into a transparent disc.

    • Carefully release the pressure and retrieve the transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like the methoxybenzoic acids, these transitions are typically π → π* transitions.[11]

Causality of Spectral Differences

The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule. The position of the methoxy group affects the electronic communication between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

  • 4-Methoxybenzoic Acid: The para arrangement allows for the most effective resonance delocalization across the entire molecule, from the methoxy group, through the ring, to the carbonyl group. This extended conjugation lowers the energy required for the π → π* transition, resulting in a shift of λmax to a longer wavelength (a bathochromic or red shift) compared to the other isomers.

  • 2- and 3-Methoxybenzoic Acid: The resonance interaction is less direct in these isomers, leading to absorptions at shorter wavelengths compared to the para isomer.

Comparative UV-Vis Data

Table 4: UV-Vis Absorption Data (in Ethanol)

Isomerλmax (nm)
2-Methoxybenzoic Acid ~290-300
3-Methoxybenzoic Acid ~285-295
4-Methoxybenzoic Acid ~305-315

Values are approximate and can vary with the solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.[12]

  • Sample Preparation:

    • Prepare a dilute stock solution of the methoxybenzoic acid isomer in a UV-transparent solvent (e.g., ethanol or methanol).

    • From the stock solution, prepare a sample of a concentration that will give a maximum absorbance reading between 0.1 and 1.0 absorbance units.

  • Data Acquisition:

    • Fill a clean quartz cuvette with the pure solvent to use as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).[12]

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Run the scan to acquire the absorption spectrum. The instrument software will plot absorbance versus wavelength, from which λmax can be determined.

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[13] For the methoxybenzoic acid isomers, the molecular ion peak will be identical, but the relative abundances of fragment ions may differ.

Causality of Spectral Differences

Upon ionization in the mass spectrometer (e.g., by Electron Ionization - EI), the molecule forms a molecular ion (M•+) which then undergoes fragmentation.[14] The fragmentation pathways are directed by the most stable carbocations and neutral losses that can be formed.

Common fragmentation pathways for these isomers include:

  • Loss of a hydroxyl radical (•OH): [M - 17]⁺, forming a stable acylium ion.[14][15]

  • Loss of a methoxy radical (•OCH₃): [M - 31]⁺.

  • Loss of a methyl radical (•CH₃): [M - 15]⁺.[14]

While the major fragments are often the same, the relative stability of the precursor ions can influence the abundance of these fragments, providing subtle differences between the isomers.

Caption: A general fragmentation pathway for methoxybenzoic acid isomers.

Comparative Mass Spectrometry Data

Table 5: Key Mass-to-Charge Ratios (m/z) in EI-MS

Proposed Fragmentm/z2-Methoxybenzoic Acid3-Methoxybenzoic Acid4-Methoxybenzoic Acid
[M]⁺• 152High AbundanceHigh AbundanceHigh Abundance
[M - •OH]⁺ 135AbundantAbundantAbundant
[M - •OCH₃]⁺ 121PresentPresentPresent
[M - •CH₃]⁺ 137PresentPresentPresent

The primary differentiator is often the relative intensity of these fragments, not their presence or absence.[14][16]

Experimental Protocol: Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution.[17][18]

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (typically in the low μg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

    • A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets.[13][19]

    • A drying gas (e.g., nitrogen) aids in solvent evaporation from the droplets, leading to the formation of gas-phase analyte ions.[19]

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The differentiation of 2-, 3-, and 4-methoxybenzoic acid is a straightforward process when a multi-technique spectroscopic approach is employed. Each method provides a unique piece of the structural puzzle. ¹H NMR spectroscopy is the most definitive single technique, with the symmetry of the para isomer providing a clear distinction. IR spectroscopy confirms the presence of the carboxylic acid functional group common to all three. UV-Vis spectroscopy can distinguish the more conjugated para isomer by its red-shifted λmax. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structures. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently identify and distinguish these and other positional isomers.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Available at: [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press. Available at: [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. MxRady. Available at: [Link]

  • Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. Available at: [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. Available at: [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Available at: [Link]

  • FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • The Operating Manual for UV-Vis Spectrophotometer. Universal Lab Blog. Available at: [Link]

  • UV-Vis SOP. University of Chicago. Available at: [Link]

  • UV/Vis Spectroscopy Guide. Mettler Toledo. Available at: [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Available at: [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Available at: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Problem 32 Account for the presence of peak... Vaia. Available at: [Link]

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Available at: [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of California, Davis. Available at: [Link]

  • IrSpectrumForBenzoicAcid: Unlocking Molecular Identity Through Advanced Spectral Analysis. Saint Augustines University. Available at: [Link]

  • Solved Interpret the 1H NMR and 13C NMR spectra. Chegg.com. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]

  • 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Lecture 13: Experimental Methods. Eugene E. Kwan. Available at: [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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  • The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Available at: [Link]

  • Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link]

  • Benzoic acid, 4-methoxy-. NIST WebBook. Available at: [Link]

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Validation

A Researcher's Guide to Comparative Cytotoxicity Analysis: Evaluating 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid and Its Analogs

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxicity is a critical checkpoint.[1] This evaluation not only flags potentially toxic molecules but also illuminates...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxicity is a critical checkpoint.[1] This evaluation not only flags potentially toxic molecules but also illuminates the structure-activity relationships (SAR) that govern a compound's interaction with cellular systems.[2][3] This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis, using the novel scaffold 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid as a central case study.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening. We will dissect the structural components of our lead compound, propose logical analogs for comparison, detail a gold-standard cytotoxicity assay, and interpret hypothetical data to build a meaningful SAR profile.

The Rationale for Comparison: Deconstructing the Lead Compound

The biological activity of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents, which modulate electronic properties, lipophilicity, and steric profile.[2][3][4] Our lead compound, 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid , possesses three key features ripe for comparative analysis:

  • The Benzoic Acid Core: A common pharmacophore that serves as a hydrogen bond donor and acceptor.[2]

  • The 3-Methoxy Group: An electron-donating group that can influence the acidity of the carboxylic acid and participate in specific binding interactions.

  • The 4-(Oxan-4-ylmethoxy) Group: A bulky, relatively lipophilic ether-linked substituent that can significantly impact membrane permeability and steric interactions with biological targets.

To understand the contribution of each moiety to the overall cytotoxic profile, a logical set of analog compounds must be selected for parallel screening.

Table 1: Proposed Analogs for Comparative Cytotoxicity Analysis

Compound NameStructureRationale for Inclusion
Lead Compound: 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acidCOC1=CC(C(=O)O)=CC=C1OCC1CCOCC1The primary molecule of interest.
Analog 1: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)COC1=C(C=C(C=C1)C(=O)O)OReplaces the bulky, lipophilic oxan-4-ylmethoxy group with a small, polar hydroxyl group to assess the impact of the large ether substituent.[5][6]
Analog 2: 3-Methoxy-4-methylbenzoic AcidCOC1=CC(C(=O)O)=CC=C1CReplaces the ether-linked ring with a simple methyl group to evaluate the effect of the ether oxygen and the oxane ring itself.[7]
Analog 3: 4-(Oxan-4-ylmethoxy)benzoic acidO=C(O)C1=CC=C(OCC2CCOCC2)C=C1Removes the 3-methoxy group to determine its electronic and steric contribution to cytotoxicity.

This selection allows for a systematic dissection of the molecule's structure, providing a clearer path to understanding which functional groups are drivers of cytotoxicity.

Lead Compound Lead Compound Analog 1 Analog 1 Lead Compound->Analog 1 Remove Oxan-4-ylmethoxy Add Hydroxyl Analog 2 Analog 2 Lead Compound->Analog 2 Remove Oxan-4-ylmethoxy Add Methyl Analog 3 Analog 3 Lead Compound->Analog 3 Remove 3-Methoxy

Figure 1: Logical relationships for SAR analysis.

Experimental Design: A Framework for Reliable Assessment

Choosing the correct assay and cell line is paramount for generating meaningful data. Cytotoxicity can manifest through various mechanisms, including metabolic disruption, loss of membrane integrity, or the induction of programmed cell death (apoptosis).[8][9][10]

Cell Line Selection

The choice of cell line should be hypothesis-driven. For oncology applications, a panel of cancer cell lines is appropriate. For instance, testing against both an estrogen receptor-positive breast cancer line (e.g., MCF-7 ) and a triple-negative line (e.g., MDA-MB-231 ) can reveal selectivity.[11] It is also crucial to include a non-cancerous cell line, such as human fibroblasts (e.g., BJ cells ), to assess general toxicity and determine a therapeutic window.[12]

Cytotoxicity Assay Selection

A multitude of assays exist to quantify cell viability and cytotoxicity.[9][13] Colorimetric assays are widely used for their reliability, scalability, and cost-effectiveness.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard. It measures the metabolic activity of a cell population, as mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which can be quantified spectrophotometrically.[14][15]

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed Seed cells (e.g., MCF-7) in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to wells prep_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent (e.g., 5 mg/mL) incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read Read absorbance (e.g., 570 nm) solubilize->read

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Detailed Experimental Protocol: The MTT Assay

This protocol provides a robust methodology for assessing the cytotoxicity of small molecules in adherent cell lines.[16][17]

Materials:

  • Selected cell lines (e.g., MCF-7, MDA-MB-231, BJ)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding (Day 1): 1.1. Harvest and count cells, ensuring high viability (>95%). 1.2. Dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well). 1.3. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only). 1.4. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment (Day 2): 2.1. Prepare serial dilutions of the test compounds in complete growth medium. A typical concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is consistent and low (<0.5%) to avoid solvent toxicity. 2.2. Carefully remove the old medium from the wells. 2.3. Add 100 µL of the medium containing the respective compound concentrations to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells. 2.4. Incubate the plate for a predetermined period (typically 48 or 72 hours).

  • MTT Assay (Day 4 or 5): 3.1. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. 3.2. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into purple formazan crystals. 3.3. Carefully remove the medium from each well without disturbing the formazan crystals. 3.4. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. 3.5. Gently agitate the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: 4.1. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. 4.2. Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100 4.3. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Interpretation: Building a Structure-Activity Relationship

The IC₅₀ value represents the concentration of a compound required to inhibit cell viability by 50%. By comparing the IC₅₀ values of the lead compound and its analogs across different cell lines, we can infer a preliminary SAR.

Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Cancer)MDA-MB-231 (Cancer)BJ (Non-cancerous)Selectivity Index (BJ / MCF-7)
Lead Compound 15.218.585.15.6
Analog 1: Vanillic Acid>100>100>100N/A
Analog 2: 3-Methoxy-4-methylbenzoic Acid75.889.2>100>1.3
Analog 3: 4-(Oxan-4-ylmethoxy)benzoic acid35.642.198.32.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Illustrative Data:

  • Impact of the 4-(Oxan-4-ylmethoxy) Group: The dramatic loss of activity in Analog 1 (Vanillic Acid) suggests that the large, lipophilic oxan-4-ylmethoxy substituent at the 4-position is critical for the cytotoxic activity of the lead compound. This group may enhance cell membrane permeability or provide key steric interactions with a biological target.

  • Impact of the 3-Methoxy Group: Analog 3 , which lacks the 3-methoxy group, is approximately two-fold less potent than the lead compound against cancer cell lines. This indicates that the methoxy group contributes positively to the compound's cytotoxicity, perhaps through electronic effects or by acting as a hydrogen bond acceptor. Its removal also slightly decreases the selectivity for cancer cells over non-cancerous cells.

  • Selectivity: The lead compound shows a selectivity index of 5.6, suggesting it is over five times more toxic to MCF-7 cancer cells than to normal fibroblasts. This is a desirable characteristic in a potential therapeutic agent.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the comparative cytotoxicity evaluation of novel chemical entities, using 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid as a case study. By carefully selecting structurally related analogs, employing standardized and validated assays like the MTT assay, and systematically interpreting the resulting data, researchers can build a robust understanding of a compound's structure-activity relationship. This methodical process is fundamental to identifying and optimizing lead candidates in the complex journey of drug discovery, ensuring that decisions are based on reliable, reproducible, and insightful data.

References

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Barile, F. A. (1995). In vitro cytotoxicity testing prediction of acute human toxicity. Toxicology in Vitro, 9(4), 455-460. Retrieved from [Link]

  • Kaur, M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. Retrieved from [Link]

  • Yemele, D. M., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. International Journal of Research and Reviews in Pharmacy and Applied science. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Retrieved from [Link]

  • Zhang, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Molecular Pharmaceutics. Retrieved from [Link]

  • Huang, Y., et al. (2022). Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Oncology Reports. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isovanillic Acid. PubChem Compound Database. Retrieved from [Link]

  • Jeong, S. I., et al. (2011). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid As a Senior Application Scientist, I recognize that handling novel, functionalized drug intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic Acid

As a Senior Application Scientist, I recognize that handling novel, functionalized drug intermediates requires moving beyond generic safety checklists. 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a structurally complex organic acid used in advanced drug discovery. The presence of the oxanyl (tetrahydropyran) ether and methoxy groups increases the molecule's steric bulk and lipophilicity compared to unsubstituted benzoic acid, enhancing its potential for dermal penetration. Meanwhile, the carboxylic acid moiety retains the capacity to cause localized pH shifts, leading to acute skin and severe eye irritation[1].

To build deep trust and ensure absolute safety in your laboratory, this guide establishes a self-validating operational protocol. Every safety measure detailed below is mechanistically justified and empirically verifiable, ensuring you have the highest standard of procedural guidance.

Part 1: Hazard Profiling & Causality of PPE Selection

Instead of blindly applying standard personal protective equipment (PPE), we must match the physical and chemical properties of 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid to specific barrier technologies. As a fine crystalline powder, it poses a significant inhalation risk (combustible dust and respiratory irritant) and requires stringent contact precautions[1][2].

Table 1: Quantitative PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic JustificationSelf-Validation Protocol
Gloves Nitrile, minimum 0.11 mm thickness (EN 374 compliant)Nitrile provides excellent resistance to lipophilic organic acids. The oxanyl group increases lipid solubility; thus, standard latex is insufficient[2].Perform an air-inflation test prior to donning to check for micro-punctures.
Eye Protection Snug-fitting safety goggles (ANSI Z87.1)The compound can cause severe eye damage (Category 1)[3]. Goggles prevent ingress of airborne crystalline dust better than safety glasses.Visual inspection of the elastomer seal integrity around the orbital bone.
Body Protection Flame-resistant (FR) or 100% cotton lab coatMitigates exposure to combustible dusts[1]. Synthetic fabrics (polyester) can melt into the skin if a dust flash-fire occurs.Ensure cuffs are tucked tightly under glove wrists to eliminate exposed skin.
Respiratory N95/P100 Particulate Respirator (If outside hood)Protects against STOT-SE Category 3 (respiratory tract irritation) caused by aerosolized micro-crystals[3][4].Conduct a positive/negative pressure user seal check before each use.

Part 2: Self-Validating Operational Workflow

To ensure scientific integrity and operational trustworthiness, the handling of this compound must follow a closed-loop system where each step verifies the success of the previous one. OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates strict engineering controls and active verification of Chemical Hygiene Plans[5].

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Static Dissipation: 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid is a dry powder prone to static charge accumulation, which can cause sudden aerosolization or a combustible dust hazard[1]. Wipe the exterior of the weigh boat and the balance draft shield with an anti-static, zero-charge wipe.

  • Mass Transfer: Use a grounded stainless-steel micro-spatula. Transfer the solid slowly to minimize dust generation. Causality: Rapid transfer creates micro-currents in the air, suspending the fine particulates and increasing inhalation risk.

  • Secondary Containment: Once weighed, immediately transfer the weigh boat into a secondary sealed container (e.g., a larger screw-cap jar) before removing it from the controlled airflow of the fume hood.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing: Anti-static Boat & Spatula Start->Weighing Transfer Transfer: Secondary Containment Weighing->Transfer Spill Spill Detected? Transfer->Spill Clean Decontamination: Alkaline Wipe & pH Check Spill->Clean Yes Dispose Disposal: Solid Hazardous Waste Spill->Dispose No Clean->Dispose

Self-validating workflow for the safe weighing and transfer of solid organic acids.

Part 3: Emergency Spill Response & Decontamination

In the event of a spill, sweeping the dry powder will aerosolize it, violating inhalation safety protocols and spreading the contamination[2]. The decontamination strategy relies on targeted acid-base chemistry to render the compound highly water-soluble and non-volatile.

Step-by-Step Spill Recovery:

  • Containment: Do not dry-sweep. Gently cover the spilled powder with damp disposable paper towels to suppress dust generation.

  • Chemical Neutralization: Spray the covered area with a mild 1% to 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The weak base deprotonates the carboxylic acid, converting the lipophilic 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid into its highly water-soluble sodium salt. This eliminates the contact hazard and facilitates easy wiping.

  • Mechanical Removal: Wipe the area from the perimeter inward to prevent spreading the neutralized salt.

  • Validation: Swab the cleaned surface with a moistened pH indicator strip. A neutral pH of 7.0 confirms the complete removal of the organic acid residue.

DeconPathway Acid 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid (Solid Residue) Reaction Acid-Base Neutralization (Proton Transfer) Acid->Reaction Base Neutralization Agent (1% NaHCO3 Solution) Base->Reaction Salt Water-Soluble Sodium Salt (Safe for Wipe-Down) Reaction->Salt

Chemical neutralization pathway converting the hazardous organic acid into a safe, soluble salt.

Part 4: Waste Disposal Plan

Improper disposal of functionalized aromatic acids can lead to environmental persistence and regulatory violations. According to standard precautionary statements (P501), all waste must be handled strictly in accordance with local and national regulations[4][6].

  • Solid Waste: All contaminated weigh boats, spatulas, and disposable PPE must be placed in a designated, clearly labeled "Hazardous Solid Waste - Halogen-Free Organic Acids" container.

  • Liquid Waste: Any aqueous solutions generated during neutralization or equipment cleaning should be collected in a dedicated aqueous waste carboy. Ensure the pH is adjusted to between 6 and 8 before final transfer to your facility's waste management team.

References

  • Safety Data Sheet Benzoic acid Revision 5. Redox. View Source
  • SAFETY DATA SHEET Benzoic Acid. National Institute of Standards and Technology (NIST). View Source
  • BENZOIC ACID Safety Data Sheet. Elemental Microanalysis. View Source
  • SAFETY DATA SHEET Benzoic acid. Fisher Scientific. View Source
  • Safety Data Sheet: Benzoic acid. Carl ROTH. View Source
  • Laboratory Safety Guidance.
  • Laboratories - Overview.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
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3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid
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